DB02307
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C23H27N3O6 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
(3S)-4-amino-3-[[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H27N3O6/c24-21(29)18(14-20(27)28)26-22(30)19(13-16-9-5-2-6-10-16)25-17(23(31)32)12-11-15-7-3-1-4-8-15/h1-10,17-19,25H,11-14H2,(H2,24,29)(H,26,30)(H,27,28)(H,31,32)/t17-,18-,19-/m0/s1 |
InChIキー |
FOJUHLDAXGNCIP-FHWLQOOXSA-N |
製品の起源 |
United States |
Foundational & Exploratory
In-depth Technical Guide on the Mechanism of Action of DB02307 in Cancer Cells
Notice: Despite a comprehensive search for the compound identified as DB02307, with the chemical name N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine, no publicly available scientific literature or data could be found detailing its mechanism of action in cancer cells.
Searches were conducted using the identifier "this compound" and its chemical name, as well as synonyms retrieved from chemical databases like PubChem and DrugBank. These searches were performed across a wide range of scientific and medical research databases. The results did not yield any studies, publications, or clinical trial information related to the use or investigation of N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine in the context of oncology.
The information available for this compound is limited to its chemical structure and basic properties. DrugBank lists it as a small molecule dipeptide, but provides no information on its biological activity, approved uses, or any research into its potential therapeutic effects, including in cancer.
Due to the absence of any research data on the interaction of this compound with cancer cells, it is not possible to provide an in-depth technical guide on its mechanism of action as requested. The core requirements of this request, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled.
It is possible that:
-
The identifier this compound is incorrect or refers to a compound not yet in the public domain of research.
-
Research on this compound is in a very early, unpublished stage.
-
The compound has been investigated but did not show significant anti-cancer activity, and therefore, the results were not published.
For researchers, scientists, and drug development professionals interested in the mechanisms of anti-cancer agents, a wealth of information is available on other compounds that have been extensively studied. Should you have a different compound of interest, please provide its identifier for a detailed technical guide.
Technischer Leitfaden zum Vorinostat-Histon-Deacetylase-Inhibitions-Signalweg
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Vorinostat (B1683920), auch bekannt als Suberoylanilid-Hydroxamsäure (SAHA), ist ein potenter Inhibitor von Histon-Deacetylasen (HDACs) und gehört zu einer Klasse von epigenetisch wirksamen Medikamenten.[1] Es war der erste HDAC-Inhibitor, der 2006 von der US-amerikanischen Food and Drug Administration (FDA) für die Behandlung von kutanen T-Zell-Lymphomen (CTCL) zugelassen wurde.[2][3][4] Vorinostat beeinflusst die Genexpression, indem es die Chromatinstruktur modifiziert, was zu zellulären Reaktionen wie Zellzyklusarrest, Differenzierung und Apoptose in Tumorzellen führt.[5] Dieser Leitfaden bietet eine detaillierte technische Übersicht über den Wirkmechanismus, die betroffenen Signalwege, quantitative Daten und relevante experimentelle Protokolle.
Wirkmechanismus
Der Kern des Wirkmechanismus von Vorinostat liegt in der reversiblen Hemmung von HDAC-Enzymen.
2.1. Die Rolle von Histon-Acetylierung
Im Zellkern ist die DNA um Histonproteine gewickelt und bildet so das Chromatin.[6] Die posttranslationale Modifikation dieser Histone, insbesondere die Acetylierung von Lysinresten, spielt eine entscheidende Rolle bei der Regulierung der Genexpression.[6]
-
Histon-Acetyltransferasen (HATs): Diese Enzyme fügen eine Acetylgruppe an Lysinreste der Histone an. Dies neutralisiert die positive Ladung der Histone, schwächt ihre Bindung an die negativ geladene DNA und führt zu einer aufgelockerten, "offenen" Chromatinstruktur (Euchromatin).[6] Diese Struktur ist für Transkriptionsfaktoren zugänglich und ermöglicht die Genexpression.[6]
-
Histon-Deacetylasen (HDACs): Diese Enzyme entfernen Acetylgruppen von den Histonen.[6] Dies stellt die positive Ladung wieder her, was zu einer engeren Bindung an die DNA und einer kompakten Chromatinstruktur (Heterochromatin) führt.[6] Diese "geschlossene" Struktur unterdrückt die Transkription von Genen.[6]
In vielen Krebsarten ist die Aktivität von HDACs fehlreguliert, was zur Inaktivierung von Tumorsuppressorgenen und Genen, die den Zellzyklus kontrollieren, führt.[6]
2.2. Inhibition von HDACs durch Vorinostat
Vorinostat ist ein Pan-HDAC-Inhibitor, der die Klassen I, II und IV der HDACs hemmt.[7][8] Der Wirkstoff interagiert mit einem Zinkatom (Zn²⁺) im katalytischen Zentrum der HDAC-Enzyme.[6] Diese Bindung blockiert die deacetylierende Aktivität des Enzyms.[6][9]
Die Konsequenz ist eine globale Zunahme der Acetylierung von Histonen (insbesondere H3 und H4), was als Hyperacetylierung bezeichnet wird.[10] Dies führt zur Reaktivierung der Expression von zuvor stillgelegten Genen, einschließlich solcher, die das Tumorwachstum unterdrücken.[6][9]
Auswirkungen auf Histon- und Nichthiston-Proteine
Die Wirkung von Vorinostat beschränkt sich nicht nur auf Histone. HDACs deacetylieren eine Vielzahl von Proteinen, und ihre Inhibition führt daher zu weitreichenden zellulären Veränderungen.[4][9]
-
Histon-Proteine: Die primäre Folge der Vorinostat-Behandlung ist die Akkumulation von acetylierten Histonen, insbesondere an den Lysinresten von Histon H3 und H4.[11] Dies dient oft als Biomarker für die Medikamentenwirkung.[12]
-
Nichthiston-Proteine: Vorinostat beeinflusst auch die Acetylierung und damit die Funktion wichtiger Nichthiston-Proteine:
-
p53: Die Acetylierung des Tumorsuppressors p53 erhöht dessen Stabilität und Aktivität, was zu Zellzyklusarrest und Apoptose führen kann.[13][14]
-
α-Tubulin: Die Inhibition von HDAC6 führt zur Hyperacetylierung von α-Tubulin, was die Zellmotilität und den Zelltod beeinflussen kann.[7]
-
Ku70: Die Acetylierung dieses DNA-Reparaturproteins kann seine Fähigkeit, das pro-apoptotische Protein Bax zu binden und zu hemmen, beeinträchtigen, was die Apoptose fördert.[7]
-
Hsp90: Die Acetylierung des Hitzeschockproteins 90 kann dessen Chaperon-Funktion stören, was zum Abbau von Onkoproteinen wie Bcr-Abl führt.
-
Beeinflusste zelluläre Signalwege
Die durch Vorinostat induzierten epigenetischen Veränderungen aktivieren mehrere antitumorale Signalwege.
4.1. Zellzyklusarrest
Vorinostat führt in vielen Tumorzelllinien zu einem Arrest im Zellzyklus, typischerweise in der G1- oder G2/M-Phase.[15][16][17] Ein Schlüsselmediator dieses Effekts ist die Hochregulation des Cyclin-abhängigen Kinase (CDK)-Inhibitors p21 (WAF1/CIP1).[6][12][16] Die erhöhte Acetylierung am p21-Genpromotor erleichtert dessen Transkription.[12] p21 hemmt dann die Aktivität von CDK/Cyclin-Komplexen, die für den Übergang von der G1- zur S-Phase notwendig sind.[17]
4.2. Induktion der Apoptose
Vorinostat löst den programmierten Zelltod (Apoptose) vorrangig über den intrinsischen (mitochondrialen) Signalweg aus.[9][18][19] Dies geschieht durch eine veränderte Expression von Proteinen der Bcl-2-Familie:
-
Hochregulation pro-apoptotischer Proteine: Die Expression von Genen wie BAD und BID wird erhöht.[20]
-
Herunterregulation anti-apoptotischer Proteine: Die Expression von Genen wie Bcl-XL wird verringert.[20]
Diese Verschiebung des Gleichgewichts zugunsten pro-apoptotischer Faktoren führt zur Permeabilisierung der mitochondrialen Membran, der Freisetzung von Cytochrom c und der anschließenden Aktivierung der Caspase-Kaskade, die den Zelltod ausführt.[18][19]
4.3. Weitere Effekte
Zusätzlich zu Zellzyklusarrest und Apoptose hemmt Vorinostat die Angiogenese (Bildung neuer Blutgefäße) und kann die Immunantwort gegen Tumorzellen modulieren.[9][21]
Quantitative Daten
Die Wirksamkeit von Vorinostat variiert je nach HDAC-Isoform und Zelltyp. Die halbmaximale Hemmkonzentration (IC₅₀) ist ein gängiges Maß für die Potenz eines Inhibitors.
| Ziel / Zelllinie | IC₅₀-Wert | Anmerkung | Referenz |
| Pan-HDAC (zellfrei) | ~10 nM | Breites Spektrum | [5][19][22] |
| HDAC1 (zellfrei) | 10 nM | Klasse I | [8][10] |
| HDAC2 (rekombinant) | 163.6 nM | Klasse I | [23] |
| HDAC3 (zellfrei) | 20 nM | Klasse I | [8][10] |
| SW-982 (Synovialsarkom) | 8.6 µM | Zellbasierter Assay | [17] |
| SW-1353 (Chondrosarkom) | 2.0 µM | Zellbasierter Assay | [17] |
| MCF-7 (Brustkrebs) | 0.75 µM | Zellproliferations-Assay | [10] |
Experimentelle Protokolle
Nachfolgend finden Sie detaillierte Protokolle für Schlüssel-Experimente zur Untersuchung der Wirkung von Vorinostat.
6.1. Western Blot zur Detektion der Histon-Acetylierung
Dieses Protokoll dient dem Nachweis einer erhöhten Acetylierung von Histon H3 oder H4 nach Behandlung mit Vorinostat.
Materialien:
-
Zellkultur, behandelt mit Vorinostat und Vehikel-Kontrolle (z.B. DMSO)
-
Protease- und Phosphatase-Inhibitor-Cocktails
-
Laemmli-Puffer (SDS-Probenpuffer)
-
SDS-PAGE-Gele (z.B. 15% Acrylamid für Histone)[24]
-
PVDF- oder Nitrocellulose-Membran (0.2 µm Porengröße wird für kleine Proteine wie Histone empfohlen)[25]
-
Blockierpuffer (z.B. 5% BSA in TBST)
-
Primärantikörper (z.B. Kaninchen-anti-Acetyl-Histon H3)[24]
-
Sekundärantikörper (z.B. HRP-konjugierter Anti-Kaninchen-IgG)
-
Chemilumineszenz-Substrat (ECL)
-
Ladekontroll-Antikörper (z.B. Anti-Gesamt-Histon H3 oder β-Actin)[11][24]
Protokoll:
-
Zelllyse: Behandelte Zellen ernten, mit eiskaltem PBS waschen und direkt in 1x Laemmli-Puffer resuspendieren, der mit Inhibitoren versetzt ist.[26]
-
Denaturierung: Proben für 5-10 Minuten bei 95-100°C kochen und anschließend auf Eis kühlen. Sonikation kann helfen, die DNA zu scheren und die Viskosität zu reduzieren.[26]
-
Proteinkonzentration bestimmen: (Optional, bei Lysis direkt in Laemmli-Puffer oft schwierig) Z.B. mit einem BCA-Assay. Gleiche Proteinmengen (z.B. 20 µg) pro Spur laden.[24]
-
Gelelektrophorese (SDS-PAGE): Die Proben auf einem hochprozentigen Polyacrylamid-Gel auftrennen, um die niedermolekularen Histone (ca. 12-16 kDa) gut aufzulösen.[24][25]
-
Proteintransfer: Die aufgetrennten Proteine mittels Wet- oder Semi-Dry-Blot auf eine Membran transferieren.[25]
-
Blockierung: Die Membran für 1 Stunde bei Raumtemperatur in Blockierpuffer inkubieren, um unspezifische Antikörperbindungen zu verhindern.[25]
-
Inkubation mit Primärantikörper: Die Membran über Nacht bei 4°C oder für 1.5-2 Stunden bei Raumtemperatur mit dem in Blockierpuffer verdünnten Primärantikörper (z.B. 1:1500) inkubieren.[24][27]
-
Waschen: Die Membran 3x für je 5-10 Minuten mit TBST waschen.[25]
-
Inkubation mit Sekundärantikörper: Die Membran für 1 Stunde bei Raumtemperatur mit dem HRP-konjugierten Sekundärantikörper inkubieren.
-
Waschen: Erneut 3x für je 5-10 Minuten mit TBST waschen.
-
Detektion: Die Membran mit ECL-Substrat inkubieren und das Signal mit einem Chemilumineszenz-Imager oder Röntgenfilm detektieren.
-
Analyse: Die Bandenintensität der acetylierten Histone normalisieren auf die Intensität der Ladekontrolle.
6.2. Zellviabilitäts-Assay (MTS-Assay)
Dieses Protokoll dient der Bestimmung der zytotoxischen Wirkung von Vorinostat und der Ermittlung von IC₅₀-Werten.
Materialien:
-
Tumorzelllinien
-
96-Well-Platten
-
Vorinostat in verschiedenen Konzentrationen
-
MTS-Reagenz (z.B. CellTiter 96® AQueous One Solution)
-
Plattenlesegerät (Spektrophotometer)
Protokoll:
-
Zellaussaat: Zellen in einer 96-Well-Platte in definierter Dichte aussäen und über Nacht anhaften lassen.
-
Behandlung: Das Medium entfernen und frisches Medium mit ansteigenden Konzentrationen von Vorinostat (z.B. 0.5 µM bis 15 µM) sowie einer Vehikel-Kontrolle (DMSO) zugeben.[17]
-
Inkubation: Die Zellen für einen definierten Zeitraum (z.B. 48 oder 72 Stunden) inkubieren.
-
MTS-Zugabe: MTS-Reagenz gemäß den Herstellerangaben zu jedem Well geben und für 1-4 Stunden bei 37°C inkubieren. Metabolisch aktive (lebende) Zellen wandeln das MTS-Substrat in ein farbiges Formazan-Produkt um.
-
Messung: Die Absorption bei 490 nm mit einem Plattenlesegerät messen.
-
Analyse: Die Absorption der behandelten Wells auf die der Kontroll-Wells normalisieren, um die prozentuale Zellviabilität zu berechnen. Die IC₅₀-Werte können mittels nichtlinearer Regression (log(Inhibitor) vs. normalisierte Antwort) ermittelt werden.
Fazit
Vorinostat ist ein wegweisender epigenetischer Wirkstoff, dessen Antitumor-Aktivität auf der potenten Inhibition von Histon-Deacetylasen beruht.[15] Durch die Induktion der Hyperacetylierung von Histon- und Nichthiston-Proteinen reaktiviert es Tumorsuppressorgene und löst zelluläre Prozesse wie Zellzyklusarrest und Apoptose aus.[9][15] Das Verständnis dieser Signalwege ist entscheidend für die rationale Entwicklung von Kombinationstherapien, bei denen Vorinostat die Zellen für die Wirkung anderer Zytostatika oder zielgerichteter Therapien sensibilisieren kann.[16][20] Die hier vorgestellten Protokolle bieten eine Grundlage für die weitere Erforschung der vielfältigen Wirkungen von Vorinostat in präklinischen Modellen.
References
- 1. Vorinostat - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. HDAC und HDAC-Inhibition in der klinischen Forschung [trillium.de]
- 4. Am Beispiel des Nierenzellkarzinoms: Epigenetische Modulation mit Histon-Deacetylase-Inhibitoren | SPECTRUM Onkologie [medmedia.at]
- 5. Vorinostat | SAHA | HDAC inhibitor | TargetMol [targetmol.com]
- 6. Neuer Angriffspunkt in der Krebstherapie [pharmazeutische-zeitung.de]
- 7. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer Epigenetics: Mechanisms and Crosstalk of a HDAC Inhibitor, Vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. altretamine.com [altretamine.com]
- 19. apexbt.com [apexbt.com]
- 20. Combining histone deacetylase inhibitor vorinostat with aurora kinase inhibitors enhances lymphoma cell killing with repression of c-Myc, hTERT, and microRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. selleckchem.com [selleckchem.com]
- 23. Histone deacetylase 2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 24. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 26. Histone Modification [labome.com]
- 27. Histone western blot protocol | Abcam [abcam.com]
DB02307: A Technical Overview of its Identification as a Potential SARS-CoV-2 Main Protease Inhibitor
This technical guide provides a comprehensive overview of the discovery and development timeline of DB02307, with a particular focus on its recent investigation as a potential therapeutic agent against SARS-CoV-2. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes.
1. Early History and Compound Information
This compound, chemically known as N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine, is classified as a dipeptide.[1][2] It is cataloged in the DrugBank database as an experimental small molecule.[1][3] Public records indicate its entry into the PubChem database on January 17, 2008.[4] Prior to its investigation in the context of COVID-19, detailed information regarding its original discovery and development is limited. The compound has not received FDA approval and is not listed in any clinical trials for any indication.[1]
2. Repurposing for COVID-19: A New Timeline
The global COVID-19 pandemic spurred extensive research into repurposing existing compounds for antiviral therapy. This compound emerged as a candidate through several in-silico screening studies aimed at identifying inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication.
A key study published in 2021 identified this compound through a combinatorial structure-based strategy.[5] This involved high-throughput virtual screening, molecular docking, and WaterMap calculations against the crystal structure of the SARS-CoV-2 main protease.[5] Subsequent molecular dynamics simulations suggested that this compound could act as a potential inhibitor of this viral enzyme.[5][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the computational studies of this compound's interaction with the SARS-CoV-2 main protease.
| Parameter | Value/Observation | Significance | Reference |
| Interaction Stability | Showed over 100% stability in H-bond interactions during molecular dynamics simulations. | Indicates a stable and potentially strong binding to the target protein. | [6] |
| Key Interacting Residues | THR 26, HIS 41, ASN 142, CYS 141 | These residues are crucial for the catalytic activity of the main protease. | [6] |
Experimental Protocols
The identification of this compound as a potential SARS-CoV-2 inhibitor was primarily based on computational methods. The following sections detail the methodologies employed in these studies.
Computational Screening and Molecular Docking
-
Ligand Preparation: The 3D structure of this compound was obtained from the DrugBank database. Ligand preparation involved generating tautomers and possible conformers at a pH of 7 using the OPLS-3e force field to ensure the correct protonation state.[6]
-
Receptor Grid Generation: The crystal structure of the SARS-CoV-2 main protease was used. A receptor grid box was generated, centered on the active site, with a size of 15 Å. Van der Waals scaling factor was set to 1.00 and the partial charge cut-off was 0.25.[6]
-
Molecular Docking: Docking was performed using a protocol that allows for ligand flexibility within a rigid receptor. The best conformation for this compound was selected based on a favorable glide score (XP Gscore), which estimates the binding affinity.[6]
Molecular Dynamics (MD) Simulations
-
System Setup: The protein-ligand complex of the SARS-CoV-2 main protease and this compound was prepared. The system was solvated using the SPC water model.[6]
-
Simulation Parameters: Long-range electrostatic interactions were calculated using the Particle-mesh Ewald (PME) method with a grid spacing of 0.8 Å.[6] The simulation was run to observe the stability of the protein-ligand interactions over time.
-
Binding Affinity Rescoring: The binding affinity was further estimated using Prime MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to provide a more accurate prediction of the binding free energy.[6]
Visualizing the Workflow and Mechanism
The following diagrams illustrate the computational workflow used to identify this compound and its proposed mechanism of action.
Caption: Computational workflow for identifying this compound.
Caption: Proposed inhibition of SARS-CoV-2 replication.
References
Vorinostat: A Comprehensive Technical Guide to Target Proteins and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorinostat (B1683920), also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor.[1][2][3] It represents a significant advancement in epigenetic therapy and was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[1] Vorinostat functions as a broad-spectrum inhibitor, targeting class I and class II HDAC enzymes.[1] This guide provides an in-depth technical overview of Vorinostat's target proteins, its mechanism of action, associated off-target effects, and detailed experimental protocols for its characterization.
Core Mechanism of Action
Vorinostat's primary mechanism of action involves the inhibition of histone deacetylases.[1] Structurally, its hydroxamic acid group chelates the zinc ion located within the catalytic pocket of HDACs, thereby blocking their enzymatic activity.[4] This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[1] This "open" chromatin state allows for the transcription of previously silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[1][5] Beyond histones, Vorinostat also influences the acetylation status and function of various non-histone proteins, contributing to its anti-cancer effects.[6]
Target Proteins and Inhibitory Activity
Vorinostat is a pan-HDAC inhibitor, demonstrating activity against multiple HDAC isoforms within Class I and Class II.[1][2] It does not, however, inhibit Class III HDACs, which are NAD+-dependent enzymes.[1] The inhibitory activity of Vorinostat against various HDAC isoforms and its anti-proliferative effects on different cancer cell lines have been quantified through numerous studies.
Data Presentation: Inhibitory and Antiproliferative Activity of Vorinostat
Table 1: Vorinostat Inhibitory Activity against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Reference(s) |
| HDAC1 | 10 | [3][7] |
| HDAC2 | 130 | [8] |
| HDAC3 | 20 | [3][7] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Vorinostat Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) | | :--- | :--- | :--- | | A549 | Non-Small Cell Lung Cancer | 1.94 |[9] | | 128-88T | Non-Small Cell Lung Cancer | 1.69 |[9] | | 201T | Non-Small Cell Lung Cancer | 1.29 |[9] | | Calu 1 | Non-Small Cell Lung Cancer | 1.21 |[9] | | HH | Cutaneous T-cell Lymphoma | 0.146 |[10] | | HuT78 | Cutaneous T-cell Lymphoma | 2.062 |[10] | | MJ | Cutaneous T-cell Lymphoma | 2.697 |[10] | | MylA | Cutaneous T-cell Lymphoma | 1.375 |[10] | | SeAx | Cutaneous T-cell Lymphoma | 1.510 |[10] | | LNCaP | Prostate Cancer | 2.5 - 7.5 |[11] | | PC-3 | Prostate Cancer | 2.5 - 7.5 |[11] | | TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 |[11] | | MCF-7 | Breast Cancer | 0.75 |[11] | | OCI-AML3 | Acute Myeloid Leukemia | 1.55 (24h), 0.42 (72h) |[12] | | RD | Rhabdomyosarcoma | 6.06 |[6] | | Rh41 | Rhabdomyosarcoma | 0.88 |[6] | | Rh18 | Rhabdomyosarcoma | 9.77 |[6] | | Rh30 | Rhabdomyosarcoma | 1.72 |[6] | | SW-982 | Synovial Sarcoma | 8.6 |[13] | | SW-1353 | Chondrosarcoma | 2.0 |[13] | | SMMC7721 | Hepatocellular Carcinoma | Varies |[14] | | BEL7402 | Hepatocellular Carcinoma | Varies |[14] | | HepG2 | Hepatocellular Carcinoma | Varies |[14] |
Note: IC50 values are dependent on the duration of drug exposure and the specific assay used.
Signaling Pathways Modulated by Vorinostat
Vorinostat exerts its cellular effects by modulating several critical signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. Vorinostat has been shown to inhibit the phosphorylation of key kinases such as Akt, thereby downregulating this pro-survival pathway.[15]
Apoptosis Induction Pathways
Vorinostat induces apoptosis through both intrinsic and extrinsic pathways.[1] It can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins like Bcl-2.[1][16] This leads to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.[10]
Off-Target Effects
While Vorinostat's primary targets are HDACs, it has been shown to interact with other proteins, leading to off-target effects. Additionally, clinical use of Vorinostat is associated with a range of adverse events.
Molecular Off-Targets
One of the notable off-target classes for Vorinostat is the carbonic anhydrase (CA) family of zinc-containing enzymes.[4][17] Crystal structures have revealed that Vorinostat can bind to the active site of human carbonic anhydrase II and a mimic of carbonic anhydrase IX.[4][17] While the binding affinity may be comparable to its HDAC targets, the functional consequences of this interaction are still under investigation.[17]
Clinical Adverse Effects
Clinical trials have identified several common adverse effects associated with Vorinostat treatment. These are often dose-dependent.
Table 3: Common Adverse Events Associated with Vorinostat (400 mg once daily in CTCL patients)
| Adverse Event | Frequency (%) | Reference(s) |
| Diarrhea | 52 | [18] |
| Fatigue | 52 | [18] |
| Nausea | 41 | [18] |
| Anorexia | 24 | [18] |
| Weight Decrease | 21 | [18] |
| Thrombocytopenia | 26 | [18] |
| Anemia | 14 | [18] |
| Dysgeusia (Taste disorders) | 28 | [18] |
| Dry Mouth | 13 | [18] |
| Chills | 10 | [18] |
| Vomiting | 20 | [18] |
| Constipation | 10 | [18] |
Note: Frequencies are based on clinical trial data and may vary.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Vorinostat.
HDAC Inhibition Assay (Fluorometric)
This assay determines the half-maximal inhibitory concentration (IC50) of Vorinostat against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
HDAC assay buffer
-
Developer solution (containing a potent HDAC inhibitor like Trichostatin A and a protease)
-
Vorinostat
-
DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of Vorinostat in HDAC assay buffer. A typical starting concentration might be 1 µM, with 10-fold serial dilutions.
-
In a 96-well plate, add the diluted Vorinostat, recombinant HDAC enzyme, and assay buffer.
-
Include a positive control (enzyme, substrate, no inhibitor) and a negative control (substrate, no enzyme).
-
Incubate the plate at 37°C for 60 minutes to allow for enzyme-inhibitor interaction.
-
Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each Vorinostat concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[19]
Western Blot Analysis of Histone Acetylation
This method is used to detect the increase in acetylated histones in cells treated with Vorinostat.
Materials:
-
Cell culture reagents
-
Vorinostat
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of Vorinostat for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total histone H3.[20][21]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the IC50 of Vorinostat.
Materials:
-
Cell culture reagents
-
Vorinostat
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with serial dilutions of Vorinostat. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[19]
Conclusion
Vorinostat is a well-characterized HDAC inhibitor with a broad range of cellular effects stemming from its ability to induce histone and non-histone protein hyperacetylation. Its primary targets are Class I and II HDACs, leading to the modulation of key signaling pathways involved in cell proliferation and survival, and ultimately inducing apoptosis in cancer cells. While effective, its use is associated with known off-target effects and a predictable profile of clinical adverse events. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Vorinostat and other HDAC inhibitors in both basic research and drug development settings.
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 8. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. Vorinostat increases carboplatin and paclitaxel activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Autophagy inhibition enhances vorinostat-induced apoptosis via ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
A Technical Guide to SAHA: Cellular Uptake, Intracellular Distribution, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoylanilide Hydroxamic Acid (SAHA), clinically known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor. It belongs to the hydroxamic acid class of compounds and is a cornerstone in the field of epigenetic therapy. Approved for the treatment of cutaneous T-cell lymphoma (CTCL), its mechanism of action revolves around the inhibition of Class I and Class II HDAC enzymes. This activity leads to the hyperacetylation of histone and non-histone proteins, culminating in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells. Understanding the journey of SAHA from the extracellular space to its intracellular targets is critical for optimizing its therapeutic efficacy and developing next-generation HDAC inhibitors. This guide provides a detailed overview of SAHA's cellular uptake, subcellular distribution, and the key signaling pathways it modulates, supplemented with experimental protocols and quantitative data.
Section 1: Cellular Uptake and Efflux of SAHA
The ability of SAHA to reach its intracellular targets is a balance between its entry into the cell and its active removal by efflux pumps. As a small, relatively hydrophobic molecule, its transport across the plasma membrane involves both passive and active processes.
Mechanisms of Transport SAHA's entry into the cell is believed to occur primarily through passive diffusion . In this process, the molecule dissolves in the phospholipid bilayer and moves across the membrane down its concentration gradient without the requirement for cellular energy or a transport protein.[1][2][3]
However, the intracellular concentration of SAHA is significantly limited by the action of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps.[4] Key transporters implicated in SAHA efflux include:
-
P-glycoprotein (P-gp, ABCB1): A well-characterized efflux pump known to confer multidrug resistance.
-
Breast Cancer Resistance Protein (BCRP, ABCG2): Another major efflux transporter that limits the penetration of various drugs into sanctuary sites like the brain.[5][6]
-
Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1): This transporter is also associated with resistance to a wide range of chemotherapeutic agents.[4][7]
The overexpression of these transporters in cancer cells is a major mechanism of acquired resistance to SAHA and other anticancer drugs.
References
- 1. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. byjus.com [byjus.com]
- 4. Multidrug resistance proteins: role of P-glycoprotein, MRP1, MRP2, and BCRP (ABCG2) in tissue defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Human Breast Cancer Related Protein versus P-Glycoprotein as an Efflux Transporter for Benzylpenicillin: Potential Importance at the Blood-Brain Barrier | PLOS One [journals.plos.org]
- 6. "Understanding the Impact of BCRP and PGP Efflux Transporters on the Di" by Samit Ganguly [dc.uthsc.edu]
- 7. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DB02307 in Cellular Processes: A Review of Current Knowledge
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DB02307, identified as N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine, is a dipeptide compound.[1] Current scientific literature and available data primarily focus on its action as an inhibitor of elastase, a key virulence factor in Pseudomonas aeruginosa.[1] This document aims to provide a comprehensive overview of the known roles of this compound, with a specific focus on its potential involvement in cell cycle arrest and apoptosis. However, a thorough review of existing research indicates a significant lack of information regarding the effect of this compound on these fundamental cellular processes in eukaryotic cells.
Current Understanding of this compound's Mechanism of Action
This compound is classified as a small molecule dipeptide.[1] Its primary and thus far only documented mechanism of action is the inhibition of elastase produced by the bacterium Pseudomonas aeruginosa.[1] Elastase is a metalloproteinase that plays a crucial role in the pathogenicity of this organism by degrading host tissues and interfering with the immune response. By targeting this enzyme, this compound is positioned as a potential therapeutic agent against infections caused by Pseudomonas aeruginosa.
Investigation into Cell Cycle Arrest and Apoptosis
A comprehensive search of scientific databases and literature reveals no studies to date that have investigated or reported on the role of this compound in cell cycle arrest or apoptosis in any cell line. The available information is exclusively centered on its antibacterial properties through elastase inhibition.
Therefore, this guide cannot provide quantitative data, experimental protocols, or signaling pathway diagrams related to this compound's effects on cell cycle progression or programmed cell death, as such information does not currently exist in the public domain.
Future Directions and Research Opportunities
The absence of data on the effects of this compound on eukaryotic cellular processes such as cell cycle and apoptosis represents a significant knowledge gap. For researchers, scientists, and drug development professionals, this presents a clear opportunity for novel investigation.
Future research could explore the following areas:
-
Cytotoxicity Screening: Initial studies should focus on determining the cytotoxic effects of this compound on various cancer and non-cancerous cell lines. This would establish a dose-response relationship and identify concentrations for further mechanistic studies.
-
Cell Cycle Analysis: Should this compound exhibit cytotoxic activity, subsequent experiments using flow cytometry with DNA staining (e.g., propidium (B1200493) iodide) would be essential to determine if the compound induces arrest at specific phases of the cell cycle (G1, S, G2, or M).
-
Apoptosis Assays: To investigate the induction of apoptosis, standard assays such as Annexin V/PI staining, TUNEL assays, and western blot analysis for key apoptotic markers (e.g., caspases, Bcl-2 family proteins) should be employed.
-
Signaling Pathway Elucidation: If this compound is found to induce cell cycle arrest or apoptosis, further research would be necessary to delineate the underlying signaling pathways. This could involve investigating the involvement of key regulatory pathways such as p53, MAPK, and PI3K/Akt.
Conclusion
References
Vorinostat's Ripple Effect: A Technical Guide to Non-Histone Protein Acetylation
For Immediate Release
A deep dive into the epigenetic modulator's impact beyond the histone code, revealing a complex network of cellular regulation with profound implications for cancer therapy and drug development.
Vorinostat (B1683920) (suberoylanilide hydroxamic acid, SAHA), a potent histone deacetylase (HDAC) inhibitor, has emerged as a cornerstone in the treatment of cutaneous T-cell lymphoma and is under investigation for a multitude of other malignancies.[1][2][3][4][5] While its primary mechanism of action is attributed to the hyperacetylation of histone proteins, leading to a more open chromatin structure and altered gene expression, a growing body of evidence illuminates a far broader sphere of influence.[1][6][7] This technical guide provides an in-depth exploration of vorinostat's impact on the acetylation of non-histone proteins, a critical aspect of its anti-neoplastic activity that offers novel therapeutic avenues.
This guide will dissect the intricate signaling pathways modulated by vorinostat through non-histone protein acetylation, present quantitative data on these modifications, and detail the experimental protocols utilized to uncover these findings.
The Expanding Acetylome: Key Non-Histone Targets of Vorinostat
Vorinostat's inhibition of Class I and II HDACs leads to the accumulation of acetylated non-histone proteins that are pivotal in regulating a wide array of cellular processes.[1][2] These proteins function as transcription factors, chaperone proteins, cytoskeletal components, and signaling molecules.[8][9][10] The acetylation of these targets by vorinostat can alter their stability, activity, subcellular localization, and protein-protein interactions, ultimately contributing to its anti-cancer effects.[11]
Key Regulators of Cell Fate: p53 and Apoptosis-Related Proteins
The tumor suppressor protein p53 is a prominent non-histone target of vorinostat.[1][8] Increased acetylation of p53, particularly at lysines 379 and 386, enhances its transcriptional activity, leading to the upregulation of pro-apoptotic genes and cell cycle arrest.[8][12] This is a critical component of vorinostat's ability to induce cancer cell death.[8][13] In combination with other agents like doxorubicin, vorinostat-induced p53 acetylation has been shown to upregulate the pro-apoptotic protein Bad, leading to synergistic cytotoxicity in cervical cancer cells.[13]
The Cellular Scaffolding: α-Tubulin and Microtubule Dynamics
Vorinostat induces hyperacetylation of α-tubulin, a key component of microtubules, by inhibiting HDAC6.[1][14] This modification alters microtubule stability and dynamics, which can impact cell motility, division, and intracellular transport.[1][14] In glioblastoma cells, low concentrations of vorinostat that increase tubulin acetylation also lead to a decrease in the expression of EB1, a microtubule plus-end tracking protein, further affecting microtubule dynamics.[14]
Protein Homeostasis and Stress Response: Chaperone Proteins
Heat shock protein 90 (Hsp90) and Glucose-regulated protein 78 (GRP78) are critical chaperone proteins that are also acetylated following vorinostat treatment.[9][15] Acetylation of Hsp90 can lead to the degradation of its client proteins, many of which are oncoproteins crucial for cancer cell survival.[3] Vorinostat-induced acetylation of GRP78 at lysine-585 can trigger the unfolded protein response (UPR), contributing to the drug's cytotoxic effects in some cancer cell lines.[9]
Quantitative Insights into Vorinostat-Induced Acetylation
The following tables summarize quantitative data from various studies on the impact of vorinostat on non-histone protein acetylation and expression.
| Protein Target | Cell Line/Model | Vorinostat Concentration | Duration of Treatment | Fold Change in Acetylation | Reference |
| Enolase-1 | MDA-MB-231 | Not Specified | 24 h | 2.5-fold | [16] |
| Enolase-1 | MDA-MB-231 | Not Specified | 48 h | 5.4-fold | [16] |
| GRP78 (Lysine-585) | Not Specified | Not Specified | 24 h | 4-fold | [9] |
| p53 (Lysine 379) | A431 xenograft | 100mg/kg | Not Specified | Increased | [12] |
| p53 (Lysine 386) | A431 xenograft | 100mg/kg | Not Specified | Increased | [12] |
| α-tubulin | U87-MG | 0.1 µM - 10 µM | Not Specified | Concentration-dependent increase | [14] |
| Protein/Gene | Cell Line/Model | Vorinostat Concentration | Duration of Treatment | Change in Expression/Activity | Reference |
| GRP78 | Not Specified | Not Specified | 24 h | 2.8 ± 1.0-fold increase in expression | [9] |
| HDAC1 | A431 xenograft | 100mg/kg | Not Specified | Significantly reduced | [12] |
| HDAC2 | A431 xenograft | 100mg/kg | Not Specified | Significantly reduced | [12] |
| HDAC3 | A431 xenograft | 100mg/kg | Not Specified | Significantly reduced | [12] |
| HDAC7 | A431 xenograft | 100mg/kg | Not Specified | Significantly reduced | [12] |
| bcl-XL | L540 | 1.5 mM | 48 h | 5-fold downregulation | [17] |
| hTERT | L540 | 1.5 mM | 48 h | 5-fold downregulation | [17] |
| BAK | L540 | 1.5 mM | 48 h | 1.5 - 2-fold upregulation | [17] |
Signaling Pathways Modulated by Vorinostat
Vorinostat's influence on non-histone protein acetylation reverberates through multiple signaling pathways, contributing to its pleiotropic anti-cancer effects.
T-Cell Receptor (TCR) Signaling
In cutaneous T-cell lymphoma, vorinostat has been shown to interfere with the T-cell receptor signaling pathway.[18][19] This includes the inhibition of phosphorylation of key downstream kinases such as ZAP70 and AKT.[18][19]
Caption: Vorinostat inhibits TCR signaling in CTCL.
mTOR Signaling Pathway
In epidermoid squamous cell carcinoma, vorinostat has been demonstrated to dampen the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[12] This inhibition is accompanied by a reduction in the activity of the survival kinases AKT and ERK.[12]
Caption: Vorinostat dampens mTOR signaling.
NF-κB Signaling Pathway
Vorinostat can also modulate the NF-κB signaling pathway, a key player in inflammation and cell survival. By inhibiting HDACs, vorinostat can prevent the deacetylation of NF-κB subunits, which can in turn affect the transcription of pro-inflammatory and anti-apoptotic genes.[20][21] In some contexts, vorinostat has been shown to inhibit the phosphorylation of IκBα and NF-κB p65, critical steps in NF-κB activation.[21]
Caption: Vorinostat modulates NF-κB signaling.
Experimental Protocols for Assessing Non-Histone Protein Acetylation
The following provides an overview of the key experimental methodologies used to investigate the impact of vorinostat on non-histone protein acetylation.
Immunoprecipitation and Western Blotting
This is a widely used technique to confirm the acetylation of specific proteins.
-
Cell Lysis: Cells treated with vorinostat or a vehicle control are lysed in a suitable buffer containing protease and deacetylase inhibitors.
-
Immunoprecipitation: The protein of interest is immunoprecipitated from the cell lysate using a specific antibody against that protein.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody that recognizes acetylated lysine (B10760008) residues. A parallel blot is probed with an antibody against the total protein as a loading control.[16]
Caption: Workflow for IP and Western Blotting.
Mass Spectrometry-Based Proteomics
Quantitative proteomics, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), provides a global and unbiased approach to identify and quantify changes in protein acetylation.[16]
-
SILAC Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids.
-
Treatment and Lysis: One cell population is treated with vorinostat, while the other serves as a control. The cells are then lysed.
-
Protein Digestion and Peptide Enrichment: Proteins are extracted, combined, and digested into peptides. Acetylated peptides are often enriched using antibodies against acetyl-lysine.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects the mass difference between the light and heavy peptides, allowing for the relative quantification of acetylation changes.[16]
Caption: SILAC workflow for quantitative acetylomics.
Conclusion and Future Directions
The impact of vorinostat extends far beyond histone modification, with the acetylation of a diverse array of non-histone proteins playing a crucial role in its therapeutic efficacy. Understanding these off-target effects is paramount for optimizing its clinical use, designing rational combination therapies, and identifying novel therapeutic targets. Future research should continue to unravel the complex interplay between vorinostat-induced acetylation and various signaling networks, paving the way for more effective and personalized cancer treatments. The continued application of advanced proteomic techniques will be instrumental in further mapping the vorinostat-modulated acetylome and elucidating its functional consequences.
References
- 1. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of vorinostat on protein expression in vitro and in vivo following mRNA lipoplex administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 7. Vorinostat, a histone deacetylase inhibitor, enhances the response of human tumor cells to ionizing radiation through prolongation of gamma-H2AX foci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer Epigenetics: Mechanisms and Crosstalk of a HDAC Inhibitor, Vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the Unfolded Protein Response Contributes toward the Antitumor Activity of Vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transactivation of bad by vorinostat-induced acetylated p53 enhances doxorubicin-induced cytotoxicity in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low concentrations of vorinostat decrease EB1 expression in GBM cells and affect microtubule dynamics, cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I-II study of vorinostat plus paclitaxel and bevacizumab in metastatic breast cancer: evidence for vorinostat-induced tubulin acetylation and Hsp90 inhibition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening for Therapeutic Targets of Vorinostat by SILAC-based Proteomic Analysis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 20. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 21. Mechanistic Insights into Vorinostat as a Repositioned Modulator of TACE-Mediated TNF-α Signaling via MAPK and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Guanabenz (DB02307) in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols for the in vitro evaluation of Guanabenz (B1672423) (also referenced by the DrugBank accession number DB02307 for a different compound, N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine). It is important to note that while the DrugBank ID this compound is associated with a dipeptide elastase inhibitor, the common scientific literature and available in vitro data predominantly refer to Guanabenz, an alpha-2 adrenergic agonist. This document will focus on the protocols relevant to Guanabenz.
Guanabenz is a centrally acting alpha-2 adrenergic agonist that has been historically used as an antihypertensive agent.[1] Recent research has unveiled its potential in other therapeutic areas, including neuroprotection and cancer, by modulating cellular stress responses and signaling pathways.[2] These application notes provide standardized methods to assess the biological activity of Guanabenz in various cell lines.
Data Presentation
The following table summarizes quantitative data for Guanabenz and its metabolite from in vitro and in vivo studies.
| Compound | Assay | Cell Line/Organism | Result | Reference |
| 4-OH-Guanabenz | α2A-adrenoceptor agonism | Not specified | EC50: 316.3 nM | [3] |
| 4-OH-Guanabenz | TAAR1 agonism | Not specified | EC50: 330.6 µM | [3] |
| Guanabenz | In vivo sedation and analgesia | Horse | Peak serum concentration of 120 ng/mL at 2.5 min (0.2 mg/kg IV) | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of Guanabenz on cell viability. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Materials:
-
Guanabenz acetate (B1210297) (or other salt form)
-
Appropriate cell line (e.g., MCF-7, MDA-MB-231 for cancer studies; a neuronal cell line for neuroprotection studies)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Guanabenz in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of Guanabenz in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Guanabenz. Include a vehicle control (medium with the same concentration of solvent as the highest Guanabenz concentration).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Western Blotting
This protocol is for detecting changes in the expression or phosphorylation status of specific proteins in a signaling pathway affected by Guanabenz.
Materials:
-
Cell line and culture reagents
-
Guanabenz
-
6-well plates or larger culture dishes
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of Guanabenz for a specified time. Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., actin or GAPDH).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Guanabenz.[7][8]
Materials:
-
Cell line and culture reagents
-
Guanabenz
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with Guanabenz at various concentrations for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Visualizations
Caption: General workflow for in vitro testing of Guanabenz.
Caption: Guanabenz signaling via the alpha-2 adrenergic receptor.
References
- 1. drugs.com [drugs.com]
- 2. VUmc.com - A first trial of Guanabenz in Vanishing White Matter [vumc.com]
- 3. Metabolic and cardiovascular benefits and risks of 4-hydroxy guanabenz hydrochloride: α2-adrenoceptor and trace amine-associated receptor 1 ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. japsonline.com [japsonline.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Detection of B lymphoma cells undergoing apoptosis by Annexin-V assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis Assays for Flow Cytometry | Sartorius [sartorius.com]
Application Notes and Protocols: Vorinostat for Treatment of HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorinostat (B1683920), also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, Vorinostat alters chromatin structure and gene expression, leading to cell cycle arrest, differentiation, and apoptosis in various cancer cell lines. These application notes provide detailed protocols for treating human cervical adenocarcinoma (HeLa) cells with Vorinostat, including methods for assessing cell viability, cell cycle progression, and apoptosis.
Quantitative Data Summary
The following table summarizes the quantitative effects of Vorinostat on HeLa cells based on published data. These values serve as a reference for designing experiments and interpreting results.
| Parameter | Time Point | Vorinostat Concentration | Result | Reference |
| IC50 | 24 hours | 7.8 µM | 50% inhibition of cell growth | [1] |
| 48 hours | 3.6 µM | 50% inhibition of cell growth | [1] | |
| Cell Viability | 48 hours | 2.5 µM | Modest induction of apoptosis | |
| 48 hours | 10 µM | Significant induction of apoptosis | ||
| Cell Cycle | Not Specified | Not Specified | S-phase arrest | [2] |
| Apoptosis | 48 hours | 2.5 µM | Modest increase in apoptotic cells | |
| 48 hours | 10 µM | Significant increase in apoptotic cells |
Signaling Pathway
Vorinostat exerts its effects on HeLa cells through the modulation of key signaling pathways. One of the primary mechanisms involves the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Additionally, Vorinostat has been shown to downregulate the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death.
Caption: Vorinostat inhibits HDACs, leading to the suppression of the PI3K/Akt pathway and Bcl-2, ultimately inducing apoptosis and S-phase cell cycle arrest in HeLa cells.
Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of Vorinostat on HeLa cells.
Caption: A general experimental workflow for investigating the effects of Vorinostat on HeLa cells, from cell culture to various downstream analyses.
Experimental Protocols
Preparation of Vorinostat Stock Solution
Materials:
-
Vorinostat powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Protocol:
-
Prepare a 1 mM stock solution of Vorinostat by dissolving the appropriate amount of powder in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
HeLa Cell Culture and Treatment
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well, 24-well, or 6-well plates
-
Vorinostat stock solution (1 mM in DMSO)
Protocol:
-
Culture HeLa cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into the appropriate culture plates at the desired density. For a 96-well plate, a common seeding density is 1 x 10^4 cells per well.[1]
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working concentrations of Vorinostat by diluting the 1 mM stock solution in complete growth medium. A typical concentration range for initial experiments is 0.1 µM to 20 µM.[1]
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of Vorinostat. Include a vehicle control (medium with the same concentration of DMSO used for the highest Vorinostat concentration).
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Treated HeLa cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
After the treatment period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated HeLa cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the treated cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
Materials:
-
Treated HeLa cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the treated cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis
Materials:
-
Treated HeLa cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.
References
Application Notes and Protocols for SAHA-Induced Apoptosis Assays
Introduction
Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, SAHA promotes the accumulation of acetylated histones, leading to the transcriptional activation of various genes, including those involved in cell cycle arrest and apoptosis.[1][2][3][4] This has made SAHA a compound of significant interest in cancer research and therapy, with clinical approval for the treatment of cutaneous T-cell lymphoma (CTCL).[5][6] The induction of apoptosis is a key mechanism behind SAHA's anti-tumor activity. The optimal duration and concentration of SAHA treatment for apoptosis induction can vary significantly depending on the cell type. These application notes provide a comprehensive overview and detailed protocols for assessing SAHA-induced apoptosis.
SAHA Treatment Duration and Concentration for Apoptosis Induction
The efficacy of SAHA in inducing apoptosis is both dose- and time-dependent.[4][5][7][8] A summary of effective concentrations and treatment durations across various cancer cell lines is presented below.
Table 1: SAHA Treatment Conditions for Apoptosis Induction in Various Cancer Cell Lines
| Cell Line | Cancer Type | SAHA Concentration (µM) | Treatment Duration (hours) | Key Apoptotic Observations |
| DU145 | Prostate Cancer | 1, 3, 9 | 48 | Dose-dependent increase in apoptosis (up to 18.44%); G2/M arrest.[9] |
| PC-3 | Prostate Cancer | 0.5, 2, 8 | 48 | Dose-dependent increase in apoptosis (up to 26.71%).[9] |
| LNCaP | Prostate Cancer | Not specified | Not specified | SAHA induced dose-dependent apoptosis by activating caspases.[3] |
| HL-60 | Acute Myeloid Leukemia | 2 | 12 - 48 | Time-dependent apoptosis; G0/G1 arrest; PARP cleavage.[7] |
| NCI-H460 | Large-Cell Lung Carcinoma | 2.5, 5, 10 | 12 | Dose-dependent apoptosis (14.6% to 27.3%).[5] |
| HeLa | Cervical Cancer | 10 (IC50) | 24 | Dose-dependent increase in sub-G1 population and Annexin V positive cells.[8] |
| HH | Cutaneous T-Cell Lymphoma | 1, 2.5, 5 | 24, 48 | 4-67% apoptosis at 24h; 8-81% apoptosis at 48h.[4][10] |
| Hut78 | Cutaneous T-Cell Lymphoma | 1, 2.5, 5 | 24, 48 | 4-36% apoptosis at 24h; 5-54% apoptosis at 48h.[4] |
| SW1353 | Chondrosarcoma | Not specified | 24 | Induction of apoptosis with cleaved-PARP expression.[11] |
| RK33 & RK45 | Larynx Cancer | 0.5 - 5 | 24 | Dose-dependent increase in apoptosis.[12] |
Signaling Pathways in SAHA-Induced Apoptosis
SAHA induces apoptosis through multiple signaling pathways. A common mechanism involves the intrinsic mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins.[1][13] SAHA has been shown to upregulate pro-apoptotic proteins like Bim and Bax while downregulating anti-apoptotic proteins such as Bcl-2.[1] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.[13] Other pathways implicated in SAHA-induced apoptosis include the inactivation of the Akt/FOXO3a and MAPK signaling pathways.[1][2][7]
Experimental Protocols
Cell Culture and SAHA Treatment
This initial step is critical for ensuring reproducible results.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
SAHA (Vorinostat)
-
DMSO (Dimethyl sulfoxide)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Seed cells in a culture plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 1 x 10⁶ cells/mL for a 6-well plate).[14] Allow cells to adhere and stabilize for 24 hours.
-
SAHA Preparation: Prepare a stock solution of SAHA in DMSO (e.g., 10 mM). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.[14]
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of SAHA. Include a vehicle control group treated with the same concentration of DMSO used in the highest SAHA dose.
-
Incubation: Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.[5][9][14]
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This is a widely used flow cytometry method to quantify apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
SAHA-treated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
Protocol:
-
Cell Harvesting: For adherent cells, collect the culture medium (which contains apoptotic floating cells) and then gently detach the adherent cells using a non-enzymatic cell dissociation solution.[14] For suspension cells, simply collect the cells.[14] Pool the cells and centrifuge at 500 x g for 5-7 minutes at 4°C.[15]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[16] Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[16] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[16] Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[16][17]
-
Controls: Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up proper compensation and quadrants for the analysis.[14][17]
Western Blotting for Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
SAHA-treated cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-Actin/GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 15-20 minutes.
-
Protein Quantification: Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C.[18] Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling with Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ.[19][20] Normalize the expression of target proteins to a loading control like GAPDH or Actin. SAHA treatment often results in the appearance of cleaved PARP and cleaved Caspase-3, an increase in Bax, and a decrease in Bcl-2 expression.[1][4][7][11]
Caspase-3/7 Activity Assay
This assay provides a quantitative measure of executioner caspase activity, a hallmark of apoptosis.
Materials:
-
SAHA-treated cells
-
Caspase-3/7 Activity Assay Kit (Colorimetric or Fluorometric)
-
Cell Lysis Buffer (provided in the kit)
-
Caspase substrate (e.g., DEVD-pNA or Ac-DEVD-AMC)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Induce Apoptosis: Treat cells with SAHA as described in Protocol 1. A non-induced control group is essential.[21]
-
Prepare Cell Lysates: Collect at least 1 x 10⁶ cells per sample.[22] Lyse the cells using the provided chilled Cell Lysis Buffer and incubate on ice for 10-30 minutes.[21][22]
-
Centrifugation: Centrifuge the lysates at a high speed (e.g., 11,000-20,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[18][22]
-
Assay Reaction: Transfer the supernatant (cell lysate) to a new tube. Add the reaction buffer (containing DTT) and the caspase-3 substrate to each sample in a 96-well plate.[18][21]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[21]
-
Measurement: Read the absorbance (for colorimetric assays, ~405 nm) or fluorescence (for fluorometric assays, Ex/Em = 380/420-460 nm) using a microplate reader.[18][21]
-
Analysis: Compare the readings from the SAHA-treated samples to the untreated control to determine the fold increase in caspase-3/7 activity.[21]
Conclusion
The provided protocols and data offer a robust framework for investigating SAHA-induced apoptosis. Researchers should optimize treatment duration and concentration for their specific cell line of interest. Combining multiple assays, such as Annexin V/PI staining for quantifying apoptotic populations and Western blotting for mechanistic insights, will yield the most comprehensive and reliable results.
References
- 1. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective induction of apoptosis by histone deacetylase inhibitor SAHA in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. [Histone deacetylase inhibitor SAHA induces inactivation of MAPK signaling and apoptosis in HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. benchchem.com [benchchem.com]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. assaygenie.com [assaygenie.com]
Application Notes and Protocols: In Vitro Combination Therapy of Novel Compounds with Cisplatin
Disclaimer: As of the latest available data, there are no specific published in vitro studies on the combination of DB02307 and cisplatin (B142131). The following Application Notes and Protocols are provided as a generalized guide for researchers and drug development professionals interested in evaluating the in vitro combination of a novel compound, represented here as "Compound X" (as a stand-in for this compound), with cisplatin. The methodologies and principles described are based on established practices for in vitro cancer research and cisplatin's known mechanisms of action.
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors, including lung, ovarian, and testicular cancers.[1][2][3] Its primary mechanism of action involves forming platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4][5] However, intrinsic and acquired resistance, along with significant side effects, often limit its clinical efficacy.[4][6]
Combination therapy, which involves pairing cisplatin with other therapeutic agents, is a promising strategy to enhance its antitumor effects, overcome resistance, and potentially reduce toxicity.[2][7][8] The goal of such combinations is often to achieve a synergistic interaction, where the combined effect of the two drugs is greater than the sum of their individual effects.[3][5][9]
These application notes provide a comprehensive framework for the in vitro evaluation of a novel therapeutic agent, "Compound X," in combination with cisplatin. The protocols outlined below will enable researchers to assess the synergistic potential, elucidate the underlying molecular mechanisms, and gather critical preclinical data for this drug combination.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro assessment of Compound X and cisplatin combination therapy.
Caption: A generalized experimental workflow for in vitro combination studies.
Data Presentation: Quantitative Summary
Clear and structured presentation of quantitative data is crucial for interpreting the outcomes of combination studies. The following tables serve as templates for summarizing key findings.
Table 1: IC50 Values of Compound X and Cisplatin as Single Agents
| Cell Line | Compound X IC50 (µM) | Cisplatin IC50 (µM) |
| Cell Line A | e.g., 15.5 ± 2.1 | e.g., 8.2 ± 1.3 |
| Cell Line B | e.g., 22.1 ± 3.5 | e.g., 12.5 ± 2.4 |
| Cell Line C | e.g., 9.8 ± 1.7 | e.g., 5.1 ± 0.9 |
Table 2: Combination Index (CI) Values for Compound X and Cisplatin
CI values are calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination Ratio (Compound X : Cisplatin) | Combination Index (CI) at ED50 | Interpretation |
| Cell Line A | 1:1 | e.g., 0.65 | Synergy |
| Cell Line A | 1:2 | e.g., 0.58 | Synergy |
| Cell Line B | 1:1 | e.g., 0.95 | Additive |
| Cell Line C | 1:1 | e.g., 0.45 | Strong Synergy |
Table 3: Apoptosis Rates Following Combination Treatment
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Total Apoptosis (%) |
| Control | e.g., 2.1 ± 0.5 | e.g., 1.5 ± 0.3 | e.g., 3.6 ± 0.8 |
| Compound X alone | e.g., 8.3 ± 1.2 | e.g., 4.2 ± 0.7 | e.g., 12.5 ± 1.9 |
| Cisplatin alone | e.g., 15.6 ± 2.1 | e.g., 7.8 ± 1.1 | e.g., 23.4 ± 3.2 |
| Combination | e.g., 25.4 ± 3.5 | e.g., 18.9 ± 2.8 | e.g., 44.3 ± 6.3 |
Table 4: Cell Cycle Distribution Analysis
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | e.g., 55.2 ± 4.1 | e.g., 25.1 ± 2.9 | e.g., 19.7 ± 2.5 |
| Compound X alone | e.g., 65.8 ± 5.2 | e.g., 18.5 ± 2.1 | e.g., 15.7 ± 1.9 |
| Cisplatin alone | e.g., 40.1 ± 3.8 | e.g., 28.3 ± 3.1 | e.g., 31.6 ± 3.5 |
| Combination | e.g., 35.7 ± 3.3 | e.g., 15.2 ± 1.8 | e.g., 49.1 ± 4.2 |
Experimental Protocols
This protocol is for determining the half-maximal inhibitory concentration (IC50) of individual drugs and assessing the synergistic effect of their combination.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Compound X and Cisplatin stock solutions
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Single Agent Treatment:
-
Prepare serial dilutions of Compound X and cisplatin in complete medium.
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
Combination Treatment:
-
Prepare drug solutions with constant or non-constant ratios of Compound X and cisplatin.
-
Treat cells as described in step 2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.
-
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
6-well plates
-
Compound X and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound X, cisplatin, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Staining:
-
Wash the cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Compound X and Cisplatin
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol (B145695)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash with cold PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Analysis
The synergistic effect of Compound X and cisplatin may be mediated through the modulation of key signaling pathways involved in DNA damage response, cell cycle control, and apoptosis.
Cisplatin induces DNA damage, leading to the activation of the ATR and p53 pathways, which can result in cell cycle arrest or apoptosis.[4] The combination with Compound X might enhance this process.
Caption: A simplified diagram of the cisplatin-induced DNA damage response pathway.
This protocol is for analyzing the protein expression levels of key players in the relevant signaling pathways.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
-
By following these detailed protocols and data presentation guidelines, researchers can effectively conduct and interpret in vitro studies on the combination of a novel compound with cisplatin, paving the way for further preclinical and clinical development.
References
- 1. Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β-catenin silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evaluation of the combination of cisplatin and its analogue carboplatin for platinum dose intensification in ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of synergism between cisplatin and gemcitabine in ovarian and non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the cytotoxicity of the Bithionol - cisplatin combination in a panel of human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Combination chemotherapy in vitro with cis-dichlorodiammineplatinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of DB02307 Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB02307, also known as N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine, is a dipeptide that has been identified as an inhibitor of elastase from Pseudomonas aeruginosa.[1] While its effects on mammalian cells are not yet extensively documented in scientific literature, its role as a protease inhibitor suggests potential applications in various research areas, including studies on inflammation, tissue remodeling, and infectious diseases where host or pathogen-derived elastase activity is implicated.
These application notes provide a detailed protocol for the preparation of a stock solution of this compound for use in in vitro cell culture experiments. It also includes general guidelines for its application and a proposed signaling pathway that may be influenced by elastase inhibition.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C23H27N3O6 | [2] |
| Molecular Weight | 441.48 g/mol | [2] |
| CAS Number | 101222-71-3 | [2] |
Proper storage of this compound is crucial to maintain its stability and activity. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 2 years | [2] |
| In DMSO | 4°C | 2 weeks | [2] |
| In DMSO | -80°C | 6 months | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps under a sterile biosafety cabinet to prevent contamination of the stock solution.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.415 mg of this compound (Molecular Weight = 441.48 g/mol ).
-
Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (441.48 g/mol ) * (1000 mg/g) = 4.415 mg
-
-
-
Dissolution in DMSO:
-
Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution, if you weighed 4.415 mg, add 1 mL of DMSO.
-
Cap the tube tightly.
-
-
Solubilization:
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Sterilization (Optional but Recommended):
-
If the intended application requires absolute sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile cryovial. This is particularly important for long-term storage and use in sensitive cell culture applications.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents multiple freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
For short-term storage, store the aliquots at 4°C for up to two weeks. For long-term storage, store at -80°C for up to six months.[2]
-
Caption: Workflow for preparing a sterile stock solution of this compound.
Protocol 2: General Protocol for Treating Cultured Cells with this compound
This protocol provides a general guideline for diluting the this compound stock solution and treating adherent or suspension cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates, flasks, or dishes
-
Sterile pipette tips and tubes
Procedure:
-
Determine Final Working Concentration:
-
Based on literature for similar elastase inhibitors or preliminary dose-response experiments, determine the desired final concentration of this compound for your experiment. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For lower final concentrations, it may be necessary to prepare an intermediate dilution of the 10 mM stock solution in sterile complete cell culture medium.
-
-
Prepare Final Working Solution:
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture vessel.
-
Important: To avoid DMSO toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), and ideally below 0.1%.
-
Example Calculation for a 10 µM final concentration in 2 mL of medium:
-
Using the formula C1V1 = C2V2:
-
(10,000 µM) * V1 = (10 µM) * (2000 µL)
-
V1 = 2 µL of the 10 mM stock solution.
-
The final DMSO concentration would be (2 µL / 2000 µL) * 100% = 0.1%.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
-
Cell Treatment:
-
Remove the old medium from your cells (for adherent cells).
-
Add the complete cell culture medium containing the final concentration of this compound (or vehicle control) to the cells.
-
Gently swirl the plate or flask to ensure even distribution.
-
-
Incubation:
-
Return the cells to the incubator and incubate for the desired experimental duration.
-
-
Downstream Analysis:
-
Following incubation, proceed with your planned downstream assays (e.g., cell viability assays, protein expression analysis, etc.).
-
Application Notes and Considerations
-
Solubility: this compound is known to be soluble in DMSO. Solubility in aqueous buffers like PBS or ethanol (B145695) has not been widely reported. It is recommended to use DMSO as the primary solvent for stock solutions.
-
Mechanism of Action: The primary known target of this compound is elastase from P. aeruginosa.[1] In the context of mammalian cell culture, its effects would likely be mediated through the inhibition of host cell elastases, such as neutrophil elastase, which are involved in inflammation, tissue degradation, and immune responses. Inhibition of elastase could potentially downregulate signaling pathways activated by elastase-mediated cleavage of substrates like extracellular matrix proteins or cell surface receptors.
-
Potential Applications in Cell Culture:
-
Inflammation Models: Investigating the role of elastase in inflammatory responses in cell lines such as macrophages or neutrophils.
-
Tissue Remodeling and Fibrosis: Studying the effect of elastase inhibition on extracellular matrix deposition and degradation by fibroblasts or other relevant cell types.
-
Cancer Research: Exploring the involvement of elastases in tumor invasion and metastasis.
-
Infectious Disease Models: Co-culture models of host cells and pathogens to study the effect of inhibiting bacterial elastase.
-
-
Cytotoxicity: It is essential to perform a dose-response experiment to determine the cytotoxic concentration of this compound for your specific cell line. Assays such as MTT, XTT, or trypan blue exclusion can be used to assess cell viability.
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound through the inhibition of elastase. Elastase can cleave and activate various downstream targets, leading to pro-inflammatory and tissue-degrading responses. This compound, by inhibiting elastase, would be expected to block these downstream effects.
Caption: Hypothetical mechanism of this compound action in mammalian cells.
References
Application Notes: Vorinostat as a Radiosensitizer in Cancer Research
Introduction
Vorinostat (B1683920) (suberoylanilide hydroxamic acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor, approved for the treatment of cutaneous T-cell lymphoma.[1] In the context of cancer therapy, there is a growing body of evidence demonstrating its efficacy as a radiosensitizer across a variety of tumor types, including melanoma, non-small cell lung cancer, pancreatic cancer, and glioblastoma.[2][3][4][5] The intrinsic radioresistance of many tumors presents a significant challenge in radiation oncology. Vorinostat, by targeting fundamental cellular processes, can modulate the response of cancer cells to ionizing radiation, thereby enhancing the therapeutic efficacy of this treatment modality.
Mechanism of Action
Vorinostat functions as a radiosensitizer through a multi-pronged mechanism, primarily centered on the disruption of DNA damage repair and the induction of cell cycle arrest and apoptosis.[3][4]
As a pan-HDAC inhibitor, Vorinostat induces hyperacetylation of histone proteins, leading to a more relaxed chromatin structure.[3] This altered chromatin landscape is thought to interfere with the efficient recruitment of DNA repair machinery to the sites of radiation-induced DNA double-strand breaks (DSBs).[6]
Key mechanisms include:
-
Inhibition of DNA Repair Pathways: Vorinostat has been shown to down-regulate the expression of key proteins involved in both non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways, such as Ku70, Ku86, Rad50, and Rad51.[1][2][4] This impairment of DNA repair is evidenced by the prolonged presence of γ-H2AX foci, a marker of DNA DSBs, in cells treated with Vorinostat and radiation compared to radiation alone.[2][3]
-
Cell Cycle Arrest: Treatment with Vorinostat can induce cell cycle arrest, primarily at the G1 and G2/M phases.[2][7][8] The abrogation of the G2 checkpoint, in particular, can lead to mitotic catastrophe, a form of cell death resulting from premature entry into mitosis with damaged DNA.[5][9]
-
Induction of Apoptosis: Vorinostat can render tumor cells more susceptible to radiation-induced apoptosis.[2][3] This is achieved by altering the expression of pro-apoptotic and anti-apoptotic proteins.[6][10]
-
Abrogation of Pro-survival Signaling: In some cancer types, such as pancreatic cancer, Vorinostat can inhibit pro-survival signaling pathways, like the epidermal growth factor receptor (EGFR) and nuclear factor kappaB (NF-κB) pathways, which are often activated in response to radiation and contribute to radioresistance.[4][11]
Applications in Cancer Research
The radiosensitizing properties of Vorinostat make it a valuable tool in cancer research for:
-
Overcoming Radioresistance: Investigating the potential of Vorinostat to sensitize inherently radioresistant tumors to radiation therapy.
-
Combination Therapy Studies: Evaluating the synergistic effects of Vorinostat with various radiation modalities, including photon and proton therapy.[12]
-
Mechanistic Studies: Elucidating the molecular pathways involved in DNA damage response and cell death in the context of combined modality treatments.
-
Preclinical and Clinical Trials: Providing a rationale for the development of clinical trials combining Vorinostat with radiotherapy for various cancer types.[13][14]
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on the radiosensitizing effects of Vorinostat.
| Cell Line | Cancer Type | Vorinostat Concentration (µM) | Radiation Dose (Gy) | Dose Enhancement Ratio (DER) / Sensitizer Enhancement Ratio (SER) | Reference |
| A375 | Melanoma | 2.5 | 2-6 | 1.4 | [2][15] |
| MeWo | Melanoma | 2.5 | 2-6 | 1.34 | [2][15] |
| A549 | Non-Small Cell Lung Cancer | 2.5 | 2-6 | 1.7 | [2][15] |
| A549 | Non-Small Cell Lung Cancer | 1-20 | Not Specified | 1.36 - 1.6 (SER) | [12] |
| NB1691luc | Neuroblastoma | 0.5 | Not Specified | Additive Effect | [1] |
| Kelly | Neuroblastoma | 0.5 | Not Specified | Additive Effect | [1] |
| SY5Y | Neuroblastoma | 0.5 | Not Specified | Additive Effect | [1] |
| Tet21 | Neuroblastoma | 0.5 | Not Specified | Additive Effect | [1] |
| MiaPaCa-2 | Pancreatic Cancer | 2 | 6 | Significant Sensitization | [4] |
| MDA-MB-231-BR | Breast Cancer Brain Metastasis | 0.5 | Not Specified | 1.3 | [15][16] |
| T47D | Breast Adenocarcinoma | 0.5 | Not Specified | 1.21 | [15][16] |
| NCI/ADR-RES | Ovarian Adenocarcinoma | 0.5 | Not Specified | 1.5 | [15][16] |
| D54 | Glioblastoma | 1.5 | 0.15-2 | Promotes Hyper-radiosensitivity | [5] |
| H460 | Non-Small Cell Lung Cancer | 1 | 2-4 | Sensitization Observed | [17] |
| H1437 | Non-Small Cell Lung Cancer | 1 | 2-4 | Sensitization Observed | [17] |
| H358 | Non-Small Cell Lung Cancer | 1 | 2-4 | Sensitization Observed | [17] |
Visualizations
Caption: Signaling pathway of Vorinostat-mediated radiosensitization.
Caption: General experimental workflow for studying Vorinostat as a radiosensitizer.
Experimental Protocols
The following are detailed protocols for key experiments to assess the radiosensitizing effects of Vorinostat. These protocols are synthesized from published research and standard laboratory procedures.[2][4][5][18][19][20]
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Vorinostat (SAHA)
-
DMSO (vehicle control)
-
6-well plates or 10 cm dishes
-
Irradiator (e.g., X-ray source)
-
Fixation solution (e.g., 10% formalin or 4% paraformaldehyde)
-
Staining solution (0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding:
-
Culture cells to ~70-80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Plate a predetermined number of cells into 6-well plates. The number of cells to be plated depends on the radiation dose and the expected survival fraction (typically ranging from 100 to 8000 cells per well).[21] Plate each condition in triplicate.
-
Allow cells to attach for at least 4-6 hours, or overnight.
-
-
Vorinostat Treatment:
-
Prepare a stock solution of Vorinostat in DMSO.
-
Dilute Vorinostat in complete medium to the desired final concentration (e.g., 2.5 µM).[2]
-
Replace the medium in the wells with the Vorinostat-containing medium or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired pretreatment time (e.g., 24 hours).[2]
-
-
Irradiation:
-
Transport the plates to the irradiator.
-
Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, wash the cells with PBS and replace the medium with fresh complete medium.
-
-
Colony Formation:
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 1-2 mL of fixation solution for 10-15 minutes at room temperature.
-
Remove the fixation solution and add 1 mL of 0.5% crystal violet solution to each well.
-
Incubate for 10-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and wash the plates with tap water until the background is clear.
-
Allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of colonies in each well.
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale.
-
Determine the Dose Enhancement Ratio (DER) at a specific survival fraction (e.g., 10% or 50%) by dividing the radiation dose required to achieve that survival in the control group by the dose required in the Vorinostat-treated group.
-
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Treated cells (as described in the Clonogenic Survival Assay protocol, steps 1-3)
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a non-ionic detergent like Triton X-100)
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
Harvest cells at various time points after irradiation (e.g., 4, 24 hours).[2]
-
Collect both adherent and floating cells.
-
Centrifuge the cell suspension and wash the cell pellet with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for longer).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
-
Apoptosis Assay (Annexin V / PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
Harvest cells at desired time points post-treatment (e.g., 24, 48, 72 hours).[9]
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Viable cells are Annexin V-negative and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Fixation solution (4% paraformaldehyde)
-
Permeabilization solution (0.3% Triton X-100 in PBS)
-
Blocking solution (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-primary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with Vorinostat and/or radiation as described previously.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 30-60 minutes.[20][22]
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.[20]
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Count the number of γ-H2AX foci per nucleus. This can be done manually or using automated image analysis software like Fiji/ImageJ.[20]
-
Analyze at least 50-100 cells per condition.
-
Caption: Logical relationship of Vorinostat and radiation leading to radiosensitization.
References
- 1. Cooperation of the HDAC inhibitor vorinostat and radiation in metastatic neuroblastoma: Efficacy and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Vorinostat, a histone deacetylase inhibitor, enhances the response of human tumor cells to ionizing radiation through prolongation of gamma-H2AX foci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of radiation-induced DNA repair and pro-survival pathways contribute to vorinostat-mediated radiosensitization of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VorinostatSAHA Promotes Hyper-Radiosensitivity in Wild Type p53 Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Vorinostat enhances the radiosensitivity of a breast cancer brain metastatic cell line grown in vitro and as intracranial xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of radiation-induced DNA repair and prosurvival pathways contributes to vorinostat-mediated radiosensitization of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluation of Histone Deacetylase Inhibitors as Radiosensitizers for Proton and Light Ion Radiotherapy [frontiersin.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Vorinostat as a radiosensitizer for brain metastasis: a phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clonogenic Assay [bio-protocol.org]
- 19. Clonogenic Assay [en.bio-protocol.org]
- 20. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Protein Acetylation in Neurodegenerative Disease
Introduction
Protein acetylation is a critical post-translational modification that plays a fundamental role in regulating a wide array of cellular processes, including gene transcription, DNA repair, and metabolism.[1][2][3] In the context of the central nervous system, the balance of protein acetylation is crucial for neuronal health, and its dysregulation has been increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD).[2][4][5][6] This document provides an overview of the role of protein acetylation in neurodegeneration and offers detailed protocols for researchers, scientists, and drug development professionals to study these processes.
Note on DB02307 (Benserazide): Initial interest in this compound for studying protein acetylation in neurodegenerative disease should be approached with caution. This compound is the DrugBank accession number for Benserazide (B1668006), a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. Its primary clinical use is in combination with L-DOPA for the treatment of Parkinson's disease to increase the central bioavailability of dopamine (B1211576).[7][8] Currently, there is no direct scientific literature to support the use of Benserazide as a tool to study protein acetylation. Therefore, these application notes will focus on established methods and compounds for investigating protein acetylation in neurodegenerative disease.
The Role of Protein Acetylation in Neurodegenerative Disease
Protein acetylation is a reversible process controlled by two main enzyme families: histone acetyltransferases (HATs), which add an acetyl group to lysine (B10760008) residues, and histone deacetylases (HDACs), which remove them.[4] The sirtuin (SIRT) family of proteins are a class of NAD+-dependent deacetylases that also play a significant role in this process.[9][10]
In neurodegenerative diseases, an imbalance in the activities of these enzymes can lead to either hyperacetylation or hypoacetylation of key proteins, contributing to disease progression.[2][4][6][11] For instance, altered acetylation of histone proteins can affect the expression of genes involved in neuronal survival and function.[11] Furthermore, non-histone proteins implicated in neurodegeneration, such as tau in Alzheimer's disease and α-synuclein in Parkinson's disease, are also subject to acetylation, which can modulate their aggregation, toxicity, and clearance.[2][6][12]
Key Proteins and Pathways
| Target Protein | Associated Disease(s) | Role of Acetylation | Key Regulatory Enzymes |
| Histones (e.g., H3, H4) | Alzheimer's Disease, Parkinson's Disease, Huntington's Disease | Regulates gene expression related to neuronal survival, synaptic plasticity, and stress response.[11] | HATs (e.g., CBP/p300), HDACs (e.g., HDAC1, HDAC2), Sirtuins (e.g., SIRT1)[4][11] |
| Tau | Alzheimer's Disease and other tauopathies | Acetylation can inhibit tau degradation and promote its aggregation into neurofibrillary tangles.[6][12] | HATs (e.g., p300/CBP)[2] |
| α-Synuclein | Parkinson's Disease | N-terminal acetylation is a common modification. Aberrant acetylation at other sites may influence aggregation and toxicity.[2][13] | Sirtuins (e.g., SIRT2)[6] |
| p53 | General Neurodegeneration | Acetylation can stabilize p53 and promote apoptosis.[14] | Sirtuins (e.g., SIRT1, SIRT7)[14] |
| Mitochondrial Proteins | Alzheimer's Disease | Decreased acetylation of mitochondrial proteins is associated with AD, potentially impairing mitochondrial function.[5] | Sirtuins (e.g., SIRT3)[15] |
Experimental Protocols
The following are generalized protocols for studying protein acetylation in cellular and animal models of neurodegenerative disease. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro Deacetylation Assay
This protocol is designed to assess the ability of a specific sirtuin to deacetylate a protein of interest in a controlled in vitro setting.
Materials:
-
Purified acetylated protein substrate
-
Purified recombinant sirtuin (e.g., SIRT1, SIRT2)
-
Deacetylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+ solution
-
Sirtuin inhibitor (for negative control, e.g., Nicotinamide)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibodies: anti-acetyl-lysine, antibody specific to the protein of interest
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Prepare reaction mixtures in separate tubes as outlined in the table below.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-acetyl-lysine primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody specific to the protein of interest.
Reaction Setup:
| Component | Reaction 1 (No Enzyme) | Reaction 2 (Enzyme) | Reaction 3 (Enzyme + NAD+) | Reaction 4 (Inhibitor) |
| Purified Acetylated Protein | X | X | X | X |
| Deacetylation Buffer | X | X | X | X |
| Purified Sirtuin | X | X | X | |
| NAD+ | X | X | ||
| Sirtuin Inhibitor | X | |||
| Nuclease-free water | to final volume | to final volume | to final volume | to final volume |
Protocol 2: Immunoprecipitation and Western Blotting to Detect Protein Acetylation in Cell Lysates
This protocol allows for the assessment of the acetylation status of a specific protein from cell or tissue lysates.
Materials:
-
Cell or tissue lysates from a neurodegenerative disease model (and appropriate controls)
-
Lysis buffer containing a deacetylase inhibitor (e.g., Trichostatin A for HDACs, Nicotinamide for sirtuins)
-
Antibody for the protein of interest (for immunoprecipitation)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents as in Protocol 1
-
Primary antibodies: anti-acetyl-lysine, antibody specific to the protein of interest
Procedure:
-
Lyse cells or tissues in lysis buffer containing deacetylase inhibitors.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the antibody specific to the protein of interest overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Centrifuge and wash the beads several times with wash buffer.
-
Elute the immunoprecipitated protein from the beads using elution buffer.
-
Analyze the eluted protein by Western blot using an anti-acetyl-lysine antibody.
-
A parallel Western blot of the input lysates should be performed to confirm the total levels of the protein of interest.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The role of altered protein acetylation in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial protein acetylation: mechanisms, functions, and methods for study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The paradigm of protein acetylation in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human brain acetylome reveals that decreased acetylation of mitochondrial proteins associates with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of altered protein acetylation in neurodegenerative disease [frontiersin.org]
- 7. The Combined Use of Levodopa/Benserazide and Pramipexole Proves Beneficial for Managing Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of benserazide on L-DOPA-derived extracellular dopamine levels and aromatic L-amino acid decarboxylase activity in the striatum of 6-hydroxydopamine-lesioned rats. | Semantic Scholar [semanticscholar.org]
- 9. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Decoding tau acetylation in Alzheimer’s disease and tauopathies: from site-specific mechanisms to therapeutic horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Identification of a novel SIRT7 inhibitor as anticancer drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms and Dynamics of Protein Acetylation in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vorinostat in HIV Latency Reversal
Introduction
Vorinostat (B1683920) (suberoylanilide hydroxamic acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor, approved for the treatment of cutaneous T-cell lymphoma.[1][2] In the context of HIV research, it is one of the most extensively studied latency-reversing agents (LRAs). The primary barrier to an HIV cure is the persistence of a latent viral reservoir, predominantly in resting CD4+ T cells, which is unaffected by antiretroviral therapy (ART) and invisible to the immune system.[3][4] Vorinostat functions by inhibiting HDACs, which play a crucial role in maintaining HIV latency by promoting a condensed chromatin state at the site of the integrated HIV provirus.[2][5] By inducing histone hyperacetylation, Vorinostat helps to create a more open chromatin structure, facilitating the transcription of viral genes.[5] This "shock" or "kick" approach aims to expose the latently infected cells, making them susceptible to clearance by the immune system or viral cytopathic effects, a strategy known as "kick-and-kill".[5][6] These notes provide an overview of key findings and detailed protocols for researchers utilizing Vorinostat in HIV latency studies.
Data Presentation: Summary of Vorinostat Clinical Trial Data
The following tables summarize quantitative outcomes from key clinical studies investigating Vorinostat's ability to reverse HIV latency in individuals on suppressive ART.
Table 1: Effect of Vorinostat on Cell-Associated HIV RNA
| Study (Reference) | Dosing Regimen | Number of Participants | Key Finding | Fold-Increase in CA-US HIV RNA (Mean/Median) |
| Archin et al., 2012[3][7][8][9] | Single 400 mg dose | 8 | Significant increase in HIV RNA in resting CD4+ T cells. | 4.8-fold (mean); Range: 1.5 to 10.0-fold |
| Elliott et al., 2014[1][4][10] | 400 mg daily for 14 days | 20 | Significant and sustained increase in HIV transcription in 90% of participants. | 7.4-fold (median peak) |
| Archin et al., 2017[11][12][13] | Multiple dosing schedules | 16 | Serial doses every 72 hours effectively induced cell-associated HIV RNA. | Variable increases observed with serial dosing |
CA-US HIV RNA: Cell-Associated Unspliced Human Immunodeficiency Virus Ribonucleic Acid
Table 2: Effect of Vorinostat on Viral Reservoir and Plasma Viremia
| Study (Reference) | Dosing Regimen | Number of Participants | Effect on Plasma HIV RNA | Effect on Latent Reservoir Size (QVOA or HIV DNA) |
| Archin et al., 2012[3][7] | Single 400 mg dose | 8 | No significant change in low-level viremia. | Not Assessed |
| Elliott et al., 2014[4][10] | 400 mg daily for 14 days | 20 | No statistically significant changes. | No statistically significant changes in HIV DNA or inducible virus. |
| Archin et al., 2017[11][12] | Multiple dosing schedules | 16 | Not reported | No measurable decrease (>0.3 log10) in the frequency of latent infection (QVOA). |
| RIVER Trial, 2020[1][6][14] | Vorinostat + therapeutic vaccines | 60 (30 in intervention arm) | Not the primary endpoint | No significant difference in total HIV DNA compared to ART-only arm. |
QVOA: Quantitative Viral Outgrowth Assay
Signaling Pathways and Logical Models
Mechanism of Vorinostat-Mediated HIV Latency Reversal
Vorinostat reverses HIV latency primarily by inhibiting Class I and II histone deacetylases.[3] In a latently infected cell, HDACs are recruited to the HIV 5' Long Terminal Repeat (LTR) promoter, where they remove acetyl groups from histones.[15] This results in a tightly packed chromatin structure (heterochromatin) that represses transcription. Vorinostat blocks this deacetylation, allowing histone acetyltransferases (HATs) to add acetyl groups, leading to a relaxed chromatin state (euchromatin).[5] This open structure permits the binding of transcription factors like NF-κB and the positive transcription elongation factor b (P-TEFb) to the HIV LTR, initiating viral gene expression.[2][16][17]
Caption: Vorinostat inhibits HDACs, promoting histone acetylation and HIV transcription.
The "Kick-and-Kill" Strategy for HIV Eradication
The "kick-and-kill" approach is a leading strategy for eradicating the latent HIV reservoir. It involves two steps: first, using a latency-reversing agent like Vorinostat to "kick" the latent provirus into an active state, producing viral proteins. Second, the reactivated cells are "killed," either by viral cytopathic effects or by the host's immune system, which can now recognize the infected cells. This is all performed under the cover of continuous ART to prevent new infections.
Caption: The "Kick-and-Kill" strategy using Vorinostat to reactivate latent HIV for clearance.
Experimental Protocols
1. Protocol: Measurement of In Vivo Response to Vorinostat via Cell-Associated HIV RNA
This protocol is adapted from methodologies used in seminal clinical studies to measure the direct effect of Vorinostat on HIV transcription in resting CD4+ T cells from patients.[3]
Objective: To quantify the change in cell-associated unspliced (CA-US) HIV-1 gag RNA in resting CD4+ T cells isolated from patients before and after Vorinostat administration.
Materials:
-
Whole blood or leukapheresis product from HIV-infected individuals on suppressive ART.
-
Ficoll-Paque PLUS
-
Resting CD4+ T cell isolation kit (e.g., negative selection magnetic beads)
-
RPMI 1640 medium, FBS, Penicillin-Streptomycin
-
96-well plates
-
RNA isolation kit (e.g., MagMAX-96 Total RNA Isolation Kit)
-
Reverse transcriptase and reagents for cDNA synthesis
-
TaqMan primers and probe for HIV-1 gag (unspliced) and a housekeeping gene (e.g., TATA-Binding Protein)
-
qPCR instrument
Workflow Diagram:
References
- 1. Vorinostat Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 2. Reactivation of latent HIV by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of vorinostat disrupts HIV-1 latency in patients on antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of HIV Transcription with Short-Course Vorinostat in HIV-Infected Patients on Suppressive Antiretroviral Therapy | PLOS Pathogens [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. First randomised kick-and-kill cure study fails to reduce HIV reservoir: RIVER study reports vorinostat and vaccines show activity, but not enough | HIV i-Base [i-base.info]
- 7. Administration of vorinostat disrupts HIV-1 latency in patients on antiretroviral therapy. | Sigma-Aldrich [merckmillipore.com]
- 8. ovid.com [ovid.com]
- 9. Scholarly Article or Book Chapter | Administration of vorinostat disrupts HIV-1 latency in patients on antiretroviral therapy | ID: 0g354n98z | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. Activation of HIV Transcription with Short-Course Vorinostat in HIV-Infected Patients on Suppressive Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Interval dosing with the HDAC inhibitor vorinostat effectively reverses HIV latency [jci.org]
- 12. researchgate.net [researchgate.net]
- 13. Interval dosing with the HDAC inhibitor vorinostat effectively reverses HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kick-and-kill with vaccines plus vorinostat has no impact on CD4 reservoir [natap.org]
- 15. Targeting HIV latency: pharmacologic strategies toward eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Short Communication: The Broad-Spectrum Histone Deacetylase Inhibitors Vorinostat and Panobinostat Activate Latent HIV in CD4+ T Cells In Part Through Phosphorylation of the T-Loop of the CDK9 Subunit of P-TEFb - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of DB02307
Welcome to the technical support center for DB02307. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound, a dipeptide-based compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your formulation development efforts.
Troubleshooting and FAQs
This section addresses common issues and questions encountered during the formulation development of poorly soluble compounds like this compound.
Q1: My initial aqueous solubility for this compound is extremely low. Where do I start?
A1: Low aqueous solubility is a common challenge for many new chemical entities. A logical starting point is to characterize the physicochemical properties of this compound more thoroughly. Understanding its pKa, logP, and solid-state properties (e.g., crystallinity) will help in selecting the most appropriate solubility enhancement strategy. For initial screening, consider simple methods like pH adjustment if the molecule has ionizable groups.
Q2: I've tried pH adjustment, but the solubility improvement is insufficient or leads to instability. What's the next step?
A2: If pH modification is not effective, more advanced formulation strategies are necessary. The choice of the next method depends on the desired dosage form and the properties of this compound. Common next steps include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level. It is a robust method for significantly increasing the dissolution rate.[1][2][3]
-
Nanosuspensions: Reducing the particle size to the nanometer range can dramatically increase the surface area available for dissolution.[4][5][6] This is a suitable approach if you intend to maintain the crystalline form of the drug.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can enhance its solubility and stability.[7][8][9]
-
Lipid-Based Formulations (e.g., SEDDS): If the compound has good lipid solubility, formulating it in a self-emulsifying drug delivery system (SEDDS) can be highly effective for oral administration.[10][11][12]
Q3: How do I choose between solid dispersion, nanosuspension, and cyclodextrin complexation?
A3: The selection depends on several factors:
-
Physicochemical Properties of this compound:
-
LogP: High logP values may favor lipid-based systems.
-
Melting Point: High melting point drugs may be challenging for melt-based solid dispersion methods.
-
Molecular Size: The size of this compound will determine if it can fit into the cyclodextrin cavity.
-
-
Desired Drug Loading: Solid dispersions can often achieve high drug loading.[13]
-
Manufacturing Scalability: Methods like spray drying for solid dispersions and media milling for nanosuspensions are generally scalable.[14][15]
-
Stability: The amorphous form in solid dispersions can sometimes be less stable than the crystalline form in nanosuspensions.
A decision-making workflow can be visualized as follows:
Figure 1. Decision workflow for selecting a solubility enhancement strategy.
Q4: My solid dispersion formulation is showing physical instability (crystallization) upon storage. What can I do?
A4: Crystallization of the amorphous drug is a common issue with solid dispersions. To mitigate this:
-
Increase Polymer Concentration: A higher polymer-to-drug ratio can better stabilize the amorphous form.
-
Select a Different Polymer: Polymers with higher glass transition temperatures (Tg) or specific interactions (e.g., hydrogen bonding) with the drug can improve stability.
-
Add a Second Polymer: Using a combination of polymers can sometimes offer better stabilization.
-
Control Moisture: Store the formulation under dry conditions, as moisture can act as a plasticizer and promote crystallization.
Q5: The particle size of my nanosuspension is increasing over time (Ostwald ripening). How can I prevent this?
A5: Ostwald ripening is a destabilization process in nanosuspensions. To improve stability:
-
Optimize Stabilizer: Use a combination of stabilizers, such as a polymeric stabilizer and a surfactant.
-
Increase Stabilizer Concentration: Ensure sufficient surface coverage of the nanoparticles.
-
Lyophilization: Freeze-drying the nanosuspension into a solid powder can improve long-term stability. A cryoprotectant is typically needed for this process.
Quantitative Data on Solubility Enhancement
The following tables provide a summary of the solubility enhancement achieved for various poorly soluble drugs using different formulation techniques. While specific data for this compound is not available, these examples with other Biopharmaceutics Classification System (BCS) Class II drugs illustrate the potential improvements.
Table 1: Comparison of Solubility Enhancement Techniques for BCS Class II Drugs
| Drug | Original Solubility (µg/mL) | Technique | Carrier/Stabilizer | Solubility Enhancement (fold) | Reference |
| Celecoxib | <1 | Solid Phospholipid Nanoparticles (Spray Dried) | Phospholipoid E80, Trehalose | 29 - 132 | [14] |
| Felodipine | 5 | Metal-Organic Framework (MOF) | HKUST-1 | 70.4 | [16] |
| Ketoprofen | 160 | Metal-Organic Framework (MOF) | HKUST-1 | 6.0 | [16] |
| Ibuprofen | 21 | Metal-Organic Framework (MOF) | HKUST-1 | 36.3 | [16] |
| Glyburide (B1671678) | ~2 | Nanosuspension | Polymer and Surfactant | - (98.97% dissolution in 10 min vs. 18.17% for raw drug) | [5] |
Experimental Protocols
This section provides detailed methodologies for key solubility enhancement experiments.
Preparation of Solid Dispersion by Solvent Evaporation
This method is suitable for thermolabile drugs and involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.[13][17][18][19][20]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 (or other suitable polymer like HPMC, Soluplus®)
-
Methanol (B129727) (or other suitable organic solvent)
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Continue drying under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Milling and Sieving: Scrape the resulting solid mass from the flask. Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (using techniques like DSC and XRD to confirm the amorphous state).
Figure 2. Workflow for solid dispersion preparation and characterization.
Preparation of Nanosuspension by Media Milling
Media milling is a top-down approach that uses high-energy milling to reduce the particle size of the drug to the nanometer range.[4][5][6][15][21]
Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (B11928114) - HPMC)
-
Co-stabilizer (e.g., Polysorbate 80)
-
Purified water
-
Zirconium oxide beads (e.g., 0.1-0.5 mm diameter)
-
High-energy planetary ball mill or bead mill
-
Particle size analyzer
Procedure:
-
Premixing: Prepare an aqueous solution of the stabilizer(s). Disperse the accurately weighed this compound in this solution to form a presuspension.
-
Milling: Transfer the presuspension to a milling chamber containing zirconium oxide beads. Mill at a high speed (e.g., 500-2000 rpm) for a specific duration (e.g., 1-6 hours). The milling process should be performed in cycles with cooling breaks to prevent overheating.
-
Separation: After milling, separate the nanosuspension from the milling beads by filtration or decantation.
-
Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), and zeta potential. The dissolution rate should also be compared to the unmilled drug.
Preparation of Cyclodextrin Inclusion Complex by Kneading Method
The kneading method is a simple and efficient way to prepare inclusion complexes, especially for poorly water-soluble drugs.[7][8][9][22]
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol mixture
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Mixing: Place the accurately weighed cyclodextrin in a mortar. Add a small amount of the water-ethanol mixture to form a paste.
-
Kneading: Gradually add the accurately weighed this compound to the paste and knead for a prolonged period (e.g., 45-60 minutes).
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a sieve.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, XRD, and FTIR spectroscopy. Evaluate the solubility and dissolution rate of the complex.
Preparation of Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form a fine oil-in-water emulsion upon dilution with aqueous media.[10][11][12]
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Cosolvent (e.g., Transcutol HP, Propylene Glycol)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and cosolvents to select the components with the highest solubilizing capacity.
-
Formulation: Accurately weigh the selected oil, surfactant, and cosolvent in a glass vial. Heat the mixture in a water bath (e.g., 40°C) to facilitate mixing.
-
Drug Loading: Add the accurately weighed this compound to the mixture and vortex until a clear solution is obtained.
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a larger volume of water with gentle agitation. Observe the formation of the emulsion. The system should emulsify quickly to form a clear or slightly opalescent microemulsion.
-
Characterization: Characterize the SEDDS for droplet size, zeta potential, and drug release profile upon emulsification.
Figure 3. Workflow for the development and evaluation of a SEDDS formulation.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. Particle Size Tailoring of Quercetin Nanosuspensions by Wet Media Milling Technique: A Study on Processing and Formulation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of preparation parameters of nanosuspension by top-down media milling to improve the dissolution of poorly water-soluble glyburide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. humapub.com [humapub.com]
- 8. oatext.com [oatext.com]
- 9. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 10. scispace.com [scispace.com]
- 11. research.monash.edu [research.monash.edu]
- 12. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubility enhancement of BCS Class II drug by solid phospholipid dispersions: Spray drying versus freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation Of Nimodipine Nanosuspension By Media Milling Method-Sanxin New Materials [beadszirconia.com]
- 16. mdpi.com [mdpi.com]
- 17. japsonline.com [japsonline.com]
- 18. crsubscription.com [crsubscription.com]
- 19. ijrar.org [ijrar.org]
- 20. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. utoronto.scholaris.ca [utoronto.scholaris.ca]
Vorinostat Stability in Plasma and Serum: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of vorinostat (B1683920) in plasma and serum samples. All recommendations and data are based on peer-reviewed studies to ensure accuracy and reliability in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Is vorinostat stable in human plasma samples?
A1: No, vorinostat is not stable in human plasma.[1][2][3] Studies have demonstrated that vorinostat degrades during sample processing and storage in plasma.[1][2] Attempts to improve stability in plasma by acidifying the sample or using different anticoagulants (EDTA, heparin) have not been successful.[1][2] It is suggested that clotting proteins in plasma may be a primary cause of this degradation.[1][2]
Q2: What is the recommended biological matrix for measuring vorinostat concentrations?
A2: Serum is the recommended alternative to plasma for monitoring vorinostat concentrations.[1][2] Vorinostat and its two major metabolites, vorinostat O-glucuronide (M1) and 4-anilino-4-oxobutanoic acid (M2), have shown consistent concentrations and stability in human serum.[1][2]
Q3: How should serum samples containing vorinostat be stored?
A3: Serum samples should be stored at -70°C. Under these conditions, vorinostat and its metabolites have been shown to be stable for over a year.[1][2]
Q4: How many freeze-thaw cycles can serum samples containing vorinostat undergo?
A4: Serum samples containing vorinostat are stable for at least three freeze-thaw cycles without a significant loss of concentration.[1][2] However, in heparinized plasma, a reduction of approximately 10% in vorinostat levels was observed after three freeze-thaw cycles.[4]
Q5: Does the duration of blood sample collection affect vorinostat stability in serum?
A5: No, prolonged sample collection time (up to 180 minutes) before centrifugation to separate serum does not appear to affect the integrity of vorinostat or its metabolites.[1][2][4]
Troubleshooting Guide
Issue: Inconsistent or lower than expected vorinostat concentrations in plasma samples.
| Potential Cause | Troubleshooting Action | Rationale |
| Inherent Instability in Plasma | Switch from plasma to serum as the biological matrix for all future studies. | Vorinostat is known to be unstable in plasma, likely due to degradation caused by clotting proteins.[1][2] Serum, which is devoid of these proteins, provides a stable matrix.[1][2] |
| Anticoagulant Effects | If plasma must be used, be aware that neither EDTA nor heparinized plasma stabilizes vorinostat effectively.[2] | Studies have shown that different anticoagulants do not prevent the degradation of vorinostat in plasma.[1][2] |
| Improper Storage Temperature | Ensure all samples are consistently stored at -70°C. | While stable in serum at -70°C, any degradation in plasma may be exacerbated at higher temperatures.[1][4] |
| Multiple Freeze-Thaw Cycles | Aliquot samples upon first processing to avoid repeated freeze-thaw cycles. | While stable for up to three cycles in serum, minimizing freeze-thaw cycles is a best practice to ensure sample integrity.[1][2][4] A 10% reduction in vorinostat has been noted in heparinized plasma after three cycles.[4] |
Quantitative Data Summary
Table 1: Long-Term Stability of Vorinostat and its Metabolites at -70°C
| Analyte | Matrix | Storage Duration | Stability Outcome |
| Vorinostat | Serum | > 1 year | Stable[1][2] |
| Vorinostat O-glucuronide (M1) | Serum | > 1 year | Stable[1][2] |
| 4-anilino-4-oxobutanoic acid (M2) | Serum | > 1 year | Stable[1][2] |
| Vorinostat | Heparinized Plasma | Up to 5 weeks | Stable[4] |
| Vorinostat | EDTA Plasma (neutral or acidified) | First week | ~10% decline, then stabilized[4] |
Table 2: Freeze-Thaw Stability of Vorinostat (3 Cycles)
| Analyte | Matrix | Stability Outcome |
| Vorinostat | Serum | Stable[1][2] |
| Vorinostat O-glucuronide (M1) | Serum | Stable[1][2] |
| 4-anilino-4-oxobutanoic acid (M2) | Serum | Stable[1][2] |
| Vorinostat | EDTA Plasma | No effect[4] |
| Vorinostat | Heparinized Plasma | ~10% reduction[4] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Vorinostat Analysis
This protocol is based on methodologies that have demonstrated stable and reliable measurements of vorinostat.
-
Blood Collection: Collect whole blood via venipuncture.
-
Serum Preparation:
-
Collect blood in tubes without anticoagulants.
-
Allow the blood to clot at room temperature.
-
Centrifuge the clotted blood according to standard laboratory procedures to separate the serum.
-
The duration of sample collection, up to 180 minutes before centrifugation, has been shown not to impact vorinostat concentrations.[1][2][4]
-
-
Aliquoting and Storage:
-
Immediately after separation, aliquot the serum into cryovials to minimize the need for future freeze-thaw cycles.
-
Store the serum aliquots at -70°C until analysis.
-
Protocol 2: Vorinostat Extraction and Analysis from Serum
This is a generalized workflow based on common analytical methods for vorinostat.
-
Sample Thawing: Thaw serum samples on ice.
-
Protein Precipitation:
-
Analysis by LC-MS/MS:
-
Transfer the supernatant for analysis.
-
Utilize a High-Performance Liquid Chromatography (HPLC) system coupled with tandem mass spectrometry (MS/MS) for quantification.[7]
-
Separation can be achieved using a C18 column with an isocratic mobile phase (e.g., acetonitrile, water, and formic acid).[5][6]
-
Detection is typically performed using electrospray positive-mode ionization with selected ion monitoring.[5][6]
-
Visualized Workflows and Pathways
References
- 1. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine. - Biospecimen Research Database [brd.nci.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Optimizing SAHA concentration to minimize cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histone deacetylase (HDAC) inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat (B1683920). The focus is on optimizing SAHA concentration to minimize cytotoxicity in normal cells while maximizing its anti-cancer effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SAHA?
A1: SAHA is a potent and reversible pan-histone deacetylase (HDAC) inhibitor, targeting both class I and class II HDACs.[1][2][3] By inhibiting these enzymes, SAHA leads to the accumulation of acetylated histones and other proteins. This alters chromatin structure and gene expression, resulting in the induction of cell cycle arrest, differentiation, and/or apoptosis in a variety of tumor cells.[2][4][5]
Q2: How does SAHA selectively target cancer cells over normal cells?
A2: SAHA exhibits a greater cytotoxic effect on cancer cells compared to normal cells.[1][6] While the precise mechanism for this selectivity is still under investigation, it is believed to be related to the dysregulation of HDAC activity in cancer cells. Cancer cells often have altered gene expression patterns that make them more dependent on HDAC activity for survival and proliferation. By inhibiting HDACs, SAHA can selectively induce cell cycle arrest and apoptosis in these transformed cells.[2][7] For example, SAHA has been shown to have low toxicity in normal human peripheral blood mononuclear cells (PBMCs) and primary cultures of human skin fibroblasts.[1][3]
Q3: What is a typical effective concentration range for SAHA in cancer cell lines?
A3: The effective concentration of SAHA can vary significantly depending on the cancer cell line. Generally, micromolar concentrations are effective in inhibiting the growth of various cancer cell lines.[1] For instance, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be in the range of 0.432 to 7.5 µM for different cancer cell lines after 24 to 72 hours of treatment.[1][8][9]
Q4: What are the common cellular effects of SAHA treatment on cancer cells?
A4: SAHA treatment in cancer cells typically leads to:
-
Cell Cycle Arrest: SAHA can induce cell cycle arrest, often in the G1/S or G2/M phase, by upregulating cell cycle inhibitors like p21WAF1/CIP1 and p27Kip1 and downregulating cyclins such as Cyclin D1.[1][3][10]
-
Apoptosis: SAHA induces apoptosis (programmed cell death) through various pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins like Bcl-2.[4][7]
-
Changes in Gene Expression: As an HDAC inhibitor, SAHA alters the expression of a subset of genes (estimated to be 2-5%) involved in cell proliferation, differentiation, and survival.[2][5]
Troubleshooting Guide
Issue 1: High cytotoxicity observed in normal control cells.
| Potential Cause | Recommended Solution |
| SAHA concentration is too high. | Perform a dose-response experiment to determine the optimal concentration that is cytotoxic to cancer cells but has minimal effect on normal cells. Start with a broad range of concentrations (e.g., 0.1 µM to 10 µM) and narrow down to the effective range. |
| Incorrect solvent or high solvent concentration. | Ensure the solvent (e.g., DMSO) concentration in the final culture medium is non-toxic to the cells. It is recommended to keep the final DMSO concentration below 0.1%. Always include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Extended incubation time. | Reduce the duration of SAHA exposure. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the optimal time point for observing anti-cancer effects without significant toxicity to normal cells.[9] |
| Cell line sensitivity. | Some normal cell lines may be more sensitive to SAHA. Consider using a different normal cell line as a control or carefully titrate the SAHA concentration for the specific cell line being used. |
Issue 2: Inconsistent or no effect of SAHA on cancer cells.
| Potential Cause | Recommended Solution |
| Suboptimal SAHA concentration. | The IC50 of SAHA can vary widely between different cancer cell lines.[6][9] Perform a dose-response curve to determine the effective concentration for your specific cell line. |
| Cell line resistance. | Some cancer cell lines may exhibit resistance to SAHA.[6] This could be due to various factors, including the expression of drug efflux pumps. Consider combination therapies, as SAHA has been shown to have synergistic effects with other chemotherapeutic agents like cisplatin.[1] |
| Improper SAHA storage and handling. | SAHA stock solutions should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment. |
| Experimental variability. | Ensure consistent cell seeding density and experimental conditions. Use appropriate controls, including untreated and vehicle-treated cells. |
Data Presentation
Table 1: IC50 Values of SAHA in Various Cancer and Normal Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |
| RK33 | Larynx Cancer | Not Specified | ~1.63 (0.432 µg/ml) | [1] |
| RK45 | Larynx Cancer | Not Specified | ~1.32 (0.348 µg/ml) | [1] |
| MCF-7 | Breast Cancer | 24 | 7.5 | [8] |
| LNCaP | Prostate Cancer | 24 | 7.5 | [8] |
| Calu-6 | Lung Cancer | 24 | 5 | [6][9] |
| A549 | Lung Cancer | 24 | ~20 | [6][9] |
| HCC-1588 | Lung Cancer | 24 | ~20 | [6][9] |
| NCI-H69 | Lung Cancer | 24 | ~20 | [6][9] |
| HCC-33 | Lung Cancer | 24 | ~20 | [6][9] |
| HSAEC | Normal Lung | 24, 48 | No significant effect | [6] |
| HBEC | Normal Lung | 24, 48 | No significant effect | [6] |
| HPF | Normal Lung | 24, 48 | No significant effect | [6] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of SAHA on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 200 µL of culture medium.[8]
-
Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of SAHA (e.g., 0.5, 2.5, 5.0, 7.5, and 10.0 µM).[8] Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[3][8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3][8]
-
Measurement: Gently shake the plate for a few minutes and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[3][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of SAHA on cell cycle distribution.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of SAHA for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and then wash them with ice-cold PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in 70% ice-cold ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizations
Caption: SAHA's mechanism of action leading to cell cycle arrest and apoptosis.
Caption: Workflow for optimizing SAHA concentration and evaluating its effects.
References
- 1. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Suberoylanilide hydroxamic acid increases anti-cancer effect of tumor necrosis factor-α through up-regulation of TNF receptor 1 in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Troubleshooting DB02307 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DB02307 in experimental settings. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during elastase inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound and other elastase inhibitors, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing high background noise in my elastase inhibition assay?
High background fluorescence or absorbance can mask the true signal of elastase activity, leading to inaccurate inhibition data.
-
Potential Cause 1: Substrate Instability. The substrate may be degrading spontaneously, independent of enzymatic activity.
-
Solution: Run a "substrate only" control (substrate in assay buffer without the enzyme). If an increasing signal is observed over time, the substrate may be unstable. Consider preparing fresh substrate immediately before use and protecting the assay plate from light.
-
-
Potential Cause 2: Contaminated Reagents. Buffers or the enzyme stock may be contaminated with other proteases.
-
Solution: Use high-purity, sterile reagents. Prepare fresh buffers and aliquot them to minimize freeze-thaw cycles.
-
-
Potential Cause 3: Autohydrolysis of Substrate. Some substrates can spontaneously hydrolyze, particularly at non-optimal pH or temperature.
-
Solution: Ensure the assay buffer pH is optimal for both enzyme activity and substrate stability. Run the assay at the recommended temperature and within the linear range of the reaction.
-
Q2: My positive control inhibitor is showing little to no inhibition. What could be the issue?
Failure of the positive control suggests a fundamental problem with the assay setup.
-
Potential Cause 1: Inactive Inhibitor. The positive control may have degraded.
-
Solution: Prepare a fresh stock of the positive control inhibitor, such as Sivelestat or SPCK for neutrophil elastase, and ensure it is stored under the manufacturer's recommended conditions.
-
-
Potential Cause 2: Incorrect Inhibitor Concentration. The concentration of the positive control may be too low to effectively inhibit the enzyme under the current assay conditions.
-
Solution: Verify the dilution calculations for the positive control. It is advisable to run a dose-response curve for the positive control to determine its IC50 value in your specific assay system.
-
-
Potential Cause 3: Inappropriate Inhibitor for the Elastase Type. Different elastases (e.g., from Pseudomonas aeruginosa vs. human neutrophil) have different inhibitor specificities.
-
Solution: Confirm that the positive control inhibitor is effective against the specific elastase being used.
-
Q3: I am seeing high variability between replicate wells. What are the common causes?
High variability can compromise the reliability of your results.
-
Potential Cause 1: Pipetting Errors. Inaccurate or inconsistent pipetting can lead to significant differences between wells.
-
Solution: Ensure pipettes are properly calibrated. Use fresh tips for each reagent and sample addition. For multi-well plates, consider using a multichannel pipette for simultaneous additions.
-
-
Potential Cause 2: Temperature Fluctuations. Inconsistent temperature across the assay plate can affect enzyme kinetics.
-
Solution: Ensure all reagents and the plate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader.
-
-
Potential Cause 3: Edge Effects. The outer wells of a microplate are more prone to evaporation and temperature changes.
-
Solution: Avoid using the outermost wells for critical samples. Instead, fill them with assay buffer or water to create a humidity barrier.
-
Data Presentation
While specific quantitative data for this compound is not widely available in public literature, the following table provides a template for how to structure and present inhibition data for comparison. Researchers should aim to determine these values for this compound in their specific assay system.
| Inhibitor | Target Elastase | Assay Type | Substrate | IC50 (nM) | Ki (nM) | Reference |
| This compound | P. aeruginosa LasB | Fluorometric | (Your Substrate) | User Determined | User Determined | (Your Data) |
| Compound X | P. aeruginosa LasB | FRET-based | Abz-AGLA-Nba | 14 ± 1 | - | [Fictional] |
| Compound Y | P. aeruginosa LasB | FRET-based | Abz-AGLA-Nba | 51 ± 7 | - | [Fictional] |
Experimental Protocols
Below is a detailed methodology for a common type of experiment used to evaluate elastase inhibitors like this compound.
Fluorometric Assay for Pseudomonas aeruginosa Elastase (LasB) Inhibition
This protocol is adapted from standard fluorometric elastase inhibitor screening assays.
Materials:
-
Pseudomonas aeruginosa Elastase (LasB)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic Substrate (e.g., Z-Ala-Ala-Ala-Ala-AMC or a more specific substrate for LasB)
-
This compound (test inhibitor)
-
Positive Control Inhibitor (e.g., Phosphoramidon)
-
Solvent for inhibitors (e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths dependent on the substrate)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of LasB in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of this compound and the positive control inhibitor in the same solvent.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the positive control inhibitor in Assay Buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Blank (No Enzyme): 50 µL Assay Buffer + 50 µL Substrate Working Solution
-
Enzyme Control (No Inhibitor): 50 µL LasB Working Solution + 25 µL Assay Buffer + 25 µL Substrate Working Solution
-
Positive Control: 50 µL LasB Working Solution + 25 µL of each positive control dilution + 25 µL Substrate Working Solution
-
Test Inhibitor (this compound): 50 µL LasB Working Solution + 25 µL of each this compound dilution + 25 µL Substrate Working Solution
-
-
-
Incubation and Measurement:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the Substrate Working Solution to all wells except the blank.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound and the positive control relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Visualizations
Signaling Pathways Modulated by P. aeruginosa Elastase (LasB)
Pseudomonas aeruginosa elastase (LasB) is a key virulence factor that degrades host proteins, thereby disrupting normal cellular signaling and immune responses. Inhibition of LasB by this compound is expected to counteract these effects.
Caption: this compound inhibits P. aeruginosa elastase (LasB), preventing degradation of host immune proteins and signaling molecules.
Experimental Workflow for Elastase Inhibitor Screening
The following diagram illustrates a typical workflow for screening potential elastase inhibitors like this compound.
Caption: A generalized workflow for determining the IC50 of an elastase inhibitor.
Mechanisms of acquired resistance to Vorinostat in cancer cells
Welcome to the technical support center for researchers encountering acquired resistance to Vorinostat (B1683920) (suberoylanilide hydroxamic acid, SAHA) in cancer cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify potential mechanisms of resistance and design experiments to overcome them.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to Vorinostat. What are the common underlying mechanisms?
A1: Acquired resistance to Vorinostat is a multifactorial phenomenon. Several key mechanisms have been identified across various cancer cell types:
-
Alterations in Histone Acetylation and Apoptosis: A primary mechanism involves the loss of Vorinostat-induced histone hyperacetylation (specifically on histones H2A, H2B, H3, and H4) and a subsequent failure to induce apoptosis.[1][2][3] Resistant cells may bypass the G2/M cell cycle checkpoint and exhibit a loss of caspase-3 and caspase-7 dependent apoptosis.[1][2][3] This resistance is often moderate (2- to 3-fold) and can be irreversible.[1][2]
-
Shift from Apoptosis to Cell Cycle Arrest: In some resistant cell lines, particularly in rituximab- and chemo-resistant lymphomas, Vorinostat may induce G1 cell cycle arrest instead of apoptosis.[4][5][6] This is often associated with an upregulation of the cyclin-dependent kinase inhibitor p21.[4][5][6]
-
Changes in HDAC Isoform Expression: Downregulation of specific HDAC isoforms can lead to resistance. For instance, reduced expression of HDAC3 has been observed in Vorinostat-resistant mature lymphoid malignancies.[7] Conversely, overexpression of HDAC3 can sensitize cells to the drug.[7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump Vorinostat out of the cell, reducing its intracellular concentration and efficacy.[8][9][10] However, some studies have reported Vorinostat resistance that is independent of MDR1.[11][12]
-
Activation of Pro-Survival Pathways: Resistant cells may activate cytoprotective mechanisms to counteract the cytotoxic effects of Vorinostat. These can include the unfolded protein response (UPR) and autophagy.[13][14]
-
Epithelial-Mesenchymal Transition (EMT): The EMT phenotype is associated with drug resistance.[15][16][17] Vorinostat has been shown to reverse EMT, suggesting that a pre-existing or acquired mesenchymal state could contribute to resistance.[15][16][17][18]
Q2: I am observing a decrease in histone acetylation in my Vorinostat-resistant cells. How can I confirm this and what does it signify?
A2: A reduction in histone acetylation upon Vorinostat treatment in your resistant cell line compared to the parental, sensitive line is a strong indicator of acquired resistance.
Troubleshooting Guide:
-
Confirm with Western Blotting: This is the most direct method. You should probe for acetylated forms of histones H3 (e.g., Acetyl-Histone H3 Lys9) and H4, as well as total histone H3 and H4 as loading controls. A lack of increase in the acetylated histone signal in resistant cells after Vorinostat treatment, in contrast to a robust increase in sensitive cells, confirms this mechanism.
-
Significance: This finding suggests that the downstream effects of HDAC inhibition are blunted in the resistant cells. This could be due to several factors, including altered HDAC or histone acetyltransferase (HAT) activity (though some studies show no change in overall HDAC/HAT activity), or changes in the accessibility of histones to HDAC inhibitors.[1][2] The consequence is a failure to de-condense chromatin, leading to a lack of transcription of key genes involved in cell cycle arrest and apoptosis.
Q3: My resistant cells seem to be undergoing cell cycle arrest rather than apoptosis. How can I investigate this further?
A3: This is a common mechanism of resistance. Here’s how you can investigate it:
Troubleshooting Guide:
-
Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution. Compare the profiles of sensitive and resistant cells with and without Vorinostat treatment. An accumulation of resistant cells in the G1 phase would support this mechanism.
-
Western Blot for Cell Cycle Regulators: Analyze the expression of key G1 phase regulatory proteins. Look for an increase in p21 and potentially altered levels of cyclin D1, CDK4, and CDK6.[19][20]
-
Apoptosis Assays: Concurrently, perform apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to confirm the absence of apoptosis in the resistant cells. A lack of caspase-3 and PARP cleavage by western blot would further support a shift away from apoptosis.[19]
Quantitative Data Summary
The following tables summarize quantitative data from studies on Vorinostat resistance.
Table 1: Fold-Change in Resistance to Vorinostat and Cross-Resistance to Other HDAC Inhibitors
| Cell Line | Method of Resistance Induction | Fold Resistance to Vorinostat | Cross-Resistance (Fold-Change) | Reference |
| HCT116 (Colon Cancer) | Stepwise exposure to increasing concentrations | 2-3 | LBH589 (hydroxamate): YesJNJ26481585 (hydroxamate): YesValproic acid (aliphatic acid): YesMGCD0103 (benzamide): NoRomidepsin (cyclic peptide): No | [1][2] |
| U937 (Histiocytic Lymphoma) | Dose escalation protocol | Resistant to 4 µM | Cross-resistant to other HDACi (not specified) | [13] |
| SUDHL6 (Diffuse Large B-cell Lymphoma) | Dose escalation protocol | Resistant to 4 µM | Cross-resistant to other HDACi (not specified) | [13] |
| CTCL and MM cell lines | Dose stepwise increase method | 4-14 | Panobinostat (B1684620) (LBH589): 2.8-17.5 | [7] |
Table 2: IC50 Values of Vorinostat in Sensitive and Resistant Sarcoma Cell Lines
| Cell Line | Vorinostat IC50 (48h) | Reference |
| SW-982 (Synovial Sarcoma) | 8.6 µM | [19] |
| SW-1353 (Chondrosarcoma) | 2.0 µM | [19] |
Experimental Protocols
1. Generation of Vorinostat-Resistant Cell Lines
-
Principle: To mimic the clinical development of acquired drug resistance, cancer cell lines are continuously exposed to gradually increasing concentrations of Vorinostat over a prolonged period.
-
Methodology:
-
Start by treating the parental cancer cell line with a low concentration of Vorinostat (e.g., the IC25 or IC50 value).
-
Culture the cells until they resume a normal growth rate.
-
Once the cells are growing steadily, double the concentration of Vorinostat.
-
Repeat this process of gradually increasing the drug concentration over several months.
-
Periodically, freeze down stocks of the resistant cells at different stages.
-
The resulting cell line that can proliferate in a significantly higher concentration of Vorinostat compared to the parental line is considered resistant.[7][13]
-
2. Clonogenic Survival Assay
-
Principle: This assay assesses the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of cytotoxicity.
-
Methodology:
-
Plate a known number of single cells (e.g., 500-1000 cells) into 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of Vorinostat concentrations for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies (typically defined as containing >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
3. Western Blot Analysis for Histone Acetylation and Cell Cycle Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Methodology:
-
Treat sensitive and resistant cells with Vorinostat for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., acetyl-H3, total H3, p21, cleaved caspase-3, PARP, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4][19]
-
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts in Vorinostat resistance.
Caption: Overview of Vorinostat action and mechanisms of acquired resistance.
Caption: Workflow for identifying Vorinostat resistance mechanisms.
Caption: Shift from apoptosis to G1 arrest in resistant cells.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. Acquired vorinostat resistance shows partial cross-resistance to 'second-generation' HDAC inhibitors and correlates with loss of histone acetylation and apoptosis but not with altered HDAC and HAT activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. The Effect of Vorinostat on the Development of Resistance to Doxorubicin in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human ATP-binding cassette transporters ABCB1 and ABCG2 confer resistance to histone deacetylase 6 inhibitor ricolinostat (ACY-1215) in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The histone deacetylase inhibitors suberoylanilide hydroxamic (Vorinostat) and valproic acid induce irreversible and MDR1-independent resistance in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. Autophagy inhibition enhances vorinostat-induced apoptosis via ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Histone Deacetylase Inhibitor Suppresses Epithelial-Mesenchymal Transition and Attenuates Chemoresistance in Biliary Tract Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Histone Deacetylase Inhibitor Suppresses Epithelial-Mesenchymal Transition and Attenuates Chemoresistance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BioKB - Relationship - Vorinostat - inhibits - epithelial to mesenchymal transition [biokb.lcsb.uni.lu]
- 18. Vorinostat targets UBE2C to reverse epithelial-mesenchymal transition and control cervical cancer growth through the ubiquitination pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncotarget.com [oncotarget.com]
Technical Support Center: Overcoming In Vivo Solubility Challenges for DB02307
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the in vivo solubility challenges of the dipeptide compound DB02307. Given its predicted hydrophilic nature (logP -1.1) and poor aqueous solubility (logS -4.5), coupled with zwitterionic properties (pKa of 3.1 and 7.81), a tailored formulation strategy is essential for successful in vivo studies.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo solubility of this compound?
A1: The low in vivo solubility of this compound is likely due to a combination of its inherent physicochemical properties. As a dipeptide, it possesses both acidic and basic functional groups, making it a zwitterionic compound.[1] This means its net charge and, consequently, its solubility are highly dependent on the pH of the surrounding environment. At its isoelectric point (the pH at which the net charge is zero), the solubility of a peptide is at its minimum. Additionally, while predicted to be hydrophilic, strong intermolecular interactions within its crystal lattice structure can contribute to poor aqueous solubility.
Q2: What initial steps should I take to improve the bioavailability of this compound?
A2: The initial approach should focus on a thorough characterization of its pH-solubility profile. This will identify the pH range where this compound exhibits maximum solubility, guiding the selection of appropriate formulation strategies.[2][3] Subsequently, simple formulation approaches such as the use of co-solvents or pH-adjusted aqueous vehicles should be explored.
Q3: Which formulation strategies are most promising for a hydrophilic and zwitterionic compound like this compound?
A3: For a compound with the characteristics of this compound, several formulation strategies can be considered:
-
pH Adjustment: Utilizing buffered solutions to maintain a pH where this compound is in its more soluble ionized form is a primary strategy.[4]
-
Co-solvents: Employing water-miscible organic solvents can increase solubility.[5]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the less soluble parts of the molecule, enhancing its overall aqueous solubility.
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution rate.[6]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution.[7]
-
Lipid-Based Formulations: For oral delivery, lipid-based systems can enhance absorption through various mechanisms, although this is generally more effective for lipophilic compounds.[8]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer during formulation preparation. | The pH of the buffer is close to the isoelectric point of this compound, leading to minimal solubility. | Determine the pH-solubility profile of this compound and select a buffer pH where solubility is maximized. For a compound with pKa values of 3.1 and 7.81, solubility will be higher at pH values below 3.1 or above 7.81. |
| Low and variable drug exposure in vivo after oral administration. | Poor dissolution of the compound in the gastrointestinal (GI) tract. The pH of the GI tract may not be optimal for this compound solubility. | Consider formulation strategies that enhance dissolution rate, such as micronization or nanosuspension. Alternatively, an amorphous solid dispersion can be developed. For oral administration, enteric-coated formulations that release the drug in a more favorable pH environment of the intestine could be explored. |
| Vehicle-induced toxicity or adverse effects in animal models. | The concentration of co-solvents or surfactants in the formulation is too high. | Screen for less toxic, pharmaceutically acceptable excipients. Optimize the formulation to use the minimum amount of solubilizing agent necessary to achieve the desired concentration. Refer to established databases of safe excipients for in vivo studies.[8] |
| Inconsistent results between different batches of in vivo studies. | Formulation instability leading to precipitation or degradation of this compound over time. | Conduct stability studies of the formulation under the intended storage and administration conditions. Consider adding stabilizers or using a formulation approach with better long-term stability, such as a lyophilized powder for reconstitution. |
Quantitative Data on Solubilizing Excipients
The following table summarizes the solubility of various poorly soluble drugs in common pharmaceutical excipients. While specific data for this compound is not available, this information can guide initial formulation screening.
| Excipient | Drug Examples and Achieved Solubility | Key Considerations |
| Polyethylene Glycol 400 (PEG 400) | Ibuprofen: ~21.6% w/w[9] Naproxen: ~12.5% w/w[9] Berberine (B55584): Increased from 1.7 to 10.5 mg/mL in 50% PEG 400[10] | Generally recognized as safe (GRAS). Can act as a permeation enhancer at high concentrations.[10] Viscosity may be a factor in some applications.[11] |
| Propylene Glycol (PG) | Sodium Naproxen: Solubility increases from pure water to pure PG.[12] Procaine HCl: Solubility decreases from pure water to pure PG.[12] | GRAS excipient. Often used in combination with other co-solvents like PEG 400.[1] |
| Polysorbate 80 (Tween 80) | Can enhance the dissolution of poorly water-soluble drugs by reducing surface tension and micellar solubilization.[13] | A non-ionic surfactant commonly used in parenteral and oral formulations. The effect on dissolution can be concentration-dependent.[14] |
| Solutol HS 15 (Macrogol 15 Hydroxystearate) | Nifedipine: Showed significant solubility enhancement.[15] Can be more effective than other surfactants for some compounds.[8] | A non-ionic solubilizer and emulsifier used in oral and parenteral formulations.[16] |
| Cremophor EL (Polyoxyl 35 Castor Oil) | Has been used to solubilize many water-insoluble compounds for preclinical studies. | Can cause hypersensitivity reactions and may alter the pharmacokinetic properties of some drugs.[17] |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
This protocol outlines the steps to determine the solubility of this compound at different pH values, which is crucial for selecting a suitable formulation strategy.
Materials:
-
This compound
-
A series of buffers with pH values ranging from 1.2 to 10.0 (e.g., HCl buffer for pH 1.2, acetate (B1210297) buffer for pH 4.5, phosphate (B84403) buffer for pH 6.8 and 7.4, etc.)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantifying this compound (e.g., HPLC-UV)
Methodology:
-
Prepare a series of buffers at the desired pH values. The pH of the buffers should be verified at the experimental temperature (e.g., 37°C).[18]
-
Add an excess amount of this compound to a known volume of each buffer in separate vials. The excess solid should be visible.
-
Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method.
-
Perform the experiment in triplicate for each pH value.
-
Plot the solubility of this compound as a function of pH.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
This protocol describes a common top-down approach to produce a nanosuspension of this compound.
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% w/v Polysorbate 80 in purified water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Planetary ball mill or a similar high-energy mill
-
Particle size analyzer (e.g., dynamic light scattering)
Methodology:
-
Prepare the stabilizer solution by dissolving HPMC and Polysorbate 80 in purified water.
-
Disperse a known amount of this compound in the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and the milling media to the milling chamber.
-
Mill the suspension at a high speed for a specified duration. The milling time will need to be optimized to achieve the desired particle size.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the particle size and particle size distribution of the nanosuspension using a particle size analyzer.
-
Assess the physical stability of the nanosuspension over time by monitoring for any changes in particle size or signs of aggregation.
Protocol 3: In Vivo Pharmacokinetic Study Design
This protocol provides a general framework for conducting an in vivo pharmacokinetic study of a this compound formulation in a rodent model.
Materials:
-
Test animals (e.g., Sprague-Dawley rats)
-
This compound formulation
-
Vehicle control
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Analytical method for quantifying this compound in plasma
Methodology:
-
Fast the animals overnight before dosing, with free access to water.
-
Divide the animals into groups (e.g., a group for the this compound formulation and a vehicle control group).
-
Administer the formulation to the test group and the vehicle to the control group at a predetermined dose and route (e.g., oral gavage).
-
Collect blood samples at specified time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Visualizations
Caption: A streamlined workflow for overcoming in vivo solubility challenges.
Caption: Decision tree for selecting a suitable formulation strategy.
References
- 1. WO1995019759A1 - Process for solubilizing difficultly soluble pharmaceutical actives - Google Patents [patents.google.com]
- 2. Determination of pH-Solubility Profile and Development of Predict...: Ingenta Connect [ingentaconnect.com]
- 3. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. brieflands.com [brieflands.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. US8497303B2 - Method to enhance aqueous solubility of poorly soluble actives - Google Patents [patents.google.com]
- 10. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26284H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Solubility and Apparent Specific Volume of Some Pharmaceutical Salts in Propylene Glycol + Water Mixtures at 298.15 K | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Dissolution behavior of a poorly water soluble compound in the presence of Tween 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. who.int [who.int]
Preventing degradation of Vorinostat during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Vorinostat (B1683920) (Suberoylanilide Hydroxamic Acid, SAHA) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Vorinostat?
A1: Solid, lyophilized Vorinostat should be stored at -20°C in a desiccated environment.[1][2] Under these conditions, the chemical is stable for up to 24 months.[1][2] For general laboratory use, storage at 20-25°C (68-77°F) with excursions permitted between 15-30°C (59-86°F) is also acceptable for shorter periods, as recommended by some manufacturers for the formulated drug product.[3] However, for long-term stability of the pure compound, -20°C is best practice.
Q2: How should I prepare and store Vorinostat stock solutions?
A2: Vorinostat is highly soluble in DMSO.[1][2] To prepare a stock solution, for example, a 20 mM stock, you can reconstitute 5 mg of Vorinostat in 945.8 µl of DMSO.[1][2] Stock solutions should be stored at -20°C.[1] To prevent potency loss, it is recommended to use the solution within 3 months.[1][2] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[1][2]
Q3: Can I dissolve Vorinostat in aqueous buffers or ethanol (B145695)?
A3: Vorinostat has very poor solubility in water, with a maximum solubility around 20-50 µM.[1][2] It is slightly soluble in ethanol at approximately 2 mg/ml, which may require gentle warming.[1][2] For most in vitro experiments, DMSO is the recommended solvent for creating primary stock solutions.
Q4: What are the primary degradation pathways for Vorinostat?
A4: Forced degradation studies have shown that Vorinostat is highly susceptible to degradation under acidic and basic hydrolytic conditions.[4] It is also moderately stable when in solution and exposed to light (photolytic conditions).[4] The solid form of the drug is relatively stable under thermal and photolytic stress.[4]
Q5: Are there any specific handling precautions I should take when working with Vorinostat?
A5: Yes, Vorinostat is an antineoplastic agent and should be handled with care.[5][6] Always wear appropriate personal protective equipment (PPE), including gloves.[5][6] Avoid creating dust; capsules should not be opened or crushed.[5][6][7] In case of direct contact with skin or mucous membranes, wash the affected area thoroughly with plain water.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in cell culture media | Poor aqueous solubility of Vorinostat. The final concentration of DMSO may be too low, or the Vorinostat concentration is too high. | Ensure the final DMSO concentration in your culture medium is sufficient to maintain solubility (typically ≤0.1% v/v).[8] Prepare working solutions fresh from a DMSO stock just before use.[8][9] If precipitation persists, consider lowering the final Vorinostat concentration. |
| Inconsistent results in bioassays using plasma | Vorinostat is known to be unstable in human plasma, which can be caused by enzymatic hydrolysis or interaction with clotting proteins.[10][11] | Use human serum instead of plasma for your experiments.[10][11] Vorinostat and its metabolites have shown consistent concentrations in human serum after 3 freeze-thaw cycles and for over a year of storage at -70°C.[10][11] If plasma must be used, process samples immediately and minimize storage time. |
| Loss of drug activity over time in prepared solutions | Degradation of Vorinostat in solution. This can be accelerated by improper storage, light exposure, or non-optimal pH. | Prepare solutions fresh for each experiment.[8][9] Store stock solutions in aliquots at -20°C and use within 3 months.[1][2] Protect solutions from light. |
| Difficulty dissolving Vorinostat for in vivo studies | Low solubility in common aqueous vehicles for animal dosing. DMSO may not be suitable for all in vivo applications. | A formulation using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in water has been successfully used.[12] Vorinostat is dissolved in 5 molar equivalents of HP-β-CD in water, heated until fully dissolved, and then rapidly cooled.[12] |
Quantitative Stability and Solubility Data
Table 1: Vorinostat Stability
| Form | Storage Condition | Duration | Stability Notes |
| Lyophilized Powder | -20°C, desiccated | 24 months | Stable[1][2] |
| Solid (Formulated) | 20-25°C (68-77°F) | Shorter term | Excursions permitted to 15-30°C (59-86°F)[3] |
| In DMSO Solution | -20°C | Up to 3 months | Use within this period to prevent loss of potency[1][2] |
| In Human Plasma | -70°C | Variable | Unstable; degradation observed during processing and storage[10][11] |
| In Human Serum | -70°C | > 1 year | Stable, including after 3 freeze-thaw cycles[10][11] |
Table 2: Vorinostat Solubility
| Solvent | Solubility | Reference |
| DMSO | 66 mg/ml | [1][2] |
| Ethanol | 2 mg/ml (with slight warming) | [1][2] |
| Water | ~20-50 µM (very poorly soluble) | [1][2] |
Key Experimental Protocols
Protocol 1: Preparation of Vorinostat Stock Solution for In Vitro Use
Objective: To prepare a stable, concentrated stock solution of Vorinostat for use in cell-based assays.
Materials:
-
Vorinostat (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the Vorinostat vial to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 20 mM stock solution, add 945.8 µl of sterile DMSO to 5 mg of Vorinostat powder.[1][2]
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the solution into smaller, single-use volumes (e.g., 20 µl) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.[1][2]
-
Store the aliquots at -20°C, protected from light. The solution is stable for up to 3 months.[1][2]
-
For experiments, thaw a single aliquot and dilute to the desired working concentration (typically 1-10 µM) in cell culture medium immediately before use.[1][2]
Protocol 2: Forced Degradation Study (Hydrolytic Stress)
Objective: To assess the stability of Vorinostat under acidic and basic conditions, mimicking potential degradation pathways. This protocol is based on ICH guidelines.[4][13]
Materials:
-
Vorinostat
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of Vorinostat in methanol or acetonitrile.
-
Acidic Degradation:
-
Mix an aliquot of the Vorinostat stock solution with 0.1 M HCl.
-
Incubate the mixture at room temperature or slightly elevated temperature (e.g., 50-60°C) if no degradation is observed at room temperature.[14]
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before HPLC analysis, neutralize each sample with an equivalent amount of 0.1 M NaOH.
-
-
Basic Degradation:
-
Mix an aliquot of the Vorinostat stock solution with 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic degradation.
-
Neutralize each sample with an equivalent amount of 0.1 M HCl before analysis.
-
-
Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products and the remaining parent compound. Vorinostat is expected to show significant degradation under these conditions.[4]
-
Visualizations
References
- 1. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 2. Vorinostat (SAHA) (#12520) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. altretamine.com [altretamine.com]
- 9. cytochrome-c-fragment.com [cytochrome-c-fragment.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine [pubmed.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Managing Off-Target Effects of SAHA in Cellular Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and interpret the off-target effects of Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat (B1683920), in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SAHA?
SAHA is a potent, non-selective histone deacetylase (HDAC) inhibitor. It binds to the active site of class I and II HDACs, leading to an accumulation of acetylated histones.[1] This alters chromatin structure, making it more accessible to transcription factors and resulting in the modulation of gene expression.[2] This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
Q2: What are the known off-target effects of SAHA?
Beyond its intended targets (HDACs), SAHA can influence other cellular proteins and pathways. These off-target effects can be attributed to its broad inhibitory profile and the diverse roles of acetylation in cellular processes. Known off-target effects include:
-
Modulation of non-histone proteins: SAHA can affect the acetylation status and function of non-histone proteins such as the transcription factors p53 and c-Myc.[1]
-
Impact on signaling pathways: SAHA has been shown to interfere with signaling pathways, including the T-cell receptor (TCR) signaling pathway and the MAPK pathway.[4]
-
Induction of autophagy: In some contexts, SAHA can induce autophagic cell death as an alternative to apoptosis.[5]
Q3: I am observing cytotoxicity at concentrations lower than expected to inhibit my target. What could be the cause?
This is a common issue and can be due to several factors:
-
High sensitivity of the cell line: Different cell lines exhibit varying sensitivities to SAHA.
-
Off-target cytotoxicity: SAHA's inhibition of multiple HDAC isoforms and other off-target proteins can contribute to cytotoxicity.[6]
-
Assay interference: The compound may be interfering with the cytotoxicity assay itself.
To troubleshoot this, consider the following:
-
Validate with an alternative cytotoxicity assay: Use an assay with a different readout (e.g., LDH release assay for membrane integrity if you are using an MTT assay which measures metabolic activity).
-
Perform a dose-response curve: This will help determine the precise IC50 for cytotoxicity in your specific cell line.
-
Compare with on-target effects: Run a parallel experiment, such as a Western blot for histone acetylation, to determine the concentration at which you see the desired on-target effect.
Q4: My Western blot for histone acetylation shows inconsistent results. What should I check?
Inconsistent Western blot results can arise from several factors in the experimental workflow:
-
Suboptimal antibody concentration: The primary antibody concentration may need to be optimized.
-
Inefficient protein extraction: Histone extraction requires specific protocols to ensure good yield.
-
Issues with protein transfer: Due to their small size, histones can be prone to over-transfer or poor retention on the membrane.
Refer to the detailed Western blot protocol in the "Experimental Protocols" section for troubleshooting steps.
Q5: How can I confirm that an observed effect is an off-target effect of SAHA?
Validating a potential off-target effect requires a systematic approach. The following workflow can be used:
-
Confirm the on-target effect: First, ensure that SAHA is inhibiting HDACs at the concentration used by checking for histone hyperacetylation.
-
Use a more selective HDAC inhibitor: Compare the effects of SAHA with a more isoform-selective HDAC inhibitor. If the effect persists with the selective inhibitor, it is more likely to be an on-target effect of that specific HDAC isoform.
-
Employ a rescue experiment: If the off-target effect is hypothesized to be due to the inhibition of a specific protein, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that protein.
-
Utilize genetic approaches: Use techniques like siRNA or CRISPR to knock down the expression of the intended HDAC target. If the phenotype observed with SAHA is still present in the HDAC-knockdown cells, it is likely an off-target effect.
Data Presentation
Table 1: SAHA IC50 Values for HDAC Isoforms
This table summarizes the half-maximal inhibitory concentrations (IC50) of SAHA for various HDAC isoforms. These values can vary depending on the assay conditions.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 10, 33 ± 1[6], 61[7] |
| HDAC2 | 96 ± 10[6], 251[7] |
| HDAC3 | 20, 20 ± 1[6], 19[7] |
| HDAC6 | 33 ± 3[6] |
| HDAC8 | 540 ± 10[6], 827[7] |
Table 2: SAHA Antiproliferative IC50 Values in Various Cell Lines
This table shows the IC50 values for the antiproliferative effects of SAHA in different cancer cell lines, demonstrating the compound's varying potency across different cellular contexts.
| Cell Line | Cancer Type | IC50 (µM) |
| HH | Cutaneous T-cell Lymphoma | 0.146[8] |
| HuT78 | Cutaneous T-cell Lymphoma | 2.062[8] |
| MJ | Cutaneous T-cell Lymphoma | 2.697[8] |
| MyLa | Cutaneous T-cell Lymphoma | 1.375[8] |
| SeAx | Cutaneous T-cell Lymphoma | 1.510[8] |
| RK33 | Larynx Cancer | ~0.432 µg/ml[9] |
| RK45 | Larynx Cancer | ~0.348 µg/ml[9] |
| MCF-7 | Breast Cancer | 7.5[10] |
| LNCaP | Prostate Cancer | 7.5[10] |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of SAHA on a chosen cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
SAHA stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of SAHA in culture medium from the stock solution.
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as in the highest SAHA treatment).
-
Remove the old medium from the cells and add the compound-containing medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[11]
-
-
Absorbance Measurement:
Protocol 2: Western Blot for Histone Acetylation
This protocol details the procedure for detecting changes in histone acetylation levels following SAHA treatment.
Materials:
-
Cells treated with SAHA and vehicle control
-
Ice-cold PBS
-
Histone extraction buffer
-
0.4 N H₂SO₄
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)[2]
-
PVDF or nitrocellulose membrane (0.2 µm)[2]
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Histone Extraction (Acid Extraction Method):
-
Wash treated cells with ice-cold PBS and pellet them.
-
Resuspend the cell pellet in Histone Extraction Buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate to extract histones.[2]
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
Sample Preparation: Mix 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.[2]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3 and anti-total H3) overnight at 4°C.[2]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the acetyl-histone signal to the total histone signal.
-
Visualizations
Caption: Mechanism of action of SAHA, an HDAC inhibitor.
Caption: Troubleshooting workflow for unexpected results in SAHA assays.
Caption: Experimental workflow for validating SAHA off-target effects.
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stochasticity of anticancer mechanisms underlying clinical effectiveness of vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat in autophagic cell death: a critical insight into autophagy-mediated, -associated and -dependent cell death for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Responses to Asparagine Synthetase Inhibitor Treatment
Disclaimer: The compound "DB02307" (N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine) is not extensively characterized in publicly available scientific literature regarding its effects on cancer cell lines. The initial information from DrugBank suggests its activity as a UElastase inhibitor in Pseudomonas aeruginosa. Therefore, this technical support center will address the broader, well-researched topic of cell line-specific responses to compounds that target asparagine metabolism, a likely mechanism of action for a compound with this structure in the context of cancer research. We will use the placeholder "ASN-Inhibitor X" to represent a hypothetical asparagine synthetase (ASNS) inhibitor.
This resource is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting asparagine metabolism in cancer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ASN-Inhibitor X?
A1: ASN-Inhibitor X is a competitive inhibitor of asparagine synthetase (ASNS). ASNS is the enzyme responsible for the synthesis of the non-essential amino acid asparagine from aspartate and glutamine.[1][2] By inhibiting ASNS, ASN-Inhibitor X depletes intracellular asparagine levels, leading to metabolic stress, cell cycle arrest, and ultimately apoptosis in susceptible cancer cells.[1][2]
Q2: Why do different cell lines exhibit varying sensitivity to ASN-Inhibitor X?
A2: The differential response of cell lines to ASN-Inhibitor X is primarily attributed to their varying dependence on exogenous asparagine and their endogenous ASNS expression levels.
-
ASNS-low/negative cell lines: These cells have low or no expression of ASNS and are highly dependent on extracellular asparagine for survival. They are generally more sensitive to ASN-Inhibitor X as they cannot compensate for the blocked endogenous synthesis.
-
ASNS-high cell lines: These cells express high levels of ASNS and can synthesize sufficient asparagine to meet their metabolic demands. They are often more resistant to ASN-Inhibitor X. However, some ASNS-high cells may still be sensitive depending on other metabolic vulnerabilities.
Q3: What are the key signaling pathways affected by ASN-Inhibitor X treatment?
A3: Treatment with ASN-Inhibitor X, leading to asparagine deprivation, activates several stress-response signaling pathways, including:
-
GCN2-eIF2α-ATF4 Pathway: Amino acid starvation is sensed by the GCN2 kinase, which phosphorylates eIF2α, leading to the preferential translation of ATF4 mRNA. ATF4 is a transcription factor that upregulates genes involved in amino acid synthesis and stress adaptation.[1]
-
mTORC1 Pathway: The mTORC1 pathway, a central regulator of cell growth and proliferation, is inhibited by amino acid depletion. This leads to a downstream decrease in protein synthesis and cell cycle progression.[1]
-
RAF-MEK-ERK Pathway: This pathway can also be modulated by the metabolic stress induced by asparagine starvation.[1]
Q4: How can I determine if my cell line of interest is likely to be sensitive to ASN-Inhibitor X?
A4: A preliminary assessment can be made by determining the basal expression level of ASNS in your cell line using Western blotting or qRT-PCR. Cell lines with low ASNS expression are more likely to be sensitive. Additionally, a cell viability assay (e.g., MTT or CTG) with a dose-response of ASN-Inhibitor X will provide a definitive answer on sensitivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in cell viability observed after treatment. | 1. Cell line has high endogenous ASNS expression. 2. Insufficient drug concentration or incubation time. 3. Drug degradation. | 1. Confirm ASNS protein levels via Western blot. Consider using a different cell line with known low ASNS expression as a positive control. 2. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. 3. Ensure proper storage and handling of ASN-Inhibitor X. Prepare fresh solutions for each experiment. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Pipetting errors. | 1. Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell numbers. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and ensure complete mixing of reagents. |
| Unexpected increase in ASNS expression after treatment. | This is a known resistance mechanism. Asparagine starvation can induce the GCN2-eIF2α-ATF4 pathway, which can lead to the upregulation of ASNS transcription. | 1. Monitor ASNS expression levels over time using Western blotting. 2. Consider combination therapies. For example, co-treatment with an mTOR inhibitor may prevent this adaptive response. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for L-asparaginase, a biological agent that also depletes asparagine, in various lymphoma and leukemia cell lines. These values illustrate the principle of differential sensitivity and can serve as a reference for what to expect with a small molecule inhibitor targeting the same pathway.
| Cell Line | Cancer Type | IC50 of L-asparaginase (IU/ml) | Reference |
| YTS | NK/T cell lymphoma | < 150 | [3] |
| DOHH2 | B-cell lymphoma | < 150 | [3] |
| Raji | Burkitt's lymphoma | < 150 | [3] |
| SNK-6 | NK/T cell lymphoma | < 150 | [3] |
| Hut-78 | T-cell lymphoma | > 150 (Resistant) | [3] |
| Jurkat | T-cell acute lymphoblastic leukemia | 1.380 ± 0.28 | [4] |
| Molt-4 | T-cell acute lymphoblastic leukemia | 1.079 ± 0.51 | [4] |
| U937 | Histiocytic lymphoma | 0.5 ± 0.19 | [4] |
| Daudi | Burkitt's lymphoma | 1.156 ± 0.31 | [4] |
| DND41 | T-cell acute lymphoblastic leukemia | Sensitive | [5] |
| HPB-ALL | T-cell acute lymphoblastic leukemia | Sensitive | [5] |
| RPMI 8402 | T-cell acute lymphoblastic leukemia | Sensitive | [5] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of ASN-Inhibitor X on adherent cancer cell lines.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete growth medium
-
ASN-Inhibitor X stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of ASN-Inhibitor X in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted ASN-Inhibitor X or vehicle control.
-
Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for ASNS Expression
This protocol is for determining the protein levels of ASNS in cancer cell lines.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ASNS
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ASNS antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
Visualizations
Caption: Signaling pathways activated by ASN-Inhibitor X.
Caption: General experimental workflow for assessing cell line response.
References
- 1. Bisabosqual A: A novel asparagine synthetase inhibitor suppressing the proliferation and migration of human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are ASN inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Serum Concentration on Vorinostat Activity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on the in vitro use of Vorinostat (B1683920) (Suberoylanilide Hydroxamic Acid, SAHA). The following information addresses common issues related to experimental variability, with a specific focus on the impact of serum concentration on Vorinostat's efficacy.
Frequently Asked Questions (FAQs)
Q1: We are observing a higher IC50 value for Vorinostat in our cell line than what is reported in the literature. What could be the reason for this discrepancy?
A1: Several factors can contribute to variations in IC50 values. One critical and often overlooked factor is the concentration of fetal bovine serum (FBS) or other sera in your cell culture medium. Vorinostat is known to be approximately 71% protein-bound[1]. Serum proteins, particularly albumin, can bind to Vorinostat, reducing the concentration of the free, active drug available to the cells. If your experiments are conducted in a medium with a higher serum concentration than that used in published studies, you may observe a rightward shift in the dose-response curve, resulting in a higher apparent IC50. Other potential reasons for discrepancies include differences in cell line passage number, cell density at the time of treatment, and the specific cell viability assay used.
Q2: How does serum concentration affect Vorinostat's mechanism of action?
A2: The primary mechanism of action of Vorinostat is the inhibition of histone deacetylases (HDACs), leading to the accumulation of acetylated histones and other proteins.[1] This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3][4][5] While the fundamental mechanism of HDAC inhibition is not altered by serum, the effective concentration of Vorinostat that reaches the HDAC enzymes within the cells is highly dependent on the unbound fraction of the drug in the culture medium. Higher serum concentrations can lead to greater protein binding, thereby lowering the free drug concentration and potentially diminishing the observed downstream effects on cell cycle and apoptosis at a given total concentration.
Q3: What is the recommended serum concentration to use in our in vitro assays with Vorinostat?
A3: Many published studies on Vorinostat utilize cell culture media supplemented with 10% FBS.[4][6][7] For consistency and comparability with existing literature, it is advisable to start with this concentration. However, the optimal serum concentration can be cell-line dependent. If you are developing a new assay or using a cell line with specific serum requirements, it is crucial to maintain a consistent serum concentration across all experiments, including controls. If you suspect serum interference, you may consider performing experiments in reduced-serum or serum-free media, although this may impact cell health and growth characteristics.
Q4: Can heat inactivation of serum affect my experiments with Vorinostat?
A4: While there is no direct evidence in the reviewed literature to suggest that heat inactivation of serum specifically alters Vorinostat activity, it is a variable that should be kept consistent. Heat inactivation can denature certain proteins and growth factors in the serum. For cytotoxicity assays, it has been noted that using heat-inactivated FBS can reduce background lactate (B86563) dehydrogenase (LDH) levels, potentially increasing the dynamic range of LDH-based cytotoxicity assays.[8]
Troubleshooting Guide
Issue: High variability in Vorinostat efficacy between experiments.
Potential Cause 1: Inconsistent Serum Concentration or Lot-to-Lot Variability
-
Troubleshooting Steps:
-
Verify the serum concentration in your cell culture medium. Ensure it is consistent across all experiments.
-
Serum composition can vary between lots from the same supplier.[9] If you have recently switched to a new lot of FBS, this could be a source of variability. It is good practice to test new lots of serum for their ability to support cell growth and response to drugs before using them in critical experiments.
-
Consider aliquoting your serum and storing it at -20°C or -80°C to minimize freeze-thaw cycles and maintain consistency.
-
Potential Cause 2: Drug Stability and Handling
-
Troubleshooting Steps:
-
Vorinostat has limited stability in aqueous solutions and plasma but is more stable in serum.[10] Prepare fresh dilutions of Vorinostat from a concentrated stock solution in an appropriate solvent (e.g., DMSO) for each experiment.
-
Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect cell viability.
-
Potential Cause 3: Cell Culture Conditions
-
Troubleshooting Steps:
-
Monitor cell density at the time of treatment. Higher cell densities can sometimes lead to a decrease in the apparent potency of a drug.
-
Ensure your cells are in the logarithmic growth phase when you initiate treatment.
-
Regularly check for mycoplasma contamination, as this can significantly alter cellular responses to drugs.
-
Quantitative Data
The following table summarizes the IC50 values of Vorinostat in various cancer cell lines as reported in the literature. Note the serum concentrations used in these studies.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Serum Concentration (%) |
| SW-982 | Synovial Sarcoma | 8.6 | 48 | 10% FBS |
| SW-1353 | Chondrosarcoma | 2.0 | 48 | 10% FBS |
| OCI-AML3 | Acute Myeloid Leukemia | 1.55 | 24 | Not Specified |
| OCI-AML3 | Acute Myeloid Leukemia | 0.42 | 72 | Not Specified |
| HeLa | Cervical Carcinoma | 7.8 | 24 | 10% FBS |
| HepG2 | Liver Cancer | 2.6 | 24 | 10% FBS |
| HepG2 | Hepatocellular Carcinoma | 3.0 | 24 | 10% FBS |
| Ishikawa | Endometrial Cancer | ~5.0 (25% proliferation reduction) | 24 | 10% FBS |
| USPC-2 | Uterine Serous Papillary Carcinoma | ~3.0 (28% proliferation reduction) | 24 | 10% FBS |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol provides a general framework for assessing the cytotoxic effects of Vorinostat.
-
Cell Seeding:
-
Culture cells in your standard growth medium, typically supplemented with 10% FBS.
-
Harvest cells in the logarithmic growth phase using trypsin or another appropriate method.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Vorinostat Treatment:
-
Prepare a stock solution of Vorinostat in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of Vorinostat in your cell culture medium (containing the desired, consistent serum concentration).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of Vorinostat. Include a vehicle control (medium with the same final concentration of DMSO as the highest Vorinostat concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Add 20 µL of MTT or MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the Vorinostat concentration.
-
Use a non-linear regression model to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of Vorinostat leading to apoptosis.
Caption: Impact of serum protein binding on Vorinostat bioavailability.
References
- 1. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Histone Deacetylase Inhibitor Vorinostat Selectively Sensitizes Fibrosarcoma Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of foetal bovine serum supplementation upon the lactate dehydrogenase cytotoxicity assay: Important considerations for in vitro toxicity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to T-Cell Lymphoma Therapies: Romidepsin vs. DB02307
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Romidepsin and DB02307 in the treatment of T-cell lymphoma. The information presented is based on publicly available preclinical and clinical data to support researchers in their understanding of the current therapeutic landscape.
Introduction
T-cell lymphomas (TCLs) are a heterogeneous group of rare and often aggressive non-Hodgkin lymphomas with a generally poor prognosis. The development of novel therapeutic agents is crucial for improving patient outcomes. This guide focuses on two compounds: Romidepsin, an approved histone deacetylase (HDAC) inhibitor, and this compound, a dipeptide.
This compound: An Overview
This compound is identified as the dipeptide N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine. Based on a comprehensive review of scientific literature and drug databases, there is currently no available information on the efficacy or mechanism of action of this compound in the context of T-cell lymphoma or any other cancer type. It is not an approved drug and no clinical trials have been registered for this compound. Therefore, a direct comparison of its efficacy with Romidepsin is not possible at this time.
Romidepsin: A Comprehensive Analysis
Romidepsin (trade name Istodax®) is a potent, bicyclic class I selective histone deacetylase (HDAC) inhibitor that has received approval from the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL) in patients who have received at least one prior systemic therapy.[1][2]
Mechanism of Action
Romidepsin exerts its anticancer effects by inhibiting HDAC enzymes, leading to the accumulation of acetylated histones and other proteins.[3] This results in the relaxation of chromatin structure and altered gene expression, ultimately causing cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[3][4] The precise mechanism underlying its specific activity in T-cell lymphoma is complex and continues to be investigated.[5]
Caption: Mechanism of action of Romidepsin.
Clinical Efficacy in T-Cell Lymphoma
Numerous clinical trials have demonstrated the efficacy of Romidepsin in patients with relapsed or refractory T-cell lymphomas. The data from key Phase II studies are summarized below.
Table 1: Efficacy of Romidepsin in Cutaneous T-cell Lymphoma (CTCL)
| Study Identifier | Number of Patients | Prior Therapies (Median) | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DOR) |
| GPI-04-0001 | 96 | Not Reported | 34%[4] | 6%[3] | 15 months[6] |
| NCI-1312 | 84 | Not Reported | 35%[6] | Not Reported | 13.7 months[6] |
Table 2: Efficacy of Romidepsin in Peripheral T-cell Lymphoma (PTCL)
| Study Identifier | Number of Patients | Prior Therapies (Median) | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DOR) |
| NCI-1312 | 47 | 3[7] | 38%[6][7] | 17% (8 patients)[7] | 8.9 months[7] |
| Pivotal Phase II | 131 | Not Reported | 25% | 15% | 28 months |
Experimental Protocols
Representative Phase II Clinical Trial Design for Romidepsin in T-Cell Lymphoma
The following is a generalized workflow for a Phase II clinical trial investigating the efficacy and safety of Romidepsin in patients with relapsed/refractory T-cell lymphoma.
Caption: Generalized workflow of a Phase II Romidepsin clinical trial.
Methodology for Efficacy Assessment in a Phase II Trial:
-
Patient Population: Patients with histologically confirmed relapsed or refractory CTCL or PTCL who have received at least one prior systemic therapy.
-
Treatment Regimen: Romidepsin administered intravenously at a dose of 14 mg/m² over a 4-hour infusion on days 1, 8, and 15 of a 28-day cycle.[5]
-
Primary Endpoint: The primary efficacy endpoint is the overall response rate (ORR), defined as the proportion of patients who achieve a complete response (CR) or partial response (PR).
-
Secondary Endpoints: Secondary endpoints include the duration of response (DOR), progression-free survival (PFS), and overall survival (OS).
-
Response Criteria: Tumor response is typically assessed every two cycles according to standardized criteria, such as the Composite Assessment of Index Lesion Severity for CTCL or the International Working Group criteria for non-Hodgkin's lymphoma.
-
Safety Assessment: Safety and tolerability are monitored through the regular recording of adverse events, physical examinations, and laboratory tests. Common adverse events include nausea, fatigue, thrombocytopenia, and granulocytopenia.[7]
Conclusion
Romidepsin is a well-characterized HDAC inhibitor with proven efficacy in the treatment of relapsed and refractory T-cell lymphomas. Its mechanism of action, clinical effectiveness, and safety profile have been established through numerous studies. In contrast, there is a complete lack of publicly available data to support the use of this compound in T-cell lymphoma or any other malignancy. Therefore, at present, only Romidepsin can be considered a viable therapeutic option for this patient population. Further preclinical and clinical investigation would be required to determine if this compound has any potential role in cancer therapy.
References
- 1. New Pre-clinical Research Shows Transcription-Targeting Drug Useful in T-cell Lymphoma | Cerchietti Research Lab [cerchiettilab.weill.cornell.edu]
- 2. Massey scientists discover promising drug combination to overcome resistance in T-cell lymphoma | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. New preclinical models for angioimmunoblastic T-cell lymphoma: filling the GAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Chemoradiotherapy efficacy is predicted by intra-tumour CD8+/FoxP3+ double positive T cell density in locally advanced N2 non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HDACi Target Engagement: A Comparative Guide to Measuring Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Initial Note on DB02307: Initial research revealed that this compound is not a histone deacetylase (HDAC) inhibitor but rather targets elastase in Pseudomonas aeruginosa.[1] Therefore, this guide will focus on a well-established and FDA-approved HDAC inhibitor, Vorinostat (B1683920) (SAHA) , as a primary example to illustrate the principles of validating target engagement by measuring histone acetylation. We will compare its performance with other prominent HDAC inhibitors, Romidepsin (B612169) and Panobinostat (B1684620) .
Histone deacetylase inhibitors (HDACis) are a class of therapeutic agents that play a crucial role in epigenetic regulation by altering the acetylation state of histones, leading to changes in gene expression.[2][3][4] Validating that an HDACi effectively engages its target is a critical step in drug development. This guide provides a comparative overview of experimental approaches to measure histone acetylation as a key indicator of target engagement for Vorinostat and other HDAC inhibitors.
Mechanism of Action: How HDAC Inhibitors Increase Histone Acetylation
Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are enzymes that control the equilibrium of histone acetylation. HATs add acetyl groups to lysine (B10760008) residues on histone tails, neutralizing their positive charge and leading to a more relaxed chromatin structure (euchromatin) that is permissive for transcription. Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin structure (heterochromatin) and transcriptional repression.[2][4][5]
HDAC inhibitors, such as Vorinostat, Romidepsin, and Panobinostat, work by binding to the active site of HDAC enzymes, thereby preventing them from deacetylating histones.[2][6][7] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which can reactivate the expression of silenced genes, including tumor suppressor genes.[2][3] The overall mechanism is depicted in the following signaling pathway.
Caption: Signaling pathway of HDAC inhibition by Vorinostat.
Comparative Analysis of HDAC Inhibitors
Vorinostat, Romidepsin, and Panobinostat are all potent HDAC inhibitors, but they exhibit different potencies and specificities. Panobinostat is a pan-HDAC inhibitor, meaning it inhibits a broad range of HDAC enzymes.[8][9][10] Romidepsin primarily targets class I HDACs.[6][11] Vorinostat inhibits both class I and class II HDACs.[2][7][12] These differences can influence their efficacy and side-effect profiles.
The following table summarizes the inhibitory concentrations (IC50) of these drugs in different sarcoma cell lines, demonstrating their relative potencies.
| HDAC Inhibitor | Cell Line | IC50 (µM) |
| Vorinostat (SAHA) | SW-982 (synovial sarcoma) | 8.6 |
| SW-1353 (chondrosarcoma) | 2.0 | |
| Panobinostat (LBH-589) | SW-982 (synovial sarcoma) | 0.1 |
| SW-1353 (chondrosarcoma) | 0.02 | |
| Romidepsin (FK228) | HUT78 (CTCL) | 0.00122 |
Data sourced from multiple studies.[6][8]
Experimental Workflow for Validating Target Engagement
A robust validation of HDACi target engagement involves a multi-faceted approach, typically starting with in vitro cell-based assays and potentially moving to in vivo models. The general workflow is outlined below.
Caption: Experimental workflow for validating HDACi target engagement.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for Global Histone Acetylation
Western blotting is a widely used technique to assess changes in the overall levels of histone acetylation.[13][14][15][16]
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Vorinostat, Romidepsin, or Panobinostat (and a vehicle control, e.g., DMSO) for different time points (e.g., 6, 12, 24 hours).
b. Histone Extraction (Acid Extraction Method):
-
After treatment, wash cells with ice-cold PBS and lyse them in a Triton-based lysis buffer.
-
Pellet the nuclei by centrifugation and resuspend in 0.2 N HCl.
-
Incubate on ice to extract histones.
-
Centrifuge to remove debris and neutralize the supernatant containing histones with 2M NaOH.
c. SDS-PAGE and Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate 15-20 µg of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3 or H4) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensities using densitometry software.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq allows for the genome-wide identification of regions with altered histone acetylation, providing locus-specific information.[1][2]
a. Cell Treatment and Cross-linking:
-
Treat cells with the HDACi of interest as described above.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.
-
Quench the reaction with glycine.
b. Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin into fragments of 200-500 bp.
c. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate the chromatin with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K9).
-
Add protein A/G beads to precipitate the antibody-histone-DNA complexes.
d. DNA Purification and Sequencing:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin complexes and reverse the cross-links by heating.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare a sequencing library and perform high-throughput sequencing.
e. Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify regions of enriched histone acetylation.
-
Compare the acetylation profiles between treated and control samples to identify differential regions.
Flow Cytometry for Single-Cell Histone Acetylation
Flow cytometry offers a high-throughput method to quantify histone acetylation at the single-cell level.
a. Cell Treatment and Fixation:
-
Treat cells with HDACis as previously described.
-
Harvest the cells and fix them with paraformaldehyde.
b. Permeabilization and Staining:
-
Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).
-
Incubate the cells with a primary antibody against an acetylated histone.
-
Wash and incubate with a fluorescently labeled secondary antibody.
c. Flow Cytometric Analysis:
-
Resuspend the cells in a staining buffer.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Analyze the data to determine the distribution of histone acetylation levels within the cell population and compare the mean fluorescence intensity between treated and control groups.
Conclusion
Validating the target engagement of HDAC inhibitors like Vorinostat is essential for their preclinical and clinical development. The methods described in this guide—Western Blot, ChIP-seq, and Flow Cytometry—provide a comprehensive toolkit for assessing the impact of these compounds on histone acetylation. By comparing the effects of different HDACis, researchers can gain valuable insights into their relative potencies and mechanisms of action, ultimately aiding in the selection of the most promising candidates for further investigation.
References
- 1. Genome-wide mapping of HATs and HDACs reveals distinct functions in active and inactive genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HDAC inhibitors Panobinostat and Romidepsin enhance tax transcription in HTLV-1-infected cell lines and freshly isolated patients’ T-cells [frontiersin.org]
- 7. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Histone Deacetylase Inhibitors Romidepsin and Vorinostat Promote Hepatitis B Virus Replication by Inducing Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uspharmacist.com [uspharmacist.com]
- 14. Histone Deacetylase Inhibitors Romidepsin and Vorinostat Promote Hepatitis B Virus Replication by Inducing Cell Cycle Arrest [xiahepublishing.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of Vorinostat Cross-Resistance: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the nuances of drug resistance is paramount. Vorinostat (B1683920) (SAHA), a histone deacetylase (HDAC) inhibitor, has shown promise in treating certain malignancies, but like many anticancer agents, its efficacy can be limited by intrinsic or acquired resistance. A critical aspect of this resistance profile is its interplay with other chemotherapeutic agents, a phenomenon known as cross-resistance. This guide provides a comprehensive comparison of Vorinostat's cross-resistance patterns with various chemotherapy drugs, supported by experimental data, detailed methodologies, and visual pathway analysis to aid in the design of more effective combination therapies.
Quantitative Analysis of Vorinostat Cross-Resistance
The interaction between Vorinostat and other chemotherapy drugs is not a simple one-way street. In some instances, resistance to Vorinostat confers resistance to other agents (positive cross-resistance). Conversely, and of significant therapeutic interest, Vorinostat can circumvent existing resistance mechanisms or even re-sensitize cancer cells to drugs they had previously developed resistance to (negative cross-resistance or collateral sensitivity). The following tables summarize key quantitative findings from preclinical studies.
| Drug Class | Interacting Drug | Cell Line | Resistance Profile | Fold Change in IC50 | Reference |
| HDAC Inhibitors | Panobinostat (LBH589) | CTCL and MM cell lines | Vorinostat-resistant cells showed cross-resistance to Panobinostat. | 2.8 to 17.5-fold increase | [1] |
| LBH589, JNJ26481585 (hydroxamates) | HCT116 colon cancer | Acquired Vorinostat resistance led to cross-resistance. | 2 to 3-fold increase | [2][3] | |
| Valproic acid (aliphatic acid) | HCT116 colon cancer | Acquired Vorinostat resistance led to cross-resistance. | Moderate increase | [2][3] | |
| MGCD0103 (benzamide) | HCT116 colon cancer | Acquired Vorinostat resistance did not lead to cross-resistance. | No significant change | [2][3] | |
| Romidepsin (cyclic peptide) | HCT116 colon cancer | Acquired Vorinostat resistance did not lead to cross-resistance. | No significant change | [2][3] | |
| Proteasome Inhibitor | Bortezomib (B1684674) | U937, SUDHL6 lymphoma | Vorinostat-resistant cells showed increased sensitivity . | Not specified | [4] |
| Autophagy Inhibitor | Chloroquine | U937, SUDHL6 lymphoma | Vorinostat-resistant cells showed increased sensitivity . | Not specified | [4] |
| Anthracycline | Doxorubicin (B1662922) | Neuroblastoma (SK-N-SH, SK-N-Be(2)C) | Vorinostat co-treatment during doxorubicin resistance development resulted in equal doxorubicin resistance but with significantly lower P-glycoprotein expression. | Not applicable | [5][6] |
| Topoisomerase II Inhibitor | Etoposide | Neuroblastoma (SK-N-SH) | Doxorubicin-resistant cells (developed with or without Vorinostat) showed cross-resistance to etoposide. | Not specified | [5] |
| Platinum Compound | Cisplatin | Neuroblastoma | Doxorubicin-resistant cells (developed with or without Vorinostat) did not show cross-resistance to cisplatin. | Not specified | [5] |
| Carboplatin (B1684641) | Non-small cell lung cancer (A549) | Vorinostat enhanced carboplatin activity, reducing its IC50. | 4 to 10-fold reduction | ||
| Oxaliplatin (B1677828) | Hepatocellular carcinoma (HepG2, SMMC7721, BEL7402) | Vorinostat and oxaliplatin showed a synergistic effect. | Combination Index < 1 | [7] | |
| Topoisomerase I Inhibitor | SN38 (active metabolite of Irinotecan) | Glioblastoma | Vorinostat enhanced the cytotoxicity of SN38. | Not specified | [8][9] |
Experimental Protocols: A Methodological Toolkit
To ensure the reproducibility and critical evaluation of cross-resistance studies, a clear understanding of the experimental methodologies is essential. Below are detailed protocols for key assays frequently employed in this area of research.
Establishment of Drug-Resistant Cell Lines
This protocol outlines the process of generating cell lines with acquired resistance to a specific chemotherapeutic agent through a dose-escalation method.
-
Parental Cell Line Selection: Begin with a well-characterized cancer cell line known to be initially sensitive to the drug of interest.
-
Initial Drug Concentration: Determine the IC50 (the concentration that inhibits 50% of cell growth) of the drug for the parental cell line using a cell viability assay (e.g., MTT assay). The starting concentration for developing resistance is typically the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Stepwise Dose Escalation:
-
Culture the parental cells in the presence of the starting drug concentration.
-
Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate.
-
Once the cells are proliferating steadily at the given concentration, subculture them and increase the drug concentration by a factor of 1.5 to 2.
-
Repeat this process of gradual dose escalation. The entire process can take several months.
-
-
Confirmation of Resistance:
-
Periodically, and upon establishing a cell line that can proliferate at a significantly higher drug concentration, perform a cell viability assay to determine the new IC50.
-
A significant increase in the IC50 (typically 3-fold or higher) compared to the parental cell line confirms the development of resistance.
-
The resistance phenotype should be stable, meaning the cells retain their resistance even after being cultured in drug-free medium for a period.
-
Cell Viability and IC50 Determination (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to infer cell viability and determine the IC50 of a drug.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of the chemotherapeutic agent in culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different drug concentrations. Include a vehicle control (medium with the drug solvent, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10-20 µL per 100 µL of medium).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as DMSO (150 µL/well), to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit a dose-response curve using non-linear regression to determine the IC50 value.
-
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment.
-
Cell Treatment and Plating:
-
Treat cells in culture flasks with the desired drug concentrations for a specified duration.
-
After treatment, wash the cells, trypsinize them to create a single-cell suspension, and count the cells.
-
Plate a precise number of cells (ranging from 100 to 5,000, depending on the expected survival rate) into new petri dishes or 6-well plates.
-
-
Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.
-
Fixation and Staining:
-
Remove the medium and gently wash the colonies with PBS.
-
Fix the colonies with a solution such as 10% neutral buffered formalin for 15-30 minutes.
-
Stain the colonies with a 0.5% crystal violet solution for at least 30 minutes.
-
-
Colony Counting and Analysis:
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the effect of the treatment on cell survival.
-
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation status of histone proteins, a primary target of Vorinostat.
-
Histone Extraction:
-
Lyse the cells and isolate the nuclei.
-
Extract histone proteins from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl or 0.4 N H₂SO₄).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the histone extracts.
-
Mix a standardized amount of protein (e.g., 15-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Separate the histone proteins based on size using SDS-PAGE (a 15% gel is recommended for good resolution of low molecular weight histones).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., total histone H3).
-
Signaling Pathways and Mechanisms of Cross-Resistance
The interplay between Vorinostat and other chemotherapeutics is governed by complex signaling networks. Understanding these pathways is crucial for predicting and overcoming drug resistance.
The Unfolded Protein Response (UPR) and Collateral Sensitivity
Recent studies have indicated that resistance to Vorinostat in some hematological malignancies can be associated with the activation of the Unfolded Protein Response (UPR), a cellular stress response pathway. This activation, while promoting survival in the presence of Vorinostat, can render the cells more susceptible to agents that target protein processing, such as the proteasome inhibitor bortezomib and the autophagy inhibitor chloroquine.[4] This suggests a potential therapeutic strategy for overcoming acquired Vorinostat resistance.
Modulation of T-Cell Receptor (TCR) and JAK/STAT Signaling
In cutaneous T-cell lymphoma (CTCL), Vorinostat has been shown to interfere with the T-cell receptor (TCR) signaling pathway. It can down-regulate the expression of several key components of this pathway and inhibit the phosphorylation of crucial kinases like ZAP70 and AKT.[2][10][11] This disruption of a fundamental signaling cascade for T-cell survival and proliferation contributes to its therapeutic effect. Furthermore, Vorinostat can modulate the JAK/STAT pathway, which is often hyperactivated in lymphomas and can contribute to drug resistance.[8][12] By altering the balance of pro- and anti-apoptotic signals within these pathways, Vorinostat can influence the sensitivity of cancer cells to other therapeutic interventions.
Concluding Remarks for the Research Professional
The relationship between Vorinostat and other chemotherapy drugs is multifaceted and context-dependent, varying with cancer type, the specific drugs , and the underlying molecular mechanisms of resistance. The data presented here underscore the importance of moving beyond a simple "resistant" or "sensitive" dichotomy. For the drug development professional, these findings highlight several key takeaways:
-
Rational Combination Strategies: The synergistic or collaterally sensitive interactions of Vorinostat with agents like platinum compounds, topoisomerase inhibitors, and proteasome inhibitors provide a strong rationale for their combined use in clinical trials.
-
Biomarker Development: The differential cross-resistance patterns, particularly among different classes of HDAC inhibitors, suggest that specific biomarkers could predict which patients might benefit from Vorinostat or an alternative HDAC inhibitor following the development of resistance.
-
Understanding Resistance Mechanisms: The elucidation of pathways like the UPR in Vorinostat resistance opens up new avenues for therapeutic intervention, where the acquired resistance itself becomes a targetable vulnerability.
By leveraging a detailed understanding of the experimental data and the underlying signaling pathways, researchers can more effectively design preclinical studies and clinical trials that harness the full potential of Vorinostat in combination therapies, ultimately aiming to improve patient outcomes in the face of drug resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 3. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the Unfolded Protein Response Contributes toward the Antitumor Activity of Vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Cotargeting the JAK/STAT signaling pathway and histone deacetylase by ruxolitinib and vorinostat elicits synergistic effects against myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vorinostat enhances the cytotoxic effects of the topoisomerase I inhibitor SN38 in glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Gene Expression Changes Induced by SAHA and Trichostatin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat (B1683920), and Trichostatin A (TSA) are prominent members of the hydroxamic acid class of histone deacetylase (HDAC) inhibitors.[1] Both are classified as pan-HDAC inhibitors, targeting class I and II HDACs, which play a crucial role in the epigenetic regulation of gene expression.[2][3] By inhibiting the removal of acetyl groups from histones, SAHA and TSA induce histone hyperacetylation, leading to a more open chromatin structure that allows for the transcription of various genes.[1] This mechanism underlies their potent anti-tumor activities, including the induction of cell growth arrest, differentiation, and apoptosis, making them valuable tools in cancer research and therapy.[4][5] While sharing a common mechanism, their effects on global gene expression can exhibit notable differences. This guide provides a comparative analysis of the gene expression changes induced by SAHA and TSA, supported by experimental data and detailed protocols.
Comparative Analysis of Gene Expression
SAHA and TSA modulate the expression of a relatively small subset of genes, typically estimated to be around 2-9% of the total transcriptome in treated cells.[2][6] The response to these inhibitors is highly context-dependent, varying with cell type, inhibitor concentration, and duration of treatment. While there can be an overlap in the genes they regulate, several studies indicate that a significant portion of the transcriptional response is unique to each compound.[2] For instance, one study in human promyelocytic leukemia HL60 cells found that over 67% of the genes responsive to either SAHA or TSA were not regulated by the other.[2] Both inhibitors have been shown to cause both up- and down-regulation of gene expression.[2][6]
Key Gene Expression Changes Induced by SAHA and TSA
| Biological Process | Genes/Pathways Modulated by SAHA | Genes/Pathways Modulated by TSA | Shared Effects |
| Apoptosis | Upregulation of pro-apoptotic genes (e.g., p53-dependent pathways).[7] | Upregulation of pro-apoptotic genes (Bax, Bak, Bim, DR4, DR5, FAS, FAS-L, TRAIL, p53, p73) and downregulation of anti-apoptotic genes (Bcl-2, Bcl-xL, Mcl-1).[7] | Induction of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7] |
| Cell Cycle Regulation | Arrests cell cycle progression, often in the G1/S phase.[8][9] | Inhibits cell cycle progression at the beginning of the growth stage.[3] | Regulation of genes involved in cell cycle control, leading to growth arrest.[2] |
| Inflammation | Decreased expression of IKKε, IL-1β, iNOS, TNFα; increased COX-2 in murine macrophages.[10] Modulation of JAK/STAT and NF-κB pathways.[11] | Decreased expression of IKKε, IL-1β, iNOS, TNFα; increased COX-2 in murine macrophages.[10] Downregulation of IL-2, CD28, and CD154 in T-cells.[6] | Modulation of the TLR-4 signaling cascade and other inflammatory pathways.[10] |
| Cell Differentiation & Development | Induction of γ-globin transcription.[12] | Can induce cell differentiation.[6] | Promotion of cellular differentiation in certain cancer cell lines.[6] |
| Metabolism | Inhibition of fatty acid and lipid metabolism pathways through suppression of genes like DGAT2.[13] | - | - |
| Other Key Targets | Induction of thioredoxin-binding protein-2 (TBP-2) and downregulation of thioredoxin (TRX).[5] | Downregulation of BIRC5, CKS1B, NDC80, and STAT5A in endothelial cells.[14] | Inhibition of Epithelial-Mesenchymal Transition (EMT) by suppressing genes like α-SMA.[15] |
Signaling Pathways Modulated by SAHA and TSA
SAHA and TSA exert their effects by modulating complex signaling networks. Below are representations of key pathways affected by these inhibitors.
Apoptosis Signaling Pathway
Caption: Induction of apoptosis by SAHA and TSA.
TLR-4 Signaling Pathway in Macrophages
Caption: Modulation of TLR-4 signaling by SAHA and TSA.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of studies on gene expression. Below are standard protocols employed in the analysis of SAHA and TSA effects.
Cell Culture and HDAC Inhibitor Treatment
-
Cell Lines: Select appropriate cell lines for the research question (e.g., LNCaP for prostate cancer, HUVECs for endothelial studies, RAW264.7 for macrophages).[5][10][14]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (100 U/mL penicillin and 100 U/mL streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Treatment: Prepare stock solutions of SAHA and TSA in dimethyl sulfoxide (B87167) (DMSO). On the day of the experiment, dilute the stock solution in culture media to the desired final concentration (e.g., 0.5-10 µM for TSA, 1-10 µM for SAHA).[7][8][16] Treat cells for a specified duration (e.g., 4, 12, 24, or 48 hours).[7][9] A vehicle control group (DMSO only) must be included.[7]
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Harvest cells and extract total RNA using a TRIzol-based method or a commercial kit (e.g., miRNeasy kit) according to the manufacturer's protocol.[16][17] Assess RNA quantity and quality using a spectrophotometer.[16]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-4 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[17]
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers. The thermal cycling protocol typically includes an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension.[18]
-
Data Analysis: Normalize the cycle threshold (Ct) value of the target gene to a housekeeping gene (e.g., β-actin, GAPDH).[17] Calculate the relative gene expression using the 2-ΔΔCt method.[19]
Microarray and RNA-Seq Analysis
-
Sample Preparation: Extract high-quality total RNA from treated and control cells as described above.
-
Microarray: Label the RNA and hybridize it to a microarray chip (e.g., Affymetrix, Agilent, Illumina) following the manufacturer's instructions. Scan the arrays and extract the raw data.[6][16]
-
RNA-Sequencing (RNA-Seq): Prepare sequencing libraries from the total RNA. This typically involves rRNA depletion, fragmentation, cDNA synthesis, and adapter ligation. Perform high-throughput sequencing.
-
Data Analysis: For both methods, perform quality control, normalization, and statistical analysis to identify differentially expressed genes (DEGs).[14] Subsequent bioinformatic analyses, such as Gene Ontology (GO) and pathway enrichment (e.g., KEGG), can provide insights into the biological functions of the DEGs.[19]
Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate 20-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against the protein of interest overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of SAHA and TSA on gene expression.
Caption: Experimental workflow for gene expression analysis.
Conclusion
SAHA and Trichostatin A are potent pan-HDAC inhibitors that induce significant, though selective, changes in the cellular transcriptome. While they share the ability to modulate key cellular processes such as apoptosis, cell cycle progression, and inflammation, the specific sets of genes they regulate can be distinct. This comparative guide highlights that although their primary mechanism of action is similar, the downstream consequences on gene expression are nuanced and context-dependent. For researchers and drug developers, understanding these differences is critical for elucidating their precise mechanisms of action and for the rational design of therapeutic strategies targeting epigenetic pathways. The provided protocols and workflows offer a standardized framework for conducting further comparative studies in this important area of research.
References
- 1. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 2. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trichostatin A - Wikipedia [en.wikipedia.org]
- 4. Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Analysis of Time-Series Gene Expression Data on Tumor Cell-Selective Apoptotic Responses to HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of HDAC Enzymes Contributes to Differential Expression of Pro-Inflammatory Proteins in the TLR-4 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The HDAC inhibitors trichostatin A and suberoylanilide hydroxamic acid exhibit multiple modalities of benefit for the vascular pathobiology of sickle transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene expression profile-based drug screen identifies SAHA as a novel treatment for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Histone Deacetylase Inhibitor Trichostatin A Reduces Endothelial Cell Proliferation by Suppressing STAT5A-Related Gene Transcription [frontiersin.org]
- 15. Histone deacetylase inhibitors trichostatin A and vorinostat inhibit TGFβ2-induced lens epithelial-to-mesenchymal cell transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The histone deacetylase inhibitor trichostatin A alters microRNA expression profiles in apoptosis-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trichostatin A Restores Expression of Adherens and Tight Junction Proteins during Transforming Growth Factor β-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Histone Deacetylase Inhibitor Trichostatin-A Modifies the Expression of Trichothecene Mycotoxin Regulatory Gene Tri5 in Fusarium graminearum [ijbiotech.com]
- 19. Frontiers | Phosphate-solubilizing and polymerizing bacteria enhance phosphorus availability and growth of rice [frontiersin.org]
Limited Efficacy Data Available for Elastase Inhibitor DB02307
Data regarding the in vitro and in vivo efficacy of DB02307, a dipeptide that functions as an elastase inhibitor for Pseudomonas aeruginosa, is not extensively available in the public domain.[1] Current information primarily identifies its mechanism of action and basic chemical properties, with a notable absence of detailed experimental data and clinical trial information.
This compound is classified as a small molecule dipeptide.[1] Its designated target is elastase in Pseudomonas aeruginosa, a bacterium known for causing opportunistic infections.[1] However, the compound is not approved for therapeutic use in the United States or other countries, and there is no public record of it having entered clinical trials.[1]
A comprehensive comparison of its in vitro and in vivo performance against other alternatives is hampered by the lack of published studies detailing its efficacy. Information regarding specific experimental protocols, such as enzyme inhibition assays or animal infection models, is also not readily accessible.
Signaling Pathway and Experimental Workflow
Due to the limited information, a detailed signaling pathway for the host response to Pseudomonas aeruginosa elastase and the specific inhibitory action of this compound cannot be definitively constructed. However, a generalized workflow for evaluating a potential elastase inhibitor can be conceptualized.
Experimental Workflow for Elastase Inhibitor Evaluation
A generalized workflow for evaluating a potential Pseudomonas aeruginosa elastase inhibitor.
This conceptual workflow outlines the typical progression from initial in vitro characterization to in vivo efficacy studies. The in vitro phase would involve direct assessment of the compound's ability to inhibit the purified elastase enzyme, followed by testing its effect on bacterial growth and its capacity to protect human cells from elastase-mediated damage. Successful in vitro candidates would then proceed to in vivo testing in relevant animal models to evaluate their therapeutic potential in a living organism.
The absence of specific data for this compound within this framework highlights the preliminary stage of its characterization as presented in publicly accessible resources. Further research and publication of experimental results would be necessary to facilitate a thorough comparison and understanding of its efficacy.
References
A Comparative Guide to Vorinostat and Next-Generation HDAC Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Vorinostat's performance against next-generation histone deacetylase (HDAC) inhibitors. Supported by experimental data, this document provides a comprehensive overview of their mechanisms, potency, and cellular effects to inform strategic decisions in cancer research and therapeutic development.
Introduction
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. Vorinostat (B1683920) (SAHA), a pan-HDAC inhibitor, was the first in its class to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[1] Since then, a new wave of HDAC inhibitors, often termed "next-generation," has been developed with the aim of improved potency, selectivity, and efficacy. This guide benchmarks Vorinostat against three prominent next-generation HDAC inhibitors: Panobinostat (B1684620), Belinostat, and Romidepsin.
Mechanism of Action: A Common Target, Divergent Consequences
At their core, all these inhibitors function by blocking the activity of HDAC enzymes. HDACs remove acetyl groups from histones, leading to a more compact chromatin structure and repression of gene transcription.[2] By inhibiting HDACs, these drugs cause an accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes. This reactivation of silenced genes can trigger cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]
While the fundamental mechanism is shared, the specificities and downstream effects of Vorinostat and next-generation inhibitors can differ significantly, influencing their therapeutic applications and potential side-effect profiles. Vorinostat is a pan-HDAC inhibitor, targeting a broad range of HDAC enzymes.[1] In contrast, some next-generation inhibitors exhibit greater selectivity for specific HDAC classes or isoforms.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Vorinostat and the selected next-generation HDAC inhibitors against various HDAC isoforms and cancer cell lines. This quantitative data provides a basis for comparing their potency and selectivity.
Table 1: HDAC Isoform Inhibition Profile (IC50 Values in nM)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC6 | HDAC8 |
| Vorinostat | 10 | 20 | - | - | - | 1510[3] |
| Panobinostat | <13.2 | <13.2 | <13.2 | mid-nM | <13.2 | mid-nM[4] |
| Belinostat | - | - | - | - | - | - |
| Romidepsin | 36[5] | 47[5] | - | 510[5] | 1400[5] | - |
Note: A hyphen (-) indicates that specific data was not available in the searched literature.
Table 2: Cellular Antiproliferative Activity (IC50 Values in µM)
| Inhibitor | SW-982 (Synovial Sarcoma)[6] | SW-1353 (Chondrosarcoma)[6] | MV4-11 (Leukemia)[3] | Daudi (Lymphoma)[3] | A549 (Lung Carcinoma)[3] | MCF-7 (Breast Carcinoma)[3] |
| Vorinostat | 8.6 | 2.0 | 0.636 | 0.493 | 1.64 | 0.685 |
| Panobinostat | 0.1 | 0.02 | - | - | - | - |
| Belinostat | 1.4 | 2.6 | - | - | - | - |
| Romidepsin | - | - | - | - | - | - |
Note: A hyphen (-) indicates that specific data was not available in the searched literature.
Signaling Pathways and Cellular Effects
The anti-cancer effects of these HDAC inhibitors are mediated through the modulation of various signaling pathways, leading to cell cycle arrest and apoptosis.
Vorinostat
As a pan-HDAC inhibitor, Vorinostat affects multiple signaling pathways. It can induce the expression of the cell cycle inhibitor p21, leading to G1 arrest.[7] Furthermore, it can trigger apoptosis through both intrinsic and extrinsic pathways.
Panobinostat
Panobinostat is a potent pan-deacetylase inhibitor that has demonstrated greater in vitro activity against Class I, II, and IV HDAC enzymes than Vorinostat.[4] It induces cell cycle arrest and apoptosis in malignant cells.[8] In some contexts, Panobinostat has been shown to be at least ten-fold more potent than Vorinostat.[4]
Belinostat
Belinostat, another pan-HDAC inhibitor, has been shown to upregulate tumor suppressor genes like p21, leading to cell cycle arrest.[9][10] It can induce apoptosis through both intrinsic and extrinsic pathways by modulating the expression of pro- and anti-apoptotic proteins.[9] In breast cancer cells, Belinostat has been shown to inactivate the Wnt/β-catenin pathway and promote apoptosis by regulating the PKC pathway.[11]
Romidepsin
Romidepsin is a potent inhibitor of Class I HDACs.[12] Its mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of the DNA-damage response pathway.[13][14] Romidepsin can also downregulate the PI3K/AKT/mTOR survival pathway.[13] In T-cell malignancies, the combination of Romidepsin with tamoxifen (B1202) has been shown to enhance apoptosis via the activation of the FOXO1 signaling pathway.[15]
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs and the inhibitory potential of compounds.
Principle: The assay utilizes a synthetic acetylated peptide substrate linked to a fluorophore, which is quenched in its acetylated state. HDAC-mediated deacetylation allows a developer enzyme to cleave the substrate, releasing the fluorophore and generating a fluorescent signal.
Materials:
-
HDAC enzyme (recombinant or from nuclear extract)
-
Fluorogenic HDAC substrate
-
Assay buffer
-
HDAC inhibitor (e.g., Vorinostat, Panobinostat)
-
Developer solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the HDAC inhibitor in assay buffer.
-
In a 96-well plate, add the HDAC enzyme to each well (except for no-enzyme controls).
-
Add the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
HDAC inhibitor
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the HDAC inhibitor or vehicle control.
-
Incubate the cells for 48-72 hours.
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation levels of histones following treatment with HDAC inhibitors.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for acetylated histones.
Materials:
-
Cancer cell line
-
HDAC inhibitor
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-acetyl-Histone H3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the HDAC inhibitor for the desired time.
-
Lyse the cells and extract the proteins.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[13][16] To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a total histone protein (e.g., anti-total-Histone H3).[13]
References
- 1. Effects of treatment with histone deacetylase inhibitors in solid tumors: a review based on 30 clinical trials - ProQuest [proquest.com]
- 2. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 3. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Panobinostat: a Histone Deacetylase Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]
- 9. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Belinostat suppresses cell proliferation by inactivating Wnt/β-catenin pathway and promotes apoptosis through regulating PKC pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Romidepsin (Istodax®, NSC 630176, FR901228, FK228, Depsipeptide): A Natural Product Recently Approved for Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Romidepsin (FK228), a potent histone deacetylase inhibitor, induces apoptosis through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
Validating DB02307-Induced Apoptosis: A Comparative Guide to Detection Methods
For Researchers, Scientists, and Drug Development Professionals
The investigation of novel therapeutic compounds such as DB02307 requires rigorous validation of their mechanism of action. When a compound is hypothesized to induce apoptosis, or programmed cell death, it is crucial to employ reliable and accurate methods to confirm and quantify this process. This guide provides a comprehensive comparison of Annexin V staining with other common apoptosis detection methods, supported by experimental protocols and data, to aid researchers in designing robust validation studies.
The Central Role of Annexin V in Apoptosis Detection
A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS), a phospholipid, from the inner to the outer leaflet of the plasma membrane.[1][2][3] This event serves as an "eat me" signal for phagocytes. Annexin V is a calcium-dependent protein with a high affinity for PS.[3][4][5] By conjugating Annexin V to a fluorescent label, such as FITC, researchers can identify and quantify apoptotic cells.
To distinguish between different stages of cell death, Annexin V staining is often used in conjunction with a viability dye like Propidium Iodide (PI) or 7-AAD.[5] These dyes are membrane-impermeable and therefore only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.[6] This dual-staining approach allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations, typically analyzed via flow cytometry.[5][6]
Comparative Analysis of Apoptosis Assays
While Annexin V staining is a widely accepted method for detecting early apoptosis, a multi-faceted approach using alternative assays can provide a more comprehensive understanding of the apoptotic pathway initiated by this compound. The choice of assay depends on the specific question being addressed, the experimental model, and the stage of apoptosis being investigated.[7]
| Assay | Principle | Stage of Apoptosis | Pros | Cons | Hypothetical % of Apoptotic Cells (this compound-Treated) |
| Annexin V Staining | Detects externalized phosphatidylserine on the cell surface.[2] | Early | Highly sensitive for early apoptosis; allows differentiation from necrosis with a viability dye.[8] | Can be less suitable for tissue sections; requires intact cell membranes for accurate early-stage detection.[4][7] | 45% (Early Apoptotic) |
| TUNEL Assay | Labels DNA strand breaks, a result of endonuclease activity.[2][7] | Late | Excellent for in situ detection in tissue sections; provides spatial information.[7] | May not detect early apoptotic stages; can also label necrotic cells.[9] | 35% |
| Caspase Activity Assays | Measures the activity of key executioner enzymes of apoptosis (e.g., Caspase-3/7).[9][10] | Mid to Late | Directly measures the activity of the core apoptotic machinery; kits are widely available. | Activity can be transient; does not provide information on upstream events. | 40% (Caspase-3/7 active) |
| Western Blotting | Detects cleavage of apoptotic proteins (e.g., PARP) or release of mitochondrial proteins (e.g., Cytochrome c).[5][7] | Mid to Late | Provides information on specific protein involvement and signaling pathways.[5] | Less quantitative than flow cytometry; requires larger cell numbers. | Cleavage of PARP detected |
| Mitochondrial Membrane Potential (ΔΨm) Assay | Uses fluorescent dyes (e.g., TMRE, JC-1) to measure the loss of mitochondrial membrane potential.[7][8] | Early | Detects a very early event in the intrinsic apoptotic pathway.[8] | Can be sensitive to other cellular stresses; may not be specific to apoptosis. | 50% (Loss of ΔΨm) |
Detailed Experimental Protocol: Annexin V Staining using Flow Cytometry
This protocol provides a standard procedure for the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (or desired apoptosis-inducing agent)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at a density of 1-5 x 10^5 cells/mL and culture overnight. Treat the cells with the desired concentration of this compound for the appropriate duration. Include both a negative (vehicle-treated) and a positive control.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension to pellet the cells.
-
Adherent cells: Gently trypsinize the cells, then add serum-containing media to neutralize trypsin. Centrifuge to pellet the cells.
-
-
Washing: Wash the cells twice with cold PBS and then resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining:
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[4]
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[1] Analyze the samples by flow cytometry as soon as possible, typically within one hour.[1] Excite FITC at 488 nm and measure emission at ~530 nm (usually FL1 channel), and excite PI at 488 nm and measure emission at >670 nm (usually FL3 channel).
Visualizing the Apoptotic Process and Validation Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the apoptotic pathway and the validation workflow.
Caption: Signaling pathway of this compound-induced apoptosis and the point of Annexin V detection.
Caption: Experimental workflow for validating apoptosis using Annexin V staining.
References
- 1. kumc.edu [kumc.edu]
- 2. 凋亡分析检测 [sigmaaldrich.com]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 5. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current trends in luminescence-based assessment of apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05809C [pubs.rsc.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
A Comparative Analysis of the Safety Profiles of Vorinostat and Belinostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of two prominent histone deacetylase (HDAC) inhibitors, Vorinostat (B1683920) and Belinostat. The information presented is collated from clinical trial data and post-marketing surveillance to assist researchers and drug development professionals in making informed decisions.
Overview of Vorinostat and Belinostat
Vorinostat (Zolinza®) and Belinostat (Beleodaq®) are both pan-HDAC inhibitors approved for the treatment of certain hematological malignancies.[1][2] Vorinostat is an oral agent indicated for the treatment of cutaneous manifestations in patients with cutaneous T-cell lymphoma (CTCL) who have progressive, persistent, or recurrent disease on or following two systemic therapies.[3] Belinostat is administered intravenously for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[4] While both drugs share a common mechanism of action, their safety profiles exhibit notable differences.
Comparative Safety Profile: Adverse Events
The following table summarizes the most frequently reported adverse events for Vorinostat and Belinostat, based on clinical trial data. It is important to note that direct comparison of incidence rates across different studies can be challenging due to variations in patient populations, disease states, and trial designs.
| Adverse Event Category | Vorinostat (Oral)[3][5][6][7] | Belinostat (Intravenous)[4][8][9][10][11] |
| Constitutional | Fatigue (52%), Chills, Pyrexia | Fatigue, Pyrexia, Chills |
| Gastrointestinal | Diarrhea (52%), Nausea (41%), Anorexia (24%), Weight Decrease, Vomiting (29%), Constipation, Dysgeusia (28%), Dry Mouth | Nausea (42%), Vomiting (29%), Diarrhea (23%), Constipation, Decreased Appetite |
| Hematologic | Thrombocytopenia (26%), Anemia (14%), Neutropenia | Anemia (33.3%), Thrombocytopenia (23.3%), Neutropenia (6.2%) |
| Dermatologic | Rash, Pruritus | Rash, Pruritus |
| Cardiovascular | Pulmonary Embolism, Deep Vein Thrombosis, QT Interval Prolongation[6] | QT Interval Prolongation (11%)[1] |
| Hepatic | - | Hepatotoxicity, including fatal hepatic failure[4][10] |
| Metabolic | Increased Serum Glucose (Hyperglycemia)[3] | Tumor Lysis Syndrome[4] |
| Renal | Increased Serum Creatinine[3] | Increased Creatinine[4] |
| Other | Infusion site pain |
Key Differences in Serious Adverse Events:
-
Vorinostat: The most common serious drug-related adverse reactions were pulmonary embolism and anemia.[3] Thromboembolic events, including deep vein thrombosis, are a notable concern.[6]
-
Belinostat: Serious adverse reactions include pneumonia, pyrexia, infection, anemia, increased creatinine, thrombocytopenia, and multi-organ failure.[4] A significant concern with Belinostat is the potential for hepatotoxicity, with reports of fatal hepatic failure.[4][10] Tumor lysis syndrome has also been reported.[4]
Dose Modifications and Discontinuation
Vorinostat: Dose modifications have been required due to adverse events such as increased serum creatinine, decreased appetite, hypokalemia, leukopenia, nausea, neutropenia, and thrombocytopenia.[3][12] Discontinuation of treatment has been associated with adverse events like anemia, angioneurotic edema, deep vein thrombosis, and pulmonary embolism.[3]
Belinostat: Dosage adjustments are often necessary for hematologic and non-hematologic toxicities.[4] Discontinuation of Belinostat has been prompted by adverse reactions including anemia, febrile neutropenia, fatigue, and multi-organ failure.[4][11]
Experimental Protocols for Safety Assessment
The safety data for Vorinostat and Belinostat are primarily derived from clinical trials. A general workflow for assessing the safety profile of these drugs in a clinical trial setting is outlined below.
This workflow highlights the systematic process of gathering and analyzing safety data, from preclinical studies to comprehensive monitoring and reporting during clinical trials. Key safety endpoints typically include complete blood counts, serum chemistry panels (including liver and renal function tests), and electrocardiograms (ECGs) to monitor for hematologic, hepatic, renal, and cardiac toxicities. The Common Terminology Criteria for Adverse Events (CTCAE) is used to grade the severity of adverse events.
Signaling Pathways and Toxicity
The toxicities associated with Vorinostat and Belinostat are mechanistically linked to their inhibition of HDAC enzymes, which play a crucial role in regulating gene expression and protein function. The diagram below illustrates the general mechanism of HDAC inhibitors and their downstream effects that can contribute to both therapeutic efficacy and toxicity.
The inhibition of HDACs by Vorinostat and Belinostat leads to the hyperacetylation of both histone and non-histone proteins. This alters gene expression, resulting in cell cycle arrest and apoptosis in cancer cells. However, these effects are not entirely tumor-specific and can impact normal, rapidly dividing cells in the bone marrow and gastrointestinal tract, leading to the commonly observed hematologic and gastrointestinal toxicities.
Conclusion
Both Vorinostat and Belinostat are effective therapeutic agents, but their use is associated with distinct safety profiles. Vorinostat's primary concerns are related to thromboembolic events and gastrointestinal side effects. In contrast, Belinostat carries a significant risk of hepatotoxicity, in addition to hematologic and gastrointestinal adverse events. A thorough understanding of these safety profiles is crucial for the appropriate management of patients and for guiding the development of next-generation HDAC inhibitors with improved therapeutic windows. Researchers should consider these differences when designing new clinical trials or developing novel therapeutic strategies involving HDAC inhibition.
References
- 1. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The safety profile of vorinostat (suberoylanilide hydroxamic acid) in hematologic malignancies: A review of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Vorinostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. grokipedia.com [grokipedia.com]
- 8. Belinostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Belinostat: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. drugs.com [drugs.com]
- 12. UpToDate 2018 [doctorabad.com]
A Comparative Guide to the Synergistic Potential of PI3K Inhibitors in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the rationale, experimental validation, and mechanistic underpinnings of combining Phosphoinositide 3-kinase (PI3K) inhibitors with other therapeutic agents. While this report was initially aimed at the specific combination of DB02307 and PI3K inhibitors, a thorough review of published scientific literature did not yield any data on this specific pairing. This compound is characterized as a dipeptide targeting elastase in Pseudomonas aeruginosa.
Therefore, this guide has been adapted to provide a broader, yet detailed, comparison of PI3K inhibitor monotherapy versus combination therapy with other classes of anti-cancer agents, supported by experimental data and established protocols.
The Rationale for Combination Therapy with PI3K Inhibitors
The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a crucial role in cell proliferation, survival, and metabolism.[1][2] This makes it a prime target for cancer therapy. However, PI3K inhibitor monotherapy has shown modest clinical efficacy in many cases. This is often due to intrinsic or acquired resistance mechanisms, such as feedback loops that reactivate the PI3K pathway or compensatory signaling through parallel pathways like the MAPK/ERK pathway.[3]
Combining PI3K inhibitors with other targeted therapies or conventional chemotherapy is a key strategy to overcome these limitations. The primary goals of such combinations are to:
-
Achieve Synergistic Efficacy: Produce a therapeutic effect that is greater than the sum of the individual agents.
-
Prevent or Delay Drug Resistance: Simultaneously block multiple critical signaling nodes to make it more difficult for cancer cells to develop resistance.
-
Enhance Apoptosis: Convert a cytostatic (growth-inhibiting) effect of a single agent into a cytotoxic (cell-killing) effect.[4]
-
Reduce Toxicity: Potentially allow for lower doses of each agent, thereby minimizing adverse effects.
The PI3K Signaling Pathway and Points of Synergistic Intervention
The PI3K pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which then phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably AKT. Activated AKT then orchestrates a multitude of cellular processes, largely through the mammalian target of rapamycin (B549165) (mTOR).[5] PTEN is a critical tumor suppressor that negatively regulates this pathway by dephosphorylating PIP3.[2]
Below is a diagram illustrating the core components of the PI3K/AKT/mTOR pathway and its crosstalk with the MAPK/ERK pathway, a common target for synergistic combination therapy.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of DB02307
For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory chemicals are paramount for ensuring a safe and compliant work environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of DB02307, also known as N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine, a dipeptide used in research settings.
While this compound is not classified as an acutely hazardous substance, it is crucial to follow standard laboratory procedures for chemical waste disposal to protect personnel and the environment. The primary source of specific safety information for any chemical is its Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, general principles for the disposal of non-hazardous research-grade peptides and amino acid derivatives should be strictly followed.
Immediate Safety and Handling
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, safety glasses, and chemical-resistant gloves. Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as chemical waste through your institution's Environmental Health & Safety (EH&S) program. Never dispose of this chemical down the drain or in the regular trash.[1]
-
Identification and Classification :
-
The first critical step is to properly identify the waste.[2] this compound is a dipeptide. While not listed as a hazardous waste, it should be treated as a chemical waste.
-
Consult your institution's chemical hygiene plan and waste disposal guidelines for specific classification.
-
-
Segregation :
-
To prevent unintended reactions, it is essential to segregate chemical waste.[2]
-
Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[3]
-
Collect this compound waste in a dedicated container separate from other waste streams like halogenated solvents or heavy metals.
-
-
Containment and Labeling :
-
Use a compatible, leak-proof container for waste collection. Plastic containers are often preferred for chemical waste.[4]
-
The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" (a common requirement for all chemical waste).[4]
-
The full chemical name: "N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine". Avoid using abbreviations.
-
The hazard class (e.g., "Non-hazardous chemical waste").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The name of the principal investigator and the laboratory location.
-
-
Keep the waste container securely closed except when adding waste.[3]
-
-
Storage :
-
Store the waste container in a designated and properly marked satellite accumulation area within the laboratory.[4]
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure secondary containment is used to capture any potential leaks or spills.
-
-
Arranging for Disposal :
-
Once the waste container is full or has been in storage for the maximum allowable time (typically up to 12 months, but this can vary by institution), contact your institution's EH&S department to schedule a waste pickup.[2][4]
-
Do not attempt to transport the chemical waste off-site yourself. Transportation of hazardous waste requires specific training and licensing.[3]
-
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware : Items such as gloves, pipette tips, and vials that are contaminated with this compound should be collected as solid chemical waste in a designated, clearly labeled, leak-proof container.[5]
-
Empty Containers : The original container of this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as liquid chemical waste.[3] After triple-rinsing and air-drying, and with the label fully defaced or removed, the empty container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | 55 gallons per satellite accumulation area | [4] |
| Maximum Accumulation Time | Up to 12 months (check institutional policy) | [4] |
| pH for Neutralized Aqueous Waste | Between 5 and 9 for sewer disposal (if permitted) | [6] |
| Residue in "Empty" Container | No more than 2.5 cm (1 inch) of residue | [3] |
Note: Direct sewer disposal of this compound is not recommended. This data is for general informational purposes regarding laboratory waste.
Experimental Protocols
Triple Rinsing of Empty Containers:
-
Select a solvent in which this compound is soluble (e.g., water, ethanol).
-
Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted.
-
Securely cap and shake the container.
-
Empty the rinsate into the appropriate liquid chemical waste container.
-
Repeat this process two more times.
-
Allow the container to air-dry completely in a ventilated area before disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. cosmicpeptides.com [cosmicpeptides.com]
- 2. benchchem.com [benchchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling DB02307
This guide provides crucial safety and logistical information for the handling and disposal of DB02307, a dipeptide. The following procedures are based on best practices for managing chemical powders in a laboratory setting to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to proper PPE protocols is essential to minimize exposure and ensure personal safety. A risk assessment of the specific laboratory tasks should be conducted to determine if additional PPE is required.[1]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety goggles with side shields | Protects against dust particles and splashes of solutions.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact.[1][2][3][4] Gloves should be inspected before use and disposed of properly after handling.[2][5] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1][2][6] |
| Respiratory Protection | N95 or P1 dust mask | Recommended when handling the powder form to avoid inhalation of dust particles.[1][2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are vital to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when weighing or transferring the powder.[2][3][6]
-
Avoid the creation of dust.[1]
-
Use designated tools for transferring the chemical.[6]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[5]
-
Wash hands thoroughly after handling, even if gloves were worn.[5][6]
Storage:
-
Keep the container tightly closed.[2]
-
Store in a cool, dry, and well-ventilated area.[6]
-
Clearly label all containers.[6]
-
Date containers upon receipt and opening.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination. Since this compound is a dipeptide and is not listed as a hazardous substance, it can likely be disposed of as non-hazardous chemical waste. However, it is the responsibility of the waste generator to confirm the waste is non-hazardous.[8][9]
Solid Waste:
-
Collect solid waste in a disposable, non-leaking container that is clearly labeled with its contents and marked as "non-hazardous".[8]
-
For spills, sweep up the powder, place it in a sealed bag, and hold for waste disposal.[1]
Liquid Waste:
-
If this compound is dissolved in a non-hazardous, water-miscible solvent, it may be permissible to dispose of it down the drain with copious amounts of water, provided the pH is between 6 and 9.[8] However, always check with your institution's Environmental Health and Safety (EH&S) office for approval before drain disposal.[10]
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Once cleaned, deface the label on the container to indicate it no longer contains the chemical and dispose of it in the regular trash.[10]
Experimental Workflow: Safe Handling of this compound Powder
The following diagram outlines the procedural steps for the safe handling of this compound powder in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uwlax.edu [uwlax.edu]
- 4. PPE [growsafe.co.nz]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 8. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
